Product packaging for 2-(tert-Butyl)isothiazolidine 1,1-dioxide(Cat. No.:CAS No. 34693-41-9)

2-(tert-Butyl)isothiazolidine 1,1-dioxide

Cat. No.: B1288603
CAS No.: 34693-41-9
M. Wt: 177.27 g/mol
InChI Key: COUNGRLYRIRQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(tert-Butyl)isothiazolidine 1,1-dioxide is a chemical compound with the CAS Registry Number 34693-41-9 . It has a molecular formula of C7H15NO2S and a molecular weight of 177.27 g/mol . This compound is characterized by its isothiazolidine dioxide core structure, substituted with a tert-butyl group. Suppliers recommend storing the material sealed in a dry environment at 2-8°C to maintain stability . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or household applications . Specific details regarding this compound's mechanism of action, primary research applications, and in-depth biological or chemical properties are not widely available in public scientific literature. Researchers are encouraged to contact our technical support team for further information and to discuss their specific research needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2S B1288603 2-(tert-Butyl)isothiazolidine 1,1-dioxide CAS No. 34693-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUNGRLYRIRQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610928
Record name 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34693-41-9
Record name 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed synthesis protocol for 2-(tert-butyl)isothiazolidine 1,1-dioxide. To date, a specific, peer-reviewed synthesis for this exact molecule has not been identified in the public domain. The presented methodology is a chemically sound, hypothetical pathway based on established principles of organic synthesis and analogous reactions reported in the chemical literature.

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated heterocyclic compounds that have garnered interest in medicinal chemistry. Their rigid, five-membered ring structure and the presence of a sulfonamide moiety make them attractive scaffolds for the design of bioactive molecules. This guide provides a detailed, two-step proposed synthesis for this compound, a derivative with a sterically demanding tert-butyl group on the nitrogen atom. The proposed synthesis involves the formation of an N-(tert-butyl)ethenesulfonamide intermediate, followed by an intramolecular aza-Michael addition to yield the target cyclic sulfonamide.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available tert-butylamine and 2-chloroethanesulfonyl chloride. The first step involves the formation of N-(tert-butyl)ethenesulfonamide. The second step is the base-mediated intramolecular cyclization of this intermediate to afford this compound.

Synthetic Pathway Proposed Synthetic Pathway for this compound cluster_step1 Step 1: Sulfonamide Formation and Elimination cluster_step2 Step 2: Intramolecular aza-Michael Addition tert_butylamine tert-Butylamine intermediate N-(tert-butyl)ethenesulfonamide tert_butylamine->intermediate tert_butylamine->intermediate Triethylamine, CH₂Cl₂ 0 °C to rt sulfonyl_chloride 2-Chloroethanesulfonyl chloride sulfonyl_chloride->intermediate product 2-(tert-butyl)isothiazolidine 1,1-dioxide intermediate->product intermediate->product NaH, THF rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(tert-butyl)ethenesulfonamide

This procedure is adapted from analogous reactions involving the formation of sulfonamides from amines and sulfonyl chlorides[1][2][3].

Reaction Scheme:

(CH₃)₃CNH₂ + ClCH₂CH₂SO₂Cl + 2(CH₃CH₂)₃N → CH₂=CHSO₂NHC(CH₃)₃ + 2(CH₃CH₂)₃N·HCl

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
tert-Butylamine73.14503.66 g (5.3 mL)
2-Chloroethanesulfonyl chloride163.02508.15 g (5.5 mL)
Triethylamine (TEA)101.1911011.13 g (15.3 mL)
Dichloromethane (DCM), anhydrous--200 mL
1 M Hydrochloric acid (HCl)--100 mL
Saturated sodium bicarbonate--100 mL
Brine--100 mL
Anhydrous magnesium sulfate---

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add tert-butylamine (50 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (110 mmol) to the stirred solution.

  • In a separate flask, dissolve 2-chloroethanesulfonyl chloride (50 mmol) in anhydrous dichloromethane (100 mL) and add this solution to the dropping funnel.

  • Add the 2-chloroethanesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Quench the reaction by adding 1 M HCl (100 mL).

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(tert-butyl)ethenesulfonamide as a solid.

Step 2: Synthesis of this compound

This procedure is based on the intramolecular aza-Michael addition of vinyl sulfonamides to form isothiazolidine 1,1-dioxides, a reaction that is typically promoted by a strong, non-nucleophilic base[4][5].

Reaction Scheme:

CH₂=CHSO₂NHC(CH₃)₃ --(NaH)--> [CH₂=CHSO₂N⁻C(CH₃)₃]Na⁺ → this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(tert-butyl)ethenesulfonamide163.24203.27 g
Sodium hydride (60% dispersion in mineral oil)24.00 (as NaH)240.96 g
Tetrahydrofuran (THF), anhydrous--100 mL
Saturated ammonium chloride--50 mL
Ethyl acetate--150 mL
Brine--100 mL
Anhydrous magnesium sulfate---

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 24 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Add anhydrous tetrahydrofuran (50 mL) to the washed sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-(tert-butyl)ethenesulfonamide (20 mmol) in anhydrous tetrahydrofuran (50 mL) and add this solution dropwise to the sodium hydride suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Products for the Proposed Synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
tert-ButylamineC₄H₁₁N73.14Starting Material
2-Chloroethanesulfonyl chlorideC₂H₄Cl₂O₂S163.02Starting Material
N-(tert-butyl)ethenesulfonamideC₆H₁₃NO₂S163.24Intermediate
This compoundC₇H₁₅NO₂S177.27Final Product

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.

Synthesis Workflow Logical Workflow for Synthesis start Start step1 Step 1: Synthesize N-(tert-butyl)ethenesulfonamide start->step1 workup1 Aqueous Workup step1->workup1 purify1 Column Chromatography workup1->purify1 intermediate Isolate Intermediate purify1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 workup2 Aqueous Workup step2->workup2 purify2 Purification (Recrystallization/Chromatography) workup2->purify2 product Final Product: 2-(tert-butyl)isothiazolidine 1,1-dioxide purify2->product end End product->end

Caption: Workflow diagram for the proposed synthesis and purification.

References

Unveiling the Enigmatic Mechanism: A Technical Guide to the Putative Action of 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct experimental data on the mechanism of action of 2-(tert-butyl)isothiazolidine 1,1-dioxide is limited in publicly available literature. This guide, therefore, presents a putative mechanism of action based on the known biological activities of structurally related isothiazolidine 1,1-dioxide and thiazolidinone derivatives. The proposed mechanism and the supporting data herein are intended to serve as a framework for future research and experimental validation.

Executive Summary

The isothiazolidine 1,1-dioxide scaffold is a recurring motif in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Structurally similar compounds have been identified as inhibitors of various enzymes, suggesting a potential role for this compound as an enzyme inhibitor. This document outlines a hypothesized mechanism centered on the covalent inhibition of a target protein, a mode of action that would be influenced by the electrophilic nature of the isothiazolidine 1,1-dioxide core and the steric and electronic properties of the N-tert-butyl substituent.

Proposed Mechanism of Action: Covalent Enzyme Inhibition

Based on the chemical reactivity of the isothiazole ring, which can undergo bioactivation, it is proposed that this compound may act as an irreversible or covalent inhibitor of specific enzymes.[1] The strained ring system of the isothiazolidine 1,1-dioxide could be susceptible to nucleophilic attack from amino acid residues within the active site of a target enzyme, such as a cysteine or serine. This would lead to the formation of a stable covalent bond between the inhibitor and the enzyme, resulting in its inactivation.

The tert-butyl group at the 2-position is likely to play a crucial role in modulating the compound's selectivity and potency. It may provide favorable hydrophobic interactions within the enzyme's active site, thereby orienting the isothiazolidine ring for optimal reaction with the target residue.

Hypothetical Target Enzyme Class: Cysteine Proteases

Given the "soft" electrophilic nature of the sulfur atom in the isothiazolidine 1,1-dioxide ring, cysteine proteases represent a plausible class of target enzymes. The nucleophilic thiol group of a cysteine residue in the active site could readily attack the sulfur atom, leading to ring-opening and covalent modification of the enzyme.

Quantitative Data: A Hypothetical Profile

To investigate the proposed mechanism and the selectivity of this compound, a series of enzyme inhibition assays would be required. The following table summarizes hypothetical quantitative data from such a study.

Enzyme TargetEnzyme ClassIC50 (µM)Inhibition Type
Cathepsin BCysteine Protease2.5Irreversible
Cathepsin LCysteine Protease5.1Irreversible
Caspase-3Cysteine Protease> 100No Inhibition
TrypsinSerine Protease50.2Reversible
ChymotrypsinSerine Protease> 100No Inhibition
Human Leukocyte ElastaseSerine Protease15.7Reversible

Experimental Protocols

In Vitro Cysteine Protease Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and mechanism of inhibition of this compound against a panel of cysteine proteases.

Materials:

  • Recombinant human cysteine proteases (e.g., Cathepsin B, Cathepsin L)

  • Fluorogenic peptide substrate specific for each enzyme

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 5.5)

  • This compound (test compound)

  • Known reversible and irreversible cysteine protease inhibitors (positive controls)

  • DMSO (vehicle)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Enzyme Preparation: Dilute the stock solution of each cysteine protease in assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control). b. Add 20 µL of the diluted enzyme solution to each well and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution.

  • Data Acquisition: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 355 nm, emission at 460 nm).

  • Data Analysis: a. Calculate the initial reaction velocity (v) for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

  • Mechanism of Inhibition (Time-Dependence): To assess irreversible inhibition, pre-incubate the enzyme with the test compound for varying periods before adding the substrate. A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible inhibition.

Visualizations

Proposed Signaling Pathway: Covalent Inhibition of a Cysteine Protease

G cluster_0 Enzyme Active Site cluster_1 Inhibition Pathway Enzyme_Cys Cysteine Protease (Active) Product Cleaved Product Enzyme_Cys->Product Catalysis Covalent_Complex Inactive Covalent Enzyme-Inhibitor Complex Enzyme_Cys->Covalent_Complex Nucleophilic Attack (Irreversible) Substrate Peptide Substrate Substrate->Enzyme_Cys Inhibitor 2-(tert-butyl)isothiazolidine 1,1-dioxide Inhibitor->Covalent_Complex

Caption: Proposed covalent inhibition of a cysteine protease.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

G cluster_workflow Experimental Workflow Start Start: Prepare Reagents Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Enzyme_Prep Dilute Enzyme to Working Concentration Start->Enzyme_Prep Plate_Setup Add Compound/Vehicle to 384-well Plate Compound_Prep->Plate_Setup Incubation Add Enzyme and Incubate Enzyme_Prep->Incubation Plate_Setup->Incubation Reaction_Start Initiate Reaction with Fluorogenic Substrate Incubation->Reaction_Start Data_Acquisition Monitor Fluorescence over Time Reaction_Start->Data_Acquisition Data_Analysis Calculate Initial Velocities and Determine IC50 Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for the in vitro enzyme inhibition assay.

Conclusion and Future Directions

The available evidence from related compounds suggests that this compound is a promising candidate for further investigation as an enzyme inhibitor, potentially through a covalent mechanism of action. The proposed focus on cysteine proteases provides a rational starting point for experimental validation.

Future research should prioritize:

  • Target Identification: Employing techniques such as activity-based protein profiling (ABPP) to identify the specific cellular targets of the compound.

  • Mechanism Elucidation: Utilizing mass spectrometry to confirm the formation of a covalent adduct between the compound and its target enzyme and to identify the specific amino acid residue involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the tert-butyl group and the isothiazolidine ring to optimize potency and selectivity.

  • Cell-Based Assays: Evaluating the compound's activity in relevant cellular models to confirm its on-target effects and assess its therapeutic potential.

Through a systematic and rigorous experimental approach, the precise mechanism of action of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

physical and chemical properties of 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butyl)isothiazolidine 1,1-dioxide, a member of the sultam class of compounds, is a heterocyclic organic molecule of growing interest in the fields of medicinal chemistry and drug discovery. Sultams, which are cyclic sulfonamides, are recognized for their diverse biological activities and are scaffolds for the development of novel therapeutic agents. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and potential biological significance.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following information has been compiled from available sources.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO₂S[1]
Molecular Weight 177.26 g/mol [1]
CAS Number 34693-41-9[1][2]
Appearance Not specified in available literature.
Melting Point Not specified in available literature.
Boiling Point Not specified in available literature.
Solubility Not specified in available literature.
Storage Conditions Sealed in a dry environment at 2-8°C.[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, general methods for the synthesis of isothiazolidine 1,1-dioxide libraries and related sultam structures can provide a foundational approach for its preparation. These methods often involve cyclization reactions of appropriate precursors.

One general approach involves the intramolecular cyclization of vinyl sulfonamides. For instance, α-amino acid esters can be sulfonylated with (2-chloroethyl)sulfonyl chloride to yield alkyl 2-((vinylsulfonyl)amino)carboxylates. Subsequent intramolecular carbo-Michael reaction, mediated by a base such as sodium hydride, can afford the isothiazolidine-1,1-dioxide ring system.[3]

Another strategy that could be adapted is the aza-Michael addition of an amine to a suitable acceptor. For example, the synthesis of isothiazolidine 1,1-dioxide libraries has been achieved through the reaction of a 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide core with various amines in the presence of a catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4] To synthesize the target compound, tert-butylamine could be used as the amine nucleophile in a similar reaction setup.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow that could be adapted for the synthesis of this compound, based on common sultam synthesis strategies.

G cluster_0 Precursor Synthesis cluster_1 Workup and Purification cluster_2 Analysis Start Starting Materials (e.g., tert-butylamine and a suitable vinylsulfonamide precursor) Reaction Aza-Michael Addition or other cyclization reaction Start->Reaction Base/Catalyst Workup Aqueous Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Chromatography (e.g., Column Chromatography) Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Final_Product 2-(tert-butyl)isothiazolidine 1,1-dioxide Analysis->Final_Product G Compound 2-(tert-butyl)isothiazolidine 1,1-dioxide Primary_Screening Primary Biological Screening (e.g., antibacterial, antifungal, anticancer assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, selectivity) Hit_Identification->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (Target identification, pathway analysis) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

References

An In-Depth Technical Guide to 2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS 34693-41-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS number 34693-41-9), a heterocyclic compound belonging to the sultam class of molecules. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical Properties

This compound, also known as N-t-Butyl-1,3-propanesultam, is a cyclic sulfonamide. The core chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 34693-41-9[1][2]
Molecular Formula C₇H₁₅NO₂S[1][2]
Molecular Weight 177.26 g/mol [1][2]
Appearance Powder or liquid[3]
Purity Typically ≥95% - 97%[2]
Storage Conditions Sealed in a dry environment at 2-8°C for short-term storage, and -20°C for long-term storage.[1][2]
SMILES Code CC(C)(C)N1CCCS1(=O)=O[2]

Synthesis and Experimental Protocols

The synthesis of N-substituted isothiazolidine 1,1-dioxides, such as the title compound, is often achieved through the intramolecular cyclization of appropriate precursors. A common and effective method is the aza-Michael addition of an amine to a vinylsulfonamide, followed by cyclization.

General Experimental Protocol: Aza-Michael Addition for the Synthesis of Isothiazolidine 1,1-dioxides

This protocol is a generalized procedure based on established methods for the synthesis of related sultam structures.[4]

Materials:

  • Vinylsulfonamide precursor

  • tert-Butylamine

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

  • Base catalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the vinylsulfonamide precursor in the anhydrous solvent under an inert atmosphere, add the base catalyst (e.g., 10 mol%).

  • Add tert-butylamine (typically 1.2 to 1.5 equivalents) to the stirring solution.

  • The reaction mixture is then heated (e.g., to 60°C) and monitored for completion by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to days.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield the desired this compound.

Logical Workflow for Synthesis:

G General Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Vinylsulfonamide Vinylsulfonamide Precursor Reaction Aza-Michael Addition & Cyclization Vinylsulfonamide->Reaction tertButylamine tert-Butylamine tertButylamine->Reaction Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Reaction Catalyst Base Catalyst (e.g., DBU) Catalyst->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Temperature Heating (e.g., 60°C) Temperature->Reaction Workup Workup (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-(tert-Butyl)isothiazolidine 1,1-dioxide Purification->Product

General Synthesis Workflow

Biological Activity and Applications in Drug Discovery

This compound belongs to the sultam class of compounds. Sultams are cyclic sulfonamides that are considered "medicinally privileged" scaffolds due to their wide range of biological activities.[5][6] They are sulfur analogues of lactams and their derivatives have been investigated for various therapeutic applications.[5]

The incorporation of a sultam moiety can enhance the biological profile of a molecule.[3] Reported activities for various sultam derivatives include:

  • Anticancer [7]

  • Anti-inflammatory [7]

  • Antiviral [7]

  • Antidiabetic [7]

  • Antibacterial [7]

The specific biological targets and mechanisms of action for this compound are not yet extensively documented in publicly available literature. However, isothiazolidine 1,1-dioxides, in general, have been investigated as inhibitors of various enzymes. For instance, some derivatives have been explored as inhibitors of hepatitis B capsid formation and as potential antidiabetic agents through the inhibition of cryptochrome.[8] Another related class, thiazolidine-2-one 1,1-dioxides, has been studied as inhibitors of Escherichia coli beta-ketoacyl-ACP-synthase III (FabH), an enzyme involved in fatty acid biosynthesis, suggesting potential antibacterial applications.[9]

The development of drugs containing the sultam scaffold often follows a path of identifying a lead compound and then modifying its structure to improve efficacy and safety.

Drug Discovery Pathway Involving Sultam Scaffolds:

G Sultam-Based Drug Discovery Pathway Scaffold Sultam Scaffold (e.g., Isothiazolidine 1,1-dioxide) LeadGen Lead Generation (HTS, Fragment Screening) Scaffold->LeadGen Incorporation LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Sultam-Based Drug Discovery Pathway

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[11]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from various chemical suppliers. Below is a non-exhaustive list:

SupplierProduct Number
BLDpharmBD140733
Amadis ChemicalA3469341
Key OrganicsBS-22769
BIOFOUNT34693-41-9
FluorochemF209749

Conclusion

This compound is a sultam derivative with potential for application in medicinal chemistry and drug discovery. Its synthesis can be achieved through established chemical routes like the aza-Michael addition. The broader class of sultams exhibits a wide range of significant biological activities, suggesting that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate its specific biological targets and mechanisms of action. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound.

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Isothiazolidine 1,1-Dioxide Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving precise stereochemical control is a paramount challenge. Isothiazolidine 1,1-dioxides, particularly the camphor-derived sultams pioneered by Wolfgang Oppolzer, have established themselves as exceptionally reliable and versatile chiral auxiliaries. This technical guide provides an in-depth exploration of their synthesis, mechanism of action, and application in key carbon-carbon bond-forming reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Isothiazolidine 1,1-dioxides, commonly known as sultams, are powerful tools in asymmetric synthesis. Their rigid bicyclic structure, derived from natural products like camphor, provides a well-defined chiral environment that effectively shields one face of a reactive intermediate, leading to high levels of stereoselectivity in a variety of transformations. The most prominent member of this class is Oppolzer's camphorsultam, which is commercially available in both enantiomeric forms.[1]

Core Structure and Synthesis

The efficacy of camphorsultam lies in its rigid bornane skeleton, which effectively dictates the conformation of an attached acyl group, thereby controlling the trajectory of incoming reagents.

Caption: General structure of Oppolzer's Camphorsultam.

The synthesis of camphorsultam is a well-established procedure, typically starting from commercially available (+)- or (-)-camphor-10-sulfonyl chloride. A modern approach utilizes lithium aluminium hydride for a stereoselective reduction of the intermediate camphorsulfonylimine, which exclusively yields the desired exo isomer due to steric hindrance.[1]

General Workflow in Asymmetric Synthesis

The application of an isothiazolidine 1,1-dioxide auxiliary follows a robust three-step sequence: acylation to attach the substrate, the diastereoselective reaction, and finally, cleavage to release the chiral product and recover the auxiliary.

G Aux Chiral Auxiliary (Sultam) Acyl N-Acylation (e.g., Acyl Chloride, Base) Aux->Acyl Substrate AcylSultam N-Acyl Sultam Substrate Acyl->AcylSultam AsymRxn Asymmetric Reaction (e.g., Alkylation, Aldol) AcylSultam->AsymRxn Reagent ProductAux Diastereomeric Product AsymRxn->ProductAux Cleavage Auxiliary Cleavage (e.g., Hydrolysis, Reduction) ProductAux->Cleavage FinalProduct Enantiopure Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: General workflow for asymmetric synthesis using a sultam auxiliary.

Applications in Key Asymmetric Reactions

Oppolzer's sultam has proven effective in a wide range of reactions, including enolate alkylations, aldol reactions, and Diels-Alder cycloadditions.

Asymmetric Alkylation

The N-acyl sultam can be deprotonated to form a chiral enolate. The rigid structure of the sultam auxiliary effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity.

Mechanism of Stereocontrol: Traditionally, the high stereoselectivity was attributed to a chelated metal enolate, where the cation coordinates to both the enolate oxygen and the sulfonyl oxygen, forcing the electrophile to approach from the less hindered face. However, more recent computational and experimental studies on sodium enolates suggest that the reaction may proceed through a non-chelated, solvent-separated ion pair.[2] In this model, the stereoselectivity arises from inherent stereoelectronic preferences imparted by the rigid camphor skeleton and the sulfonyl group, which guide the alkylating agent to the exo face of the camphor moiety.[2]

Caption: Non-chelated model for stereoselective alkylation.

Electrophile (R-X)BaseConditionsYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromiden-BuLiTHF, -78 °C95> 99:1
Allyl iodideNaHMDSTHF, -78 °C96> 99:1
Methyl iodiden-BuLiTHF, -78 °C91> 99:1
Ethyl iodideNaHMDSTHF, -78 °C88> 98:2

Table 1: Diastereoselective Alkylation of N-Propionyl Sultam.

Asymmetric Aldol Reactions

Boron enolates of N-acyl sultams undergo highly diastereoselective aldol reactions. The stereochemical outcome is reliably predicted by a Zimmerman-Traxler-like transition state model where the aldehyde approaches the enolate from the less hindered face, away from the camphor skeleton. These reactions are crucial for constructing complex polyketide natural products.[3][4]

AldehydeLewis Acid / BaseConditionsYield (%)Diastereomeric Ratio (d.r.)
IsobutyraldehydeBu₂BOTf / DIPEACH₂Cl₂, -78 °C to 0 °C89> 98:2 (syn)
BenzaldehydeTiCl₄ / (-)-SparteineCH₂Cl₂, -78 °C85> 95:5 (syn)
3-PhenylpropanalBu₂BOTf / Et₃NCH₂Cl₂, -78 °C to 20 °C91> 99:1 (syn)
AcroleinSn(OTf)₂ / N-EthylpiperidineCH₂Cl₂, -78 °C78> 95:5 (syn)

Table 2: Diastereoselective Aldol Reactions of N-Propionyl Sultam.

Asymmetric Diels-Alder Reactions

N-Acryloyl sultams are powerful dienophiles in asymmetric Diels-Alder reactions.[5] In the presence of a Lewis acid, the acryloyl moiety adopts a rigid s-cis conformation due to chelation between the carbonyl and sulfonyl oxygens with the Lewis acid. This conformation, combined with the steric bulk of the camphor group, forces the diene to approach from the less hindered α-face, resulting in high endo selectivity and facial diastereoselectivity.[1]

Caption: Chelation model for the Diels-Alder reaction.

DieneLewis AcidConditionsYield (%)endo:exo RatioDiastereomeric Ratio (endo)
CyclopentadieneEt₂AlClCH₂Cl₂, -100 °C82>100:1>99:1
IsopreneEt₂AlClCH₂Cl₂, -78 °C83>99:195:5
1,3-ButadieneTiCl₄CH₂Cl₂, -78 °C7595:596:4
PiperyleneEt₂AlClCH₂Cl₂, -78 °C77>99:194:6

Table 3: Diastereoselective Diels-Alder Reactions of N-Acryloyl Sultam. [1]

Cleavage and Recovery of the Auxiliary

A key advantage of chiral auxiliaries is their recoverability. The N-acyl bond can be cleaved under various conditions to yield different functional groups, and the valuable sultam can be recovered and reused.

MethodReagentsProduct Functional GroupComments
Hydrolysis (Saponification)LiOH, H₂O₂Carboxylic AcidMild conditions, compatible with many functional groups.
Reductive CleavageLiAlH₄ or LiBH₄Primary AlcoholStandard reduction of the amide.
Partial ReductionDIBAL-HAldehydeRequires careful temperature control to avoid over-reduction.
TransesterificationNaOMe, MeOHMethyl EsterUseful for converting the product to an ester directly.

Table 4: Common Methods for Auxiliary Cleavage.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of N-Propionylsultam with Benzyl Bromide
  • Enolate Formation: To a solution of N-propionyl-(1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure diastereomeric product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: Asymmetric Aldol Reaction with Isobutyraldehyde
  • Enolate Formation: Dissolve the N-propionyl sultam (1.0 eq) in dry CH₂Cl₂ (0.2 M) and cool to 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 eq). Stir the mixture for 30 minutes at 0 °C to form the boron enolate.

  • Aldol Addition: Cool the solution to -78 °C and add isobutyraldehyde (1.2 eq) dropwise. Stir the reaction for 2-3 hours at -78 °C, then allow it to warm slowly to room temperature over 1 hour.

  • Work-up: Quench the reaction with a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to oxidize the boron species. Extract the mixture with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the aldol adduct by flash chromatography.

Protocol 3: Cleavage to the Primary Alcohol and Auxiliary Recovery
  • Reduction: Dissolve the purified N-acyl sultam adduct (1.0 eq) in anhydrous diethyl ether or THF (0.1 M) and cool the solution to 0 °C. Add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise, maintaining the temperature at 0 °C. Stir the reaction for 2-3 hours at 0 °C.

  • Work-up (Fieser method): Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form. Stir vigorously for 30 minutes.

  • Isolation: Filter the solid precipitate through a pad of Celite®, washing thoroughly with ether or ethyl acetate. The filtrate contains the desired chiral alcohol. The solid filter cake contains the chiral auxiliary.

  • Auxiliary Recovery: Suspend the filter cake in hot toluene, stir, and filter while hot. The sultam auxiliary is soluble in hot toluene and will be in the filtrate. Concentrate the filtrate and recrystallize the residue (e.g., from ethanol) to recover the pure chiral auxiliary.

Conclusion

Isothiazolidine 1,1-dioxide chiral auxiliaries, particularly Oppolzer's camphorsultam, represent a mature, reliable, and highly effective technology for asymmetric synthesis. Their rigid framework provides a predictable platform for high diastereoselectivity in a multitude of C-C bond-forming reactions. The straightforward attachment and cleavage procedures, coupled with excellent opportunities for auxiliary recovery, make them an invaluable tool for the synthesis of complex, enantiomerically pure molecules in both academic and industrial settings.

References

Stability of 2-(tert-butyl)isothiazolidine 1,1-dioxide Under Reaction Conditions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-(tert-butyl)isothiazolidine 1,1-dioxide, a saturated sulfonamide, under various reaction conditions. Due to the limited direct experimental data on this specific molecule, this guide integrates information on the stability of related isothiazolidine 1,1-dioxides and N-substituted sultams with established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction to the Stability of Sultams

The isothiazolidine 1,1-dioxide core, a cyclic sulfonamide or "sultam," is a structural motif of increasing interest in medicinal chemistry. The stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and biological activity. The presence of the N-tert-butyl group can significantly impact the steric and electronic properties of the sultam ring, thereby affecting its reactivity and degradation profile.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and establishing degradation pathways.[1][2] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and a range of pH values to accelerate decomposition.[3]

Predicted Stability Profile of this compound

Based on the chemistry of the isothiazolidine 1,1-dioxide ring and the N-tert-butyl substituent, the following stability profile can be anticipated.

Thermal Stability

The this compound scaffold is expected to possess good thermal stability under typical synthetic and storage conditions. In the synthesis of related isothiazolidine 1,1-dioxide libraries, the core structure has been shown to be stable at temperatures up to 60°C for extended periods (12 hours) in the presence of catalysts and reagents.[4] However, at elevated temperatures, thermal decomposition may occur. The tert-butyl group itself can undergo thermal rearrangement in certain contexts, although this is less likely under standard reaction conditions for the sultam.[5]

Hydrolytic Stability

The hydrolytic stability of this compound is expected to be pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, the sulfonamide bond may be susceptible to hydrolysis, although it is generally more resistant than a corresponding amide bond.

  • Neutral Conditions: The compound is likely to be relatively stable at neutral pH.

  • Basic Conditions: In alkaline environments, hydrolysis of the sulfonamide bond can be accelerated. Studies on related isothiazolidine 1,1-dioxide derivatives have noted that some compounds undergo hydrolysis during purification, particularly when exposed to certain solvents and conditions in automated liquid chromatography-mass spectrometry (LCMS) systems.[4] The bulky tert-butyl group may offer some steric protection to the sulfonyl group, potentially slowing the rate of hydrolysis compared to less hindered N-substituted sultams.

Oxidative Stability

The isothiazolidine 1,1-dioxide ring is relatively electron-deficient due to the sulfonyl group and is therefore not highly susceptible to oxidation. The tert-butyl group is also generally resistant to oxidation under mild conditions. However, under strong oxidative stress (e.g., exposure to hydrogen peroxide or other potent oxidizing agents), degradation may occur. Potential sites of oxidation could include the C-H bonds adjacent to the nitrogen or sulfur atoms.

Photostability

According to ICH guidelines, photostability testing is a crucial component of stress testing.[6][7] While specific data for this compound is unavailable, saturated heterocyclic systems are generally more photostable than their aromatic counterparts. However, exposure to high-intensity UV or visible light could potentially lead to degradation.

Quantitative Data and Experimental Protocols

While specific quantitative stability data for this compound is not available in the public domain, the following tables outline the typical experimental conditions for forced degradation studies that would be necessary to generate such data.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionTypical Experimental ParametersPotential Degradation Pathway
Thermal Solid state: 60°C ± 2°C for up to 15 days[8] Solution: Reflux in a suitable solvent (e.g., acetonitrile, water)Decomposition, rearrangement
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C)S-N bond cleavage
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)S-N bond cleavage
Oxidative 3-30% H₂O₂ at room temperatureOxidation of the heterocyclic ring or tert-butyl group
Photolytic Exposure to a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a cool white/UV combination)[6]Photodegradation, rearrangement
Detailed Methodologies for Key Experiments

The following protocols describe standard procedures for conducting forced degradation studies.

3.1.1. Protocol for Thermal Stress Testing (Solid State)

  • Weigh approximately 10 mg of this compound into a clear glass vial.

  • Place the vial in a calibrated oven maintained at 60°C ± 2°C.[8]

  • Withdraw samples at predetermined time points (e.g., 12 hours, 1, 2, 5, 10, and 15 days).[8]

  • At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

  • Analyze the sample by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

3.1.2. Protocol for Hydrolytic Stress Testing (Acidic Conditions)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Add an aliquot of the stock solution to a volumetric flask containing 0.1 M HCl to achieve a final concentration of approximately 1 mg/mL.

  • Maintain the solution at room temperature or in a water bath at a controlled elevated temperature (e.g., 60°C).

  • Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Neutralize the samples with an equivalent amount of base (e.g., 0.1 M NaOH) before dilution and analysis.

  • Analyze the samples by a stability-indicating HPLC method.

3.1.3. Protocol for Oxidative Stress Testing

  • Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Add an appropriate volume of 3% or 30% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light.

  • Monitor the reaction by withdrawing samples at regular intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analyze the samples directly or after appropriate dilution by a stability-indicating HPLC method.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for forced degradation studies and the logical relationship between stress conditions and potential degradation pathways.

Forced_Degradation_Workflow cluster_0 Forced Degradation Studies cluster_1 Stress Conditions DS Drug Substance (this compound) Stress Application of Stress Conditions DS->Stress Analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) Stress->Analysis Thermal Thermal Stress->Thermal Hydrolytic Hydrolytic (Acidic, Basic, Neutral) Stress->Hydrolytic Oxidative Oxidative Stress->Oxidative Photolytic Photolytic Stress->Photolytic ID Identification & Characterization of Degradation Products Analysis->ID Pathway Elucidation of Degradation Pathways ID->Pathway

Figure 1: General workflow for forced degradation studies.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent 2-(tert-butyl)isothiazolidine 1,1-dioxide Acid Acidic Hydrolysis Parent->Acid Base Basic Hydrolysis Parent->Base Oxidation Oxidation Parent->Oxidation Heat Thermal Parent->Heat Light Photolytic Parent->Light Hydrolyzed Ring-Opened Product (Sulfonic Acid Amine) Acid->Hydrolyzed Base->Hydrolyzed Oxidized Oxidized Derivatives Oxidation->Oxidized Rearranged Rearrangement Products Heat->Rearranged Light->Rearranged

Figure 2: Potential degradation pathways under various stress conditions.

Conclusion

While direct, quantitative stability data for this compound is currently limited, this guide provides a framework for assessing its stability based on established principles and data from related compounds. The isothiazolidine 1,1-dioxide core is generally robust, but the compound's stability is likely to be influenced by pH and high-energy conditions. The N-tert-butyl group may confer some steric protection against certain degradation pathways. For any drug development program involving this scaffold, a systematic forced degradation study as outlined in this guide is imperative to fully characterize its stability profile and ensure the quality, safety, and efficacy of the final product.

References

In-Depth Technical Guide: Solubility of 2-(tert-butyl)isothiazolidine 1,1-dioxide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(tert-butyl)isothiazolidine 1,1-dioxide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of established methodologies for determining the solubility of organic compounds in organic solvents. Detailed experimental protocols for the gravimetric and saturation shake-flask methods are presented. Furthermore, this guide contextualizes the importance of solubility within the broader framework of preclinical drug development through a detailed workflow diagram. While specific quantitative data for the target compound is not available, qualitative solubility information for the parent compound, isothiazolidine 1,1-dioxide, is included to provide a preliminary indication of its likely solubility characteristics.

Introduction

This compound is a sulfonamide-containing heterocyclic compound. The solubility of such a compound is a critical physicochemical property that significantly influences its behavior in various applications, particularly in drug development. Solubility in a range of organic solvents is a key parameter for designing synthetic routes, purification strategies, and formulation development. Poor solubility can be a major obstacle in the early stages of drug discovery, leading to challenges in conducting in vitro and in vivo assays and ultimately impacting bioavailability.

This guide aims to provide researchers with the necessary tools to determine the solubility of this compound and similar compounds in their own laboratories.

Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative information is available for the parent compound, isothiazolidine 1,1-dioxide. This information can serve as a useful, albeit preliminary, guide for solvent selection.

Table 1: Qualitative Solubility of Isothiazolidine 1,1-dioxide (Parent Compound)

Solvent ClassSolubility Description
KetonesSoluble
EstersSoluble
Aromatic HydrocarbonsSoluble
ChloroformSlightly Soluble
MethanolSlightly Soluble

It is important to note that the presence of the tert-butyl group on the nitrogen atom in this compound will influence its polarity and may alter its solubility profile compared to the parent compound. The bulky, non-polar tert-butyl group is expected to decrease solubility in polar solvents and increase solubility in non-polar solvents.

Experimental Protocols for Solubility Determination

The following are detailed protocols for two standard methods for determining the solubility of a solid organic compound in an organic solvent: the Gravimetric Method and the Saturation Shake-Flask Method.

Gravimetric Method

This method involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.[1][2]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.[3]

  • Sample Collection:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to use a syringe fitted with a solvent-compatible filter.

  • Gravimetric Analysis:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry evaporation dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, an oven or vacuum oven at a temperature below the decomposition point of the compound may be used.

    • Once the solvent is completely removed, place the dish or vial in an oven (e.g., 50-60 °C) until a constant weight is achieved.

    • Cool the dish or vial in a desiccator before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

    • Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

Saturation Shake-Flask Method with HPLC Analysis

This is a widely used and reliable method for solubility measurement, particularly for compounds with chromophores that allow for UV detection via High-Performance Liquid Chromatography (HPLC).[4][5][6]

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (solvent-compatible)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution.

  • Sample Separation:

    • After the equilibration period, centrifuge the vials at a high speed to pellet the excess solid.

    • Carefully withdraw a sample of the clear supernatant.

    • For further purification, the supernatant can be filtered through a solvent-compatible syringe filter.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Dilute the saturated solution sample with the solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

    • Express the solubility in the desired units.

Visualization of Experimental and Developmental Workflows

Understanding the context in which solubility data is used is crucial for drug development professionals. The following diagrams illustrate a typical experimental workflow for solubility determination and its place within the preclinical development pipeline.

G cluster_0 Experimental Workflow for Solubility Determination cluster_1 Analysis Methods A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-72 hours) A->B C Separate solid and liquid phases (Centrifugation/Settling) B->C D Collect clear supernatant C->D E Analyze supernatant concentration D->E G Gravimetric Analysis E->G Evaporate & Weigh H HPLC Analysis E->H Dilute & Inject F Calculate solubility G->F H->F

Fig. 1: Workflow for determining solubility.

G cluster_0 Preclinical Drug Development Workflow cluster_1 Physicochemical Profiling A Target Identification & Validation B Lead Discovery (High-Throughput Screening) A->B C Lead Optimization B->C Solubility Solubility Determination C->Solubility Permeability Permeability (e.g., PAMPA) C->Permeability Stability Chemical & Metabolic Stability C->Stability D In Vitro & In Vivo Pharmacology E Toxicology & Safety Studies D->E F IND Submission E->F Solubility->D Permeability->D Stability->D

Fig. 2: Role of solubility in preclinical development.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides robust and detailed experimental protocols to enable researchers to determine this critical parameter. The provided workflows illustrate the practical steps for solubility measurement and highlight the importance of this data in the broader context of preclinical drug development. The qualitative solubility of the parent compound, isothiazolidine 1,1-dioxide, offers a starting point for solvent selection, but experimental determination remains essential for accurate characterization of the title compound.

References

The Ascendancy of Novel Sultam Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of enantiomerically pure compounds in pharmaceutical and materials science has cemented the role of chiral auxiliaries as indispensable tools in asymmetric synthesis. Among these, sultam-based auxiliaries, particularly the renowned Oppolzer's camphorsultam, have long been celebrated for their robustness and high stereochemical control. This technical guide delves into the burgeoning field of novel sultam chiral auxiliaries, moving beyond the classical camphor-based scaffolds to explore new designs that offer unique advantages in stereoselectivity and application scope. We present a comprehensive overview of their synthesis, mechanisms, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in harnessing the full potential of these powerful chiral directors.

Core Principles of Sultam Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity. The inherent chirality of the auxiliary creates a biased steric and electronic environment, favoring the formation of one diastereomer of the product over the other. Following the reaction, the auxiliary is cleaved and can ideally be recovered for reuse. Sultams, which are cyclic sulfonamides, have proven to be particularly effective chiral auxiliaries due to their rigid cyclic structure, which provides a well-defined and predictable steric environment. The sulfonamide nitrogen can be readily acylated to attach the substrate, and the resulting N-acylsultams exhibit conformational rigidity that is key to effective stereochemical induction.

Novel Bicyclic Sultam Chiral Auxiliaries

Recent research has focused on the development of novel bicyclic sultam auxiliaries, departing from the traditional camphor backbone. These new auxiliaries are often synthesized through innovative strategies such as 1,3-dipolar cycloaddition reactions, offering access to a diverse range of stereochemically rich scaffolds.

Synthesis of Novel Bicyclic Sultams via 1,3-Dipolar Cycloaddition

A significant advancement in the synthesis of novel chiral sultams involves the 1,3-dipolar cycloaddition of nitrile oxides and nitrones with prop-1-ene-1,3-sultone. This approach allows for the construction of various bicyclic systems with good control over stereochemistry. The resulting isoxazoline-fused sultams can then be further elaborated to the desired chiral auxiliaries.[1]

Enantiomerically Pure Sultams from Tricyclic Sultones

Another successful strategy for the synthesis of novel sultam auxiliaries begins with a readily available tricyclic sultone. Through a four-step reaction sequence, enantiomerically pure sultams can be prepared, which have demonstrated high efficacy in asymmetric reactions.[2]

Applications in Asymmetric Synthesis

Novel sultam chiral auxiliaries have shown great promise in a variety of asymmetric transformations, most notably in Diels-Alder reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile is a well-established strategy for controlling the stereochemistry of this reaction. Novel bicyclic sultams have been successfully employed as chiral auxiliaries in Diels-Alder reactions with cyclopentadiene, affording the corresponding cycloadducts with good chemical yields and excellent endo selectivity.[1]

Data Presentation: Asymmetric Diels-Alder Reactions with Novel Sultam Auxiliaries

AuxiliaryDienophileDieneLewis AcidYield (%)Diastereomeric Ratio (endo:exo)Reference
Bicyclic Sultam (from Nitrile Oxide)N-AcryloylCyclopentadieneEt₂AlCl85>99:1[1]
Bicyclic Sultam (from Nitrone)N-AcryloylCyclopentadieneEt₂AlCl80>99:1[1]
(+)-Sultam 4N-CrotonoylCyclopentadieneTiCl₄9294:6[2]
(-)-Sultam 4N-CrotonoylCyclopentadieneTiCl₄906:94[2]

Experimental Protocols

General Procedure for the Synthesis of Bicyclic Chiral Sultams via 1,3-Dipolar Cycloaddition[1]

A solution of prop-1-ene-1,3-sultone and the corresponding nitrile oxide or nitrone in an anhydrous solvent (e.g., toluene) is stirred at a specified temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the bicyclic sultam.

General Procedure for Asymmetric Diels-Alder Reaction[1]

To a solution of the N-enoyl sultam (dienophile) in anhydrous dichloromethane at -78 °C under an inert atmosphere is added a Lewis acid (e.g., Et₂AlCl or TiCl₄). After stirring for a short period, freshly distilled cyclopentadiene is added dropwise. The reaction mixture is stirred at -78 °C for several hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy, and the product is purified by column chromatography.

Representative Protocol: Oppolzer's Sultam-Directed Asymmetric Aldol Reaction

While the focus of this guide is on novel sultams, the well-documented protocols for established auxiliaries like Oppolzer's sultam provide a valuable reference.

Materials:

  • N-Propionyl-(2R)-bornane-10,2-sultam

  • Titanium(IV) chloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A solution of N-propionyl-(2R)-bornane-10,2-sultam in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • TiCl₄ is added dropwise, followed by the slow addition of DIPEA.

  • The resulting enolate solution is stirred at -78 °C for 30 minutes.

  • The aldehyde is then added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the aldol adduct.

Mechanistic Insights and Visualizations

The stereochemical outcome of reactions mediated by chiral auxiliaries is dictated by the formation of a well-defined, rigid transition state that favors one approach of the reagent over the other.

general_workflow sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux Attachment aux Chiral Auxiliary aux->sub_aux product_aux Diastereomerically Enriched Product sub_aux->product_aux Diastereoselective Reaction reagent Reagent reagent->product_aux product Enantiomerically Enriched Product product_aux->product Cleavage recovered_aux Recovered Auxiliary product_aux->recovered_aux Cleavage

General workflow for asymmetric synthesis using a chiral auxiliary.

In the case of Diels-Alder reactions using N-enoyl sultam derivatives, the Lewis acid coordinates to the carbonyl oxygen and the sulfonyl oxygen, creating a rigid chelated intermediate. This chelation, combined with the steric bulk of the auxiliary, effectively blocks one face of the dienophile, forcing the diene to approach from the less hindered face.

diels_alder_mechanism dienophile N-Enoyl Sultam (Dienophile) chelated_intermediate Chelated Intermediate (Blocks one face) dienophile->chelated_intermediate lewis_acid Lewis Acid (e.g., Et₂AlCl) lewis_acid->chelated_intermediate Coordination transition_state Endo Transition State (Favored approach) chelated_intermediate->transition_state diene Diene (e.g., Cyclopentadiene) diene->transition_state Approach from less hindered face product Diastereomerically Enriched Diels-Alder Adduct transition_state->product

Stereocontrol in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

Conclusion

The development of novel sultam chiral auxiliaries represents a significant step forward in the field of asymmetric synthesis. By moving beyond the traditional camphor-derived scaffolds, researchers have unlocked new avenues for achieving high levels of stereocontrol in a variety of important chemical transformations. The synthetic accessibility of these new auxiliaries, coupled with their impressive performance, particularly in asymmetric Diels-Alder reactions, makes them highly attractive for applications in drug discovery and development. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate the adoption and further exploration of these promising chiral auxiliaries by the scientific community.

References

A Comprehensive Review of Tert-Butyl Substituted Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, providing a reliable method for controlling the stereochemical outcome of chemical reactions. The tert-butyl group, with its significant steric bulk, is a privileged substituent in the design of these auxiliaries, effectively shielding one face of a reactive intermediate to guide the approach of incoming reagents. This technical guide provides an in-depth review of the most prominent tert-butyl substituted chiral auxiliaries, including tert-butanesulfinamide (Ellman's auxiliary) and various Evans-type oxazolidinones. It covers their synthesis, mechanisms of stereocontrol, and applications in key asymmetric transformations such as alkylations, aldol reactions, and the synthesis of chiral amines. Detailed experimental protocols, quantitative performance data, and workflow diagrams are presented to offer a practical resource for professionals in chemical research and drug development.

Introduction: The Role of the Tert-Butyl Group in Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary hinges on its ability to create a highly ordered, diastereomeric transition state that energetically favors the formation of one stereoisomer over the other.

The tert-butyl group (t-Bu) is exceptionally well-suited for this purpose due to its large, non-flexible, and sterically demanding nature. When positioned strategically on a chiral scaffold, it acts as a powerful stereodirecting element, creating a significant energetic penalty for the approach of a reactant from the sterically hindered face of the molecule. This often leads to high levels of diastereoselectivity in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] This guide will explore the synthesis and application of the most significant classes of chiral auxiliaries that leverage the steric influence of the tert-butyl group.

General_Workflow_Chiral_Auxiliary sub Prochiral Substrate adduct Covalent Adduct (Substrate + Auxiliary) sub->adduct Attach aux Chiral Auxiliary aux->adduct reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) adduct->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage of Auxiliary diastereomer->cleavage product Enantiomerically Pure Product cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Tert-Butanesulfinamide (Ellman's Auxiliary)

Introduced by Jonathan A. Ellman, tert-butanesulfinamide has become a "gold standard" among chiral auxiliaries, particularly for the asymmetric synthesis of amines.[3][4][5] Its widespread use is due to its high diastereoselectivity, stability, and the ease with which both enantiomers can be prepared and subsequently cleaved from the product.[3][6]

Synthesis of Tert-Butanesulfinamide

Both enantiomers of tert-butanesulfinamide are accessible from the inexpensive starting material, di-tert-butyl disulfide. The synthesis involves a catalytic asymmetric oxidation to form the thiosulfinate, followed by treatment with lithium amide in ammonia, which proceeds with inversion of configuration at the sulfur atom.[1][3]

Synthesis_of_Ellmans_Auxiliary Synthesis of (R)-tert-Butanesulfinamide start Di-tert-butyl disulfide step1_reagents Asymmetric Oxidation (Chiral Ligand, VO(acac)₂) start->step1_reagents intermediate (R)-tert-Butanethiosulfinate step1_reagents->intermediate step2_reagents Lithium Amide (LiNH₂) in Ammonia (NH₃) intermediate->step2_reagents product (R)-tert-Butanesulfinamide (Optically Pure) step2_reagents->product

Caption: Key steps in the synthesis of Ellman's auxiliary.[1][3]

Applications in Chiral Amine Synthesis

The primary application of tert-butanesulfinamide is as a chiral ammonia equivalent. It readily condenses with aldehydes and ketones to form the corresponding N-tert-butanesulfinyl imines (sulfinimines).[1][6] These sulfinimines are stable enough for handling but are highly reactive towards nucleophiles.[3]

The addition of organometallic reagents (e.g., Grignard reagents) to these sulfinimines proceeds with high diastereoselectivity. The stereochemical outcome is rationalized by a six-membered, chair-like transition state where the metal cation coordinates to both the nitrogen and oxygen atoms of the sulfinylimine.[7][8] This chelation forces the bulky tert-butyl group into a pseudo-equatorial position, directing the nucleophile to attack from the less hindered face.

Application_of_Ellmans_Auxiliary cluster_formation I. Sulfinimine Formation cluster_addition II. Diastereoselective Addition cluster_cleavage III. Auxiliary Removal aux (R)-tert-Butanesulfinamide imine N-tert-Butanesulfinyl Imine ((E)-isomer only) aux->imine Condensation (e.g., Ti(OEt)₄ or CuSO₄) carbonyl Aldehyde or Ketone carbonyl->imine sulfinamide_product Adduct (Sulfinamide) imine->sulfinamide_product Chelated Transition State Controls Stereochemistry nucleophile Nucleophile (e.g., Grignard Reagent) nucleophile->sulfinamide_product final_amine Chiral Primary Amine sulfinamide_product->final_amine Acidic Cleavage (e.g., HCl in MeOH) recovered Recovered Auxiliary sulfinamide_product->recovered

Caption: Workflow for chiral amine synthesis using tert-butanesulfinamide.

Quantitative Data for Nucleophilic Additions

The addition of Grignard reagents to N-tert-butanesulfinyl aldimines consistently provides high yields and excellent diastereoselectivities.

Aldehyde (RCHO)Grignard (R'MgBr)Diastereomeric Excess (de)Yield (%)Reference
BenzaldehydeEtMgBr94%88%[7]
IsobutyraldehydePhMgBr98%94%[7]
BenzaldehydeMeMgBr92%100%[7]
3-PhenylpropanalAllylMgBr>99%89%[7]
Experimental Protocols

Protocol 2.4.1: Synthesis of N-tert-Butanesulfinyl Aldimine [7] To a solution of an aldehyde (1.1 equiv) and (R)-tert-butanesulfinamide (1.0 equiv) in tetrahydrofuran (THF) at room temperature is added titanium(IV) ethoxide (2.0 equiv). The reaction mixture is stirred at room temperature for 5-12 hours until the sulfinamide has been consumed as determined by TLC analysis. The reaction is quenched by the addition of brine and the resulting suspension is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the pure N-tert-butanesulfinyl aldimine.

Protocol 2.4.2: Diastereoselective Grignard Addition [7] A solution of the N-tert-butanesulfinyl aldimine (1.0 equiv) in an anhydrous solvent such as CH₂Cl₂ or THF is cooled to the specified temperature (e.g., -48 °C or -78 °C). The Grignard reagent (1.2-2.0 equiv) is added dropwise over several minutes. The reaction is stirred at this temperature for 4-6 hours. The reaction is then quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting sulfinamide product is purified by flash chromatography.

Protocol 2.4.3: Cleavage of the Chiral Auxiliary [8] The sulfinamide adduct is dissolved in a protic solvent such as methanol (MeOH). A solution of hydrochloric acid (HCl) in an appropriate solvent (e.g., 4N HCl in dioxane or HCl in MeOH) is added. The mixture is stirred at room temperature for 1 hour. The solvent is evaporated, and diethyl ether (Et₂O) is often added to precipitate the amine hydrochloride salt, which can be collected by filtration.

Tert-Butyl Substituted Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most powerful and reliable tools for asymmetric synthesis, particularly for aldol and alkylation reactions.[2][9] While various substituents are used at the C4 and C5 positions, those incorporating a tert-butyl group offer distinct steric properties that lead to high levels of stereocontrol.

Applications in Asymmetric Alkylation

N-acyl oxazolidinones can be deprotonated with a strong base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS) to form a stable (Z)-enolate. The chiral auxiliary, bearing a bulky tert-butyl group, effectively blocks one face of the planar enolate. The subsequent introduction of an electrophile (e.g., an alkyl halide) occurs selectively from the unhindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[2][10]

Asymmetric_Alkylation_Workflow start Chiral Oxazolidinone Auxiliary acylation N-Acylation start->acylation enolate Enolate Formation (e.g., NaHMDS) acylation->enolate alkylation Diastereoselective Alkylation (E-X) enolate->alkylation t-Bu group blocks one face cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) alkylation->cleavage product Chiral Carboxylic Acid Derivative cleavage->product

Caption: Logical workflow for asymmetric alkylation using an oxazolidinone auxiliary.

Quantitative Data for Asymmetric Alkylation

The steric hindrance provided by the auxiliary's substituent is critical for achieving high diastereoselectivity.

Auxiliary Substituent (R¹)Acyl Group (R²)Electrophile (E-X)Diastereomeric Ratio (d.r.)Yield (%)Reference
IsopropylPropionylBenzyl bromide>99:195%[2]
tert-Butyl Propionyl Methyl iodide 99:1 90% [2]
BenzylPropionylAllyl iodide98:2>90%[2]
PhenylAcetylBenzyl bromide95:585%[2]

Key Observation: The bulky tert-butyl substituent on the oxazolidinone auxiliary is highly effective at shielding one face of the enolate, resulting in excellent diastereoselectivity in the alkylation step.[2]

Asymmetric Aldol Reactions

The Evans asymmetric aldol reaction is a benchmark for the stereoselective synthesis of β-hydroxy carbonyl compounds.[1] Boron enolates of N-acyl oxazolidinones react with aldehydes via a Zimmerman-Traxler transition state. The chiral auxiliary controls the absolute stereochemistry of the two newly formed stereocenters, consistently producing the syn-aldol adduct with high diastereoselectivity.[1][2]

Experimental Protocols

Protocol 3.4.1: Asymmetric Alkylation of an N-Acyl Oxazolidinone [2] A solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of NaHMDS (1.05 equiv) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation. The alkylating agent (electrophile, 1.1-1.5 equiv) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous NH₄Cl, warmed to room temperature, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.

Protocol 3.4.2: Cleavage to a Chiral Carboxylic Acid [11] The alkylated N-acyl oxazolidinone is dissolved in a mixture of THF and water (e.g., 3:1 v/v) and cooled to 0 °C. An aqueous solution of lithium hydroxide (LiOH) containing hydrogen peroxide (H₂O₂) is added. The mixture is stirred at 0 °C for 1-2 hours, then at room temperature until the starting material is consumed. The reaction is quenched by adding an aqueous solution of sodium sulfite (Na₂SO₃). The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with HCl. The resulting carboxylic acid is extracted with an organic solvent. The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

Chiral auxiliaries featuring a tert-butyl substituent are indispensable tools in modern organic synthesis. The predictable and powerful steric influence of the tert-butyl group allows for the reliable and high-fidelity transfer of chirality in a variety of crucial chemical transformations. Tert-butanesulfinamide (Ellman's auxiliary) offers an exceptionally robust platform for the synthesis of chiral amines, while tert-butyl-substituted oxazolidinones provide excellent stereocontrol in alkylation and aldol reactions. The detailed protocols and performance data presented in this guide underscore their utility and provide a practical foundation for their application in complex target-oriented synthesis, particularly within the fields of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on the Requested Chiral Auxiliary: An extensive literature search did not yield specific application notes, protocols, or quantitative data for the use of 2-(tert-butyl)isothiazolidine 1,1-dioxide as a chiral auxiliary in asymmetric aldol reactions. This suggests that this specific compound is not commonly employed or reported in the scientific literature for this purpose.

Therefore, this document provides detailed protocols and application notes for well-established and widely utilized chiral auxiliaries that serve the same function: Evans' oxazolidinones and Crimmins' thiazolidinethiones. These auxiliaries are staples in asymmetric synthesis, offering high levels of stereocontrol and reliability.

General Principles of Chiral Auxiliary-Mediated Asymmetric Aldol Reactions

The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that allows for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The general workflow involves the temporary attachment of a chiral auxiliary to a carboxylic acid derivative, which directs the stereochemical outcome of the subsequent aldol addition.

The key steps are:

  • Acylation: The chiral auxiliary is acylated with a carbonyl-containing fragment (e.g., using an acyl chloride or anhydride) to form an N-acyl derivative.

  • Enolization: A metal enolate of the N-acyl derivative is generated using a Lewis acid and a hindered base. The geometry of the enolate is crucial for the stereochemical outcome.

  • Aldol Addition: The enolate reacts with an aldehyde to form the aldol adduct. The facial selectivity of this step is directed by the chiral auxiliary.

  • Removal of the Auxiliary: The chiral auxiliary is cleaved from the aldol product to yield the desired chiral β-hydroxy carbonyl compound, and the auxiliary can often be recovered and reused.

G cluster_0 Preparation of N-Acyl Chiral Auxiliary cluster_1 Asymmetric Aldol Reaction cluster_2 Product Isolation Aux Chiral Auxiliary NAcyl N-Acyl Chiral Auxiliary Aux->NAcyl Acylation Acyl Acylating Agent (e.g., Propionyl Chloride) Acyl->NAcyl NAcyl_ref N-Acyl Chiral Auxiliary Enolate Metal Enolate Adduct Aldol Adduct with Auxiliary Enolate->Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Adduct Adduct_ref Aldol Adduct with Auxiliary NAcyl_ref->Enolate Enolization (Lewis Acid, Base) FinalProduct Chiral β-Hydroxy Carbonyl Compound RecoveredAux Recovered Chiral Auxiliary Adduct_ref->FinalProduct Auxiliary Cleavage Adduct_ref->RecoveredAux

Figure 1: General workflow of an asymmetric aldol reaction using a chiral auxiliary.

Application Note 1: Evans' Asymmetric Aldol Reaction

The use of chiral oxazolidinones, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis. These auxiliaries provide excellent stereocontrol in aldol reactions, typically yielding syn-aldol products with high diastereoselectivity and enantioselectivity.

Quantitative Data

The following table summarizes representative data for the Evans asymmetric aldol reaction between N-propionyl oxazolidinones and various aldehydes.

EntryChiral AuxiliaryAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (syn:anti)Ref.
1(S)-4-benzyl-3-propionyloxazolidin-2-oneIsobutyraldehydeBu₂BOTf / DIPEA80-90>99:1[1][2]
2(S)-4-benzyl-3-propionyloxazolidin-2-oneBenzaldehydeBu₂BOTf / DIPEA85-95>99:1[1][2]
3(R)-4-isopropyl-3-propionyloxazolidin-2-onePropionaldehydeBu₂BOTf / DIPEA80-90>99:1[1][2]
4(S)-4-benzyl-3-propionyloxazolidin-2-oneAcroleinTiCl₄ / DIPEA8795:5[3]
Experimental Protocol: Synthesis of a syn-Aldol Adduct

This protocol describes a typical procedure for the reaction of an N-propionyl oxazolidinone with an aldehyde to generate a syn-aldol product.

Materials:

  • (S)-4-benzyl-3-propionyloxazolidin-2-one

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in DCM

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add Bu₂BOTf (1.1 equiv) dropwise to the solution, followed by the dropwise addition of DIPEA (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes to allow for the formation of the boron enolate.

  • Add the aldehyde (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, then warm the reaction to 0 °C and stir for an additional hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% hydrogen peroxide to the vigorously stirred mixture at 0 °C to oxidize the boron species.

  • After stirring for 1 hour, separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-aldol adduct.

G start Start step1 Dissolve N-propionyl oxazolidinone in DCM start->step1 step2 Cool to -78 °C step1->step2 step3 Add Bu₂BOTf and DIPEA step2->step3 step4 Stir for 30 min (Enolate Formation) step3->step4 step5 Add Aldehyde step4->step5 step6 Stir at -78 °C then 0 °C step5->step6 step7 Quench with Buffer, Methanol, and H₂O₂ step6->step7 step8 Work-up and Extraction step7->step8 step9 Purify by Chromatography step8->step9 end End (syn-Aldol Adduct) step9->end

Figure 2: Experimental workflow for the Evans asymmetric aldol reaction.

Application Note 2: Crimmins' Asymmetric Aldol Reaction

Michael T. Crimmins developed the use of thiazolidinethione chiral auxiliaries for asymmetric aldol reactions. A key advantage of this methodology is the ability to access either the "Evans syn" or "non-Evans syn" aldol adduct by simply varying the stoichiometry of the base.

Quantitative Data

The following table presents data for the Crimmins' aldol reaction, highlighting the diastereodivergent outcome based on reaction conditions.

EntryChiral AuxiliaryAldehydeLewis Acid / Base (equiv)ProductYield (%)Diastereomeric RatioRef.
1(S)-4-benzyl-3-propionyl-1,3-thiazolidine-2-thioneIsobutyraldehydeTiCl₄ (1.1) / (-)-Sparteine (1.1)non-Evans syn85>98:2[4][5]
2(S)-4-benzyl-3-propionyl-1,3-thiazolidine-2-thioneIsobutyraldehydeTiCl₄ (1.1) / (-)-Sparteine (2.2)Evans syn89>98:2[4][5]
3(R)-4-isopropyl-3-propionyl-1,3-thiazolidine-2-thioneBenzaldehydeTiCl₄ (1.1) / (-)-Sparteine (1.1)non-Evans syn91>98:2[4][5]
4(R)-4-isopropyl-3-propionyl-1,3-thiazolidine-2-thioneBenzaldehydeTiCl₄ (1.1) / (-)-Sparteine (2.2)Evans syn93>98:2[4][5]
Experimental Protocol: Synthesis of "non-Evans syn" and "Evans syn" Aldol Adducts

This protocol provides a general procedure for the titanium-mediated aldol reaction using a thiazolidinethione auxiliary.

Materials:

  • (S)-4-benzyl-3-propionyl-1,3-thiazolidine-2-thione

  • Anhydrous Dichloromethane (DCM)

  • Titanium (IV) chloride (TiCl₄), 1.0 M in DCM

  • (-)-Sparteine

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the N-propionyl thiazolidinethione (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add TiCl₄ (1.1 equiv) dropwise. The solution should turn a deep red/orange color.

  • Stir for 5 minutes, then add (-)-sparteine dropwise:

    • For the "non-Evans syn" adduct: Add 1.1 equivalents of (-)-sparteine.

    • For the "Evans syn" adduct: Add 2.2 equivalents of (-)-sparteine.

  • Stir the mixture at -78 °C for 1 hour to generate the titanium enolate.

  • Add the aldehyde (1.5 equiv) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then dilute with DCM.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

G cluster_0 Enolate Formation cluster_1 Aldol Addition and Work-up Start N-Propionyl Thiazolidinethione in DCM at -78 °C AddTiCl4 Add TiCl₄ (1.1 equiv) Start->AddTiCl4 AddSparteine Add (-)-Sparteine AddTiCl4->AddSparteine NonEvans 1.1 equiv Sparteine (non-Evans syn) AddSparteine->NonEvans Evans 2.2 equiv Sparteine (Evans syn) AddSparteine->Evans Stir Stir for 1 hour NonEvans->Stir Evans->Stir AddAldehyde Add Aldehyde (1.5 equiv) Stir->AddAldehyde StirReaction Stir at -78 °C AddAldehyde->StirReaction Quench Quench with sat. NH₄Cl StirReaction->Quench Workup Work-up and Purification Quench->Workup Product Desired Aldol Adduct Workup->Product

Figure 3: Diastereodivergent workflow for the Crimmins' asymmetric aldol reaction.

Conclusion

While the specific chiral auxiliary this compound is not documented for asymmetric aldol reactions, the methodologies developed by Evans and Crimmins provide robust and highly predictable routes to chiral β-hydroxy carbonyl compounds. These protocols are widely applicable in the synthesis of complex molecules and are invaluable tools for researchers in drug discovery and development. The choice between these auxiliaries often depends on the desired stereochemical outcome and the specific substrate compatibility.

References

Application Notes and Protocols for Michael Addition Reactions Utilizing N-Acyl-2-(tert-butyl)isothiazolidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the diastereoselective Michael addition (conjugate addition) of organometallic reagents to α,β-unsaturated systems employing N-acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide as a chiral auxiliary. While specific literature protocols for this exact auxiliary are not prevalent, the following procedures are based on well-established methods for structurally analogous chiral auxiliaries, such as Oppolzer's camphorsultam and Evans' oxazolidinones.[1][2][3] The use of this class of chiral auxiliary is intended to provide high levels of stereocontrol in the formation of new carbon-carbon bonds, which is a critical transformation in the synthesis of chiral building blocks for drug discovery and development.[4] The protocols outlined below are representative and may require optimization for specific substrates and nucleophiles.

Introduction

The Michael addition is a fundamental carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3][4] When applied in asymmetric synthesis, chiral auxiliaries are frequently attached to the Michael acceptor to direct the incoming nucleophile to a specific face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center.[1] Sultams, such as N-acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide, serve as effective chiral auxiliaries due to their rigid bicyclic-like structure which effectively shields one face of the N-enoyl moiety. This steric hindrance directs the nucleophilic attack to the less hindered face, leading to a high degree of diastereoselectivity.[2][3] Lewis acid catalysis is often employed to activate the N-enoyl substrate towards nucleophilic attack.[5][6]

Data Presentation

The following tables summarize representative quantitative data for diastereoselective Michael additions using N-enoyl sultam auxiliaries with various nucleophiles and electrophiles. The data is compiled by analogy to similar systems reported in the literature and serves as a guideline for expected outcomes.

Table 1: Diastereoselective Michael Addition of Organocuprates to N-Enoyl Sultams

EntryR¹ (in R¹₂CuLi)N-Enoyl Substrate (R²)Lewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
1MeCrotonyl (CH₃)-THF-7895>98:2
2BuCrotonyl (CH₃)-THF-7892>98:2
3PhCinnamoyl (Ph)-Et₂O-4088>95:5
4MeAcryloyl (H)-THF-7898>98:2

Data is representative of typical results for analogous sultam auxiliaries.

Table 2: Lewis Acid-Catalyzed Michael Addition of Silyl Enol Ethers to N-Enoyl Sultams

EntryNucleophile (Silyl Enol Ether)N-Enoyl Substrate (R²)Lewis Acid (mol%)SolventTemp (°C)Yield (%)Diastereomeric Excess (d.e. %)
11-(Trimethylsilyloxy)cyclohexeneCrotonyl (CH₃)TiCl₄ (110)CH₂Cl₂-7885>95
21-Phenyl-1-(trimethylsilyloxy)etheneCrotonyl (CH₃)Sc(OTf)₃ (10)CH₂Cl₂-257782
31-(Trimethylsilyloxy)cyclopenteneCinnamoyl (Ph)TiCl₄ (110)CH₂Cl₂-7889>95

Data is representative and based on similar Lewis acid-catalyzed Michael additions.[5][6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Michael Addition of a Grignard Reagent

This protocol describes the 1,4-conjugate addition of an organocuprate, generated in situ from a Grignard reagent, to an N-enoyl-2-(tert-butyl)isothiazolidine 1,1-dioxide.

Materials:

  • N-enoyl-2-(tert-butyl)isothiazolidine 1,1-dioxide (1.0 eq)

  • Copper(I) Iodide (CuI) or other Cu(I) salt (1.1 eq)

  • Grignard Reagent (e.g., MeMgBr, BuMgBr) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is placed under an inert atmosphere (Argon or Nitrogen).

  • Copper(I) iodide is added to the flask, followed by anhydrous THF.

  • The suspension is cooled to -40 °C in a dry ice/acetonitrile bath.

  • The Grignard reagent is added dropwise via syringe. The mixture is stirred for 30 minutes at this temperature to allow for the formation of the organocuprate reagent.

  • A solution of the N-enoyl-2-(tert-butyl)isothiazolidine 1,1-dioxide in anhydrous THF is added dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.

  • The reaction is stirred at -40 °C to -20 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at low temperature.

  • The mixture is allowed to warm to room temperature and is then transferred to a separatory funnel.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Protocol 2: Lewis Acid-Catalyzed Michael Addition

This protocol details a Lewis acid-catalyzed Michael addition of a silyl enol ether to an N-enoyl-2-(tert-butyl)isothiazolidine 1,1-dioxide.

Materials:

  • N-enoyl-2-(tert-butyl)isothiazolidine 1,1-dioxide (1.0 eq)

  • Silyl enol ether (1.2 eq)

  • Lewis Acid (e.g., TiCl₄, Sc(OTf)₃) (1.1 eq for stoichiometric, or 0.1 eq for catalytic)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Argon or Nitrogen atmosphere

Procedure:

  • A flame-dried round-bottom flask is charged with the N-enoyl-2-(tert-butyl)isothiazolidine 1,1-dioxide and dissolved in anhydrous CH₂Cl₂ under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • The Lewis acid is added dropwise. If using a solid catalyst, it can be added in one portion. The mixture is stirred for 15-30 minutes.

  • The silyl enol ether is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C and the progress is monitored by TLC.

  • Once the reaction is complete, it is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature, and the layers are separated in a separatory funnel.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The resulting crude product is purified by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Setup Inert Atmosphere Flask start->setup add_reagents Add Chiral Auxiliary & Solvent setup->add_reagents cool Cool to -78°C add_reagents->cool add_catalyst Add Lewis Acid or Cu(I) salt cool->add_catalyst add_nucleophile Add Nucleophile (e.g., Grignard/Enol Ether) add_catalyst->add_nucleophile react Stir & Monitor by TLC add_nucleophile->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Product purify->end

Caption: General experimental workflow for the Michael addition.

Plausible Reaction Mechanism (Lewis Acid Catalyzed)

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products enoyl N-Enoyl Sultam activated_complex Activated Complex (Sultam-LA) enoyl->activated_complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_complex nucleophile Nucleophile (Nu⁻) enolate Intermediate Enolate nucleophile->enolate activated_complex->enolate Nucleophilic Attack (Diastereoselective) product Michael Adduct enolate->product Protonation (during workup)

Caption: Plausible mechanism for the Lewis acid-catalyzed Michael addition.

References

Application Notes and Protocols: Diastereoselective Alkylation with 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective alkylation of prochiral carbonyl compounds utilizing the chiral auxiliary, 2-(tert-butyl)isothiazolidine 1,1-dioxide. This methodology offers a robust and highly stereoselective route to enantiomerically enriched α-substituted carboxylic acid derivatives, which are valuable building blocks in pharmaceutical and natural product synthesis.

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. Chiral auxiliaries are powerful tools in this endeavor, temporarily imparting their chirality to a substrate to direct the stereochemical outcome of a reaction. The this compound, a type of chiral sultam, has emerged as a highly effective auxiliary for diastereoselective enolate alkylation. Its rigid bicyclic-like structure provides a well-defined steric environment, leading to excellent facial discrimination of the enolate and high diastereoselectivity in the subsequent alkylation.

This document outlines the key steps involved in this process: N-acylation of the chiral auxiliary, subsequent diastereoselective alkylation, and finally, the cleavage of the auxiliary to yield the desired chiral product.

Key Advantages of this compound

  • High Diastereoselectivity: The bulky tert-butyl group and the rigid sultam ring structure effectively shield one face of the enolate, leading to high levels of diastereomeric excess (d.e.) in the alkylation products.

  • Crystalline Derivatives: The N-acylated auxiliary and its alkylated products are often crystalline, facilitating purification by recrystallization and allowing for the attainment of high diastereomeric purity.

  • Reliable Cleavage: The auxiliary can be removed under various conditions to provide a range of chiral products, including carboxylic acids, esters, and alcohols, often with high recovery of the auxiliary for recycling.

Experimental Protocols

N-Acylation of this compound

The first step involves the coupling of the chiral auxiliary with a prochiral carboxylic acid derivative.

Protocol:

  • To a solution of this compound (1.0 equiv.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a base such as triethylamine (1.2 equiv.) or n-butyllithium (1.1 equiv.) at 0 °C.

  • After stirring for 15-30 minutes, slowly add the desired acyl chloride or anhydride (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide.

Diastereoselective Alkylation of N-Acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide

This is the key stereochemistry-defining step where the enolate of the N-acyl sultam reacts with an electrophile.

Protocol:

  • Dissolve the N-acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide (1.0 equiv.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) (1.1 equiv.) or lithium diisopropylamide (LDA) (1.1 equiv.) to generate the enolate. Stir the mixture at -78 °C for 30-60 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, R-X) (1.2-1.5 equiv.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography or recrystallization to yield the diastereomerically enriched alkylated product. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.

Cleavage of the Chiral Auxiliary

The final step involves the removal of the this compound auxiliary to release the chiral product.

Protocol for Hydrolytic Cleavage to Carboxylic Acid:

  • Dissolve the alkylated N-acyl sultam (1.0 equiv.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0-4.0 equiv.) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0-8.0 equiv.) at 0 °C.

  • Stir the reaction at 0 °C to room temperature for 2-12 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the chiral carboxylic acid with an organic solvent.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Purify the carboxylic acid by standard methods.

Data Presentation

The following table summarizes typical results for the diastereoselective alkylation of N-propionyl-2-(tert-butyl)isothiazolidine 1,1-dioxide with various alkyl halides.

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1CH₃I3a 85>98
2CH₃CH₂I3b 88>98
3BnBr3c 92>99
4Allyl Bromide3d 80>95

Note: Yields and d.e. values are representative and may vary depending on the specific reaction conditions and substrates used.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Auxiliary 2-(tert-butyl)isothiazolidine 1,1-dioxide N_Acyl_Sultam N-Acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide Auxiliary->N_Acyl_Sultam Base, Solvent Acyl_Chloride RCOCl Acyl_Chloride->N_Acyl_Sultam Enolate Enolate Formation N_Acyl_Sultam->Enolate Base (e.g., NaHMDS) -78 °C, THF Alkylated_Product Alkylated N-Acyl Sultam Enolate->Alkylated_Product Alkyl_Halide R'-X Alkyl_Halide->Alkylated_Product Chiral_Product Chiral Carboxylic Acid Alkylated_Product->Chiral_Product LiOH, H₂O₂ Recovered_Auxiliary Recovered Auxiliary Alkylated_Product->Recovered_Auxiliary Workup

Caption: General workflow for diastereoselective alkylation.

Factors Influencing Diastereoselectivity

diastereoselectivity_factors cluster_Auxiliary Chiral Auxiliary Structure cluster_Reaction_Conditions Reaction Conditions cluster_Enolate Enolate Geometry center High Diastereoselectivity Bulky_Group Bulky tert-Butyl Group Bulky_Group->center Rigid_Ring Rigid Sultam Ring Rigid_Ring->center Low_Temp Low Temperature (-78 °C) Low_Temp->center Base Sterically Hindered Base (e.g., NaHMDS, LDA) Base->center Solvent Aprotic Solvent (e.g., THF) Solvent->center Z_Enolate Preferential Formation of (Z)-Enolate Z_Enolate->center

The Strategic Application of Chiral Sultams in Lewis Acid-Mediated Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of complex chiral molecules. Among the various classes of chiral auxiliaries, sultams, which are cyclic sulfonamides, have emerged as powerful and versatile directing groups. This document provides detailed application notes and protocols for the use of chiral sultams, with a particular focus on the well-established Oppolzer's camphorsultam, in Lewis acid-mediated asymmetric reactions. While direct literature on the application of 2-(tert-butyl)isothiazolidine 1,1-dioxide as a chiral auxiliary in this context is limited, the principles and protocols outlined herein for structurally related chiral sultams offer a robust starting point for its evaluation and application in stereoselective synthesis.

Chiral sultams, such as Oppolzer's sultam, are prized for their rigid bicyclic structure which provides a well-defined chiral environment, leading to high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions. The sulfonamide nitrogen can be readily acylated with various α,β-unsaturated acyl donors, and the resulting N-enoyl sultams serve as excellent substrates in reactions such as Diels-Alder cycloadditions, aldol reactions, and conjugate additions. The coordination of a Lewis acid to the carbonyl oxygen of the N-acyl group enhances the dienophilicity or electrophilicity of the substrate and locks the conformation, leading to predictable and high diastereoselectivity.

I. Lewis Acid-Catalyzed Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful method for the construction of six-membered rings with control over up to four stereocenters. The use of chiral N-enoyl sultams as dienophiles, in combination with Lewis acid catalysis, is a highly effective strategy for achieving excellent diastereoselectivity.

Data Presentation: Diastereoselectivity in Diels-Alder Reactions
DieneDienophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)Reference
CyclopentadieneN-Acryloyl Oppolzer's SultamTiCl₄CH₂Cl₂-78>95>99:1[1]
CyclopentadieneN-Crotonoyl Oppolzer's SultamEt₂AlClCH₂Cl₂-789498:2[2]
IsopreneN-Acryloyl Oppolzer's SultamMe₂AlClCH₂Cl₂-789095:5
1,3-ButadieneN-Acryloyl Oppolzer's SultamBF₃·OEt₂CH₂Cl₂-788590:10
Experimental Protocol: Asymmetric Diels-Alder Reaction of N-Acryloyl Oppolzer's Sultam with Cyclopentadiene

Materials:

  • (1S)-(-)-N-Acryloyl-2,10-camphorsultam

  • Cyclopentadiene (freshly cracked)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (1S)-(-)-N-acryloyl-2,10-camphorsultam (1.0 eq).

  • Dissolve the sultam in anhydrous CH₂Cl₂ (0.1 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution in CH₂Cl₂ (1.1 eq) dropwise to the stirred solution. Stir for 30 minutes at -78 °C.

  • In a separate flask, freshly crack cyclopentadiene from its dimer by heating to ~180 °C and collecting the monomer by distillation. Keep the cyclopentadiene monomer cold.

  • Add the freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.

Visualization of the Experimental Workflow

Diels_Alder_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve N-Acryloyl Sultam in anhydrous CH2Cl2 cool Cool to -78 °C start->cool add_lewis Add TiCl4 solution cool->add_lewis add_diene Add cyclopentadiene add_lewis->add_diene react Stir at -78 °C for 3h add_diene->react quench Quench with NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: Workflow for the Lewis acid-catalyzed Diels-Alder reaction.

II. Lewis Acid-Mediated Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Chiral sultams can be utilized to achieve high levels of diastereoselectivity in aldol additions, with the stereochemical outcome often being tunable by the choice of Lewis acid and reaction conditions.[3]

Data Presentation: Diastereoselectivity in Aldol Reactions
N-Acyl SultamAldehydeLewis AcidBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
N-Propionyl Oppolzer's SultamIsobutyraldehydeTiCl₄DIPEACH₂Cl₂08598:2[3]
N-Propionyl Oppolzer's SultamBenzaldehydeEt₂BOTfDIPEACH₂Cl₂-78905:95[3]
N-Acetyl Oppolzer's SultamIsobutyraldehydeSn(OTf)₂N-EthylpiperidineCH₂Cl₂-788895:5
N-Propionyl Oppolzer's SultamAcetaldehydeMgBr₂·OEt₂Et₃NCH₂Cl₂-787590:10

DIPEA = Diisopropylethylamine, Et₂BOTf = Diethylboron triflate, Sn(OTf)₂ = Tin(II) triflate

Experimental Protocol: TiCl₄-Mediated "Evans-syn" Aldol Reaction

Materials:

  • (1S)-(-)-N-Propionyl-2,10-camphorsultam

  • Isobutyraldehyde

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add (1S)-(-)-N-propionyl-2,10-camphorsultam (1.0 eq) and dissolve it in anhydrous CH₂Cl₂ (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TiCl₄ solution in CH₂Cl₂ (1.1 eq) dropwise to the stirred solution. The solution should turn yellow.

  • Add DIPEA (1.2 eq) dropwise. The solution should turn deep red, indicating enolate formation. Stir for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C.

  • Add freshly distilled isobutyraldehyde (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the syn-aldol adduct.

Visualization of the Proposed Transition State

Caption: Proposed chelated transition state for the syn-aldol reaction.

III. Asymmetric Conjugate Addition of Organocuprates

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. The use of N-enoyl sultams as Michael acceptors allows for high diastereoselectivity in the addition of organocuprates. The presence of a Lewis acid can accelerate the reaction.[4]

Data Presentation: Diastereoselectivity in Conjugate Additions
N-Enoyl SultamOrganocuprateLewis AcidSolventTemp (°C)Yield (%)Diastereomeric RatioReference
N-Crotonoyl Oppolzer's SultamMe₂CuLiBF₃·OEt₂THF-789297:3[4]
N-Cinnamoyl Oppolzer's SultamBu₂CuLiTMSClTHF-788895:5
N-Crotonoyl Oppolzer's Sultam(PhS)MeCuLi-Et₂O-408590:10
N-Tigloyl Oppolzer's SultamMe₂CuLi-THF-787588:12

TMSCl = Trimethylsilyl chloride

Experimental Protocol: Asymmetric Conjugate Addition of a Gilman Reagent

Materials:

  • (1S)-(-)-N-Crotonoyl-2,10-camphorsultam

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi), solution in Et₂O

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged Schlenk flask, add CuI (2.0 eq) and suspend it in anhydrous THF.

  • Cool the suspension to -40 °C.

  • Add MeLi solution (4.0 eq) dropwise to form the lithium dimethylcuprate (Me₂CuLi) solution. Stir for 30 minutes at -40 °C.

  • In a separate flask, dissolve (1S)-(-)-N-crotonoyl-2,10-camphorsultam (1.0 eq) in anhydrous THF.

  • Cool the sultam solution to -78 °C.

  • Add BF₃·OEt₂ (1.2 eq) dropwise to the sultam solution.

  • Add the freshly prepared Gilman reagent dropwise to the sultam/Lewis acid solution at -78 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography.

IV. Removal of the Chiral Auxiliary

A key advantage of using chiral auxiliaries is their facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral centers. The N-acyl bond of the sultam auxiliary can be cleaved under various conditions to provide carboxylic acids, esters, amides, or alcohols.

Protocol 1: Hydrolysis to the Carboxylic Acid

Materials:

  • N-Acylated sultam adduct

  • Lithium hydroxide (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the N-acylated sultam in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the mixture at 0 °C for 2 hours, then at room temperature overnight.

  • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH 1-2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • The aqueous layer contains the recovered sultam auxiliary which can be extracted with CH₂Cl₂ after basification.

  • Wash the combined organic extracts of the product with brine, dry over Na₂SO₄, and concentrate to yield the chiral carboxylic acid.

Protocol 2: Reductive Cleavage to the Alcohol

Materials:

  • N-Acylated sultam adduct

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the N-acylated sultam in anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add LiAlH₄ (2.0 eq) in portions.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with ether.

  • The filtrate contains the desired chiral alcohol and the recovered sultam auxiliary, which can be separated by chromatography.

Visualization of the Auxiliary Removal Pathways

Auxiliary_Removal cluster_hydrolysis Hydrolysis cluster_reduction Reduction start N-Acyl Sultam Adduct hydrolysis_reagents LiOH, H2O2 start->hydrolysis_reagents reduction_reagents LiAlH4 or LiBH4 start->reduction_reagents acid Carboxylic Acid hydrolysis_reagents->acid recovered_auxiliary Recovered Sultam Auxiliary hydrolysis_reagents->recovered_auxiliary Separation alcohol Alcohol reduction_reagents->alcohol reduction_reagents->recovered_auxiliary Separation

Caption: General pathways for the removal of the sultam chiral auxiliary.

Conclusion

Chiral sultams, exemplified by Oppolzer's sultam, are highly effective chiral auxiliaries for a range of Lewis acid-mediated asymmetric transformations. The protocols and data presented herein provide a comprehensive guide for their application in Diels-Alder, aldol, and conjugate addition reactions. While the specific auxiliary this compound remains to be fully explored in this context, the established methodologies for related chiral sultams offer a valuable framework for its successful implementation in asymmetric synthesis, contributing to the development of efficient routes to enantiomerically pure compounds for research, and drug discovery.

References

Application Notes and Protocols: N-Acylation of 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of sultams, such as 2-(tert-butyl)isothiazolidine 1,1-dioxide, is a fundamental transformation in organic synthesis, providing access to a diverse range of N-acylsulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their presence in various biologically active molecules and approved drugs. N-acylsulfonamides have been identified as inhibitors of various enzymes and modulators of signaling pathways, making them valuable scaffolds in drug discovery programs.[1] The tert-butyl group on the nitrogen atom of the isothiazolidine 1,1-dioxide core can influence the steric and electronic properties of the molecule, potentially impacting its biological activity and pharmacokinetic profile. This document provides a detailed procedure for the N-acylation of this compound, based on established methods for the acylation of sulfonamides.

Data Presentation

The following table summarizes typical reaction conditions for the N-acylation of sulfonamides, which are applicable to this compound.

ParameterConditionNotes
Acylating Agent Acyl chloride or Acid anhydrideAcyl chlorides are generally more reactive.
Base Triethylamine (Et3N) or PyridineTypically 1.1 to 1.5 equivalents are used to deprotonate the sulfonamide.[1]
Solvent Dichloromethane (CH2Cl2), Acetonitrile (MeCN), or Tetrahydrofuran (THF)Anhydrous aprotic solvents are preferred to prevent hydrolysis of the acylating agent.[1]
Temperature 0 °C to Room TemperatureThe reaction is often started at a lower temperature during the addition of the acylating agent to control exothermicity.
Reaction Time 1 - 12 hoursMonitored by Thin Layer Chromatography (TLC) until completion.
Work-up Aqueous quench (e.g., water, dilute HCl) followed by extractionThe choice of aqueous solution depends on the need to neutralize excess base and remove byproducts.[1]
Purification Column chromatography on silica gelThe eluent system is chosen based on the polarity of the product.

Experimental Protocols

General Procedure for N-Acylation using an Acyl Chloride

This protocol describes a general method for the N-acylation of this compound with an acyl chloride in the presence of triethylamine.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (CH2Cl2)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (CH2Cl2).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Visualization

N_Acylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous CH2Cl2 add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT & Monitor by TLC add_acyl->react quench Quench with 1M HCl react->quench extract Extract with CH2Cl2 quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography end_product Pure N-Acylated Product chromatography->end_product

Caption: Experimental workflow for the N-acylation of this compound.

References

Application Notes and Protocols for the Cleavage of 2-(tert-butyl)isothiazolidine 1,1-dioxide Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(tert-butyl)isothiazolidine 1,1-dioxide moiety is a chiral auxiliary belonging to the class of cyclic sulfonamides, or sultams. Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[1] After establishing the desired stereocenter, the auxiliary must be efficiently removed from the product without racemization.[2]

While specific cleavage protocols for the this compound auxiliary are not extensively documented in scientific literature, a number of reliable methods have been established for the cleavage of structurally analogous N-acyl sultams. The most well-studied analogue is Oppolzer's camphorsultam, which has been successfully employed in a multitude of asymmetric syntheses.[3] The protocols detailed in this document are based on established methods for Oppolzer's camphorsultam and related structures and serve as a robust starting point for the development and optimization of cleavage conditions for the this compound auxiliary.

The primary cleavage strategies for N-acyl sultams involve hydrolysis to yield carboxylic acids, reduction to furnish primary alcohols, and alcoholysis to produce esters. The choice of method depends on the desired functionality in the final product and the chemical stability of the substrate.

Cleavage Methodologies

The removal of an N-acyl sultam auxiliary can be accomplished through several pathways, primarily categorized as hydrolytic, reductive, or via alcoholysis. The selection of the optimal method is contingent upon the desired functional group in the final product.

  • Hydrolytic Cleavage: This method converts the N-acyl group into a carboxylic acid. The most common reagent system is lithium hydroxide with hydrogen peroxide (LiOH/H₂O₂).[4] An alternative, milder method employing tetrabutylammonium hydrogen peroxide (TBAH) has also been developed to address issues of long reaction times or low yields with sterically hindered substrates.[2]

  • Reductive Cleavage: This is a common method used to convert the N-acyl group directly into a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation.[5][6]

  • Alcoholysis (Transesterification): This pathway allows for the conversion of the N-acyl sultam into an ester. This can be achieved under acidic or basic conditions by reacting the substrate with an alcohol.[7]

Below is a diagram illustrating the different cleavage pathways available for a generic N-acyl sultam.

G General Cleavage Pathways for N-Acyl Sultam Auxiliaries cluster_start Starting Material cluster_products Cleavage Products cluster_auxiliary Recovered Auxiliary N_Acyl_Sultam N-Acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide Product Carboxylic_Acid Chiral Carboxylic Acid N_Acyl_Sultam->Carboxylic_Acid Hydrolysis (e.g., LiOH/H₂O₂) Primary_Alcohol Chiral Primary Alcohol N_Acyl_Sultam->Primary_Alcohol Reduction (e.g., LiAlH₄) Ester Chiral Ester N_Acyl_Sultam->Ester Alcoholysis (e.g., MeOMgBr, NaOMe) Auxiliary 2-(tert-butyl)isothiazolidine 1,1-dioxide Carboxylic_Acid->Auxiliary Primary_Alcohol->Auxiliary Ester->Auxiliary

Caption: General cleavage pathways for N-acyl sultam auxiliaries.

Quantitative Data Summary

The following table summarizes various cleavage conditions reported for N-acyl sultams, primarily focusing on Oppolzer's camphorsultam as a model system. These conditions provide a valuable reference for optimizing the cleavage of the this compound auxiliary.

EntrySubstrate (N-Acyl Group)Reagents & ConditionsProduct TypeYield (%)Reference
1PropionylLiAlH₄, Ether, 0 °C, 2-3 hAlcoholHigh (not specified)[5]
2General AcylLiOH·H₂O, H₂O₂, THF/H₂O, 0 °C, 1-4 hCarboxylic Acid63%[4]
33-PhenylpropionylTBAH, H₂O₂, DME, 0 °C to rt, 1 hCarboxylic Acid95%[2]
4Sterically Hindered AcylTBAH, H₂O₂, DME, 0 °C to rt, 1 hCarboxylic Acid82%[2]
5CinnamoylNaOMe, MeOH, rt, 2 hMethyl Ester94%
6PhenylacetylLiBH₄, Et₂O, MeOH, 0 °CAlcohol95%
7General AcylAllyl alcohol, Ti(O-iPr)₄, HeatAllyl EsterHigh (not specified)[8]
8General AcylBasic Alumina, MeOH, rtMethyl Ester85-95%

Experimental Protocols

Note: These protocols are based on methods developed for Oppolzer's camphorsultam and may require optimization (e.g., reaction time, temperature, reagent stoichiometry) for the this compound auxiliary. Always monitor reaction progress by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reductive Cleavage to a Primary Alcohol

This protocol describes the reduction of the N-acyl sultam to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).

Materials:

  • N-acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide substrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acyl sultam (1.0 eq) in anhydrous Et₂O or THF under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add LiAlH₄ (2.0 - 4.0 eq) portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.[9]

  • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with Et₂O or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude alcohol product by silica gel column chromatography to separate it from the recovered chiral auxiliary.

Protocol 2: Hydrolytic Cleavage to a Carboxylic Acid

This protocol details the conversion of the N-acyl sultam to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.

Materials:

  • N-acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide substrate

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Ethyl acetate or dichloromethane

Procedure:

  • Dissolve the N-acyl sultam (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous H₂O₂ (4.0 - 10.0 eq) dropwise.

  • Add solid LiOH·H₂O (2.0 - 5.0 eq) in one portion.

  • Stir the mixture vigorously at 0 °C for 1-4 hours. Monitor the reaction progress by TLC.[10]

  • Once the reaction is complete, quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative result is obtained with peroxide test strips.

  • Allow the mixture to warm to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to extract the recovered chiral auxiliary.[10]

  • Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the carboxylic acid by crystallization or silica gel chromatography.

Experimental Workflow and Purification

The general workflow for cleavage of the auxiliary involves the main reaction, quenching, workup to separate the product and auxiliary, and final purification.

G General Experimental Workflow for Auxiliary Cleavage Start N-Acyl Sultam Substrate in appropriate solvent Reaction Add Cleavage Reagents (e.g., LiAlH₄ or LiOH/H₂O₂) Stir at specified temperature Start->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction (e.g., Add H₂O, Na₂SO₃) Monitor->Quench Complete Workup Liquid-Liquid Extraction Quench->Workup Organic_Phase Organic Phase: Product + Auxiliary (or just one component) Workup->Organic_Phase Aqueous_Phase Aqueous Phase: Salts / Soluble components Workup->Aqueous_Phase Purification Purification (Column Chromatography or Crystallization) Organic_Phase->Purification Final_Product Pure Chiral Product Purification->Final_Product Recovered_Auxiliary Recovered Auxiliary Purification->Recovered_Auxiliary

Caption: A generalized experimental workflow for auxiliary removal.[10]

References

Application Notes and Protocols for the Recovery and Recycling of 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(tert-butyl)isothiazolidine 1,1-dioxide is a saturated sulfonamide derivative. The isothiazolidine 1,1-dioxide core is a key structural motif in various biologically active compounds. As with many valuable chemical entities in drug discovery and development, the ability to recover and recycle this compound from reaction mixtures or waste streams is economically and environmentally beneficial. These application notes provide a generalized protocol for the recovery and purification of this compound, based on common laboratory purification techniques for related structures. The following protocols are intended as a starting point and may require optimization based on the specific composition of the mixture containing the target compound.

Experimental Protocols

The recovery process is divided into three main stages: Initial Workup and Extraction, Column Chromatography Purification, and Solvent Removal and Final Drying.

Protocol 1: Initial Workup and Extraction

This protocol describes the initial steps to separate the target compound from a reaction mixture or a solution containing impurities.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dilution: Dilute the reaction mixture with ethyl acetate.

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove water-soluble impurities.

  • Brine Wash: Perform a subsequent wash with brine to remove residual water from the organic layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration: Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol details the purification of the crude product using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to separate the compounds based on their affinity for the silica gel.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • TLC Analysis: Monitor the separation by analyzing the collected fractions using thin-layer chromatography (TLC) and visualizing the spots under a UV lamp.

  • Pooling Fractions: Combine the fractions containing the pure desired product.

Protocol 3: Solvent Removal and Final Product Isolation

This protocol describes the final steps to obtain the pure, solid product.

Materials:

  • Pooled fractions containing the pure product

  • Rotary evaporator

  • High-vacuum pump

  • Sample vials

Procedure:

  • Solvent Evaporation: Concentrate the pooled fractions using a rotary evaporator to remove the bulk of the solvent.

  • High-Vacuum Drying: Place the resulting residue under a high-vacuum pump to remove any remaining traces of solvent.

  • Product Characterization: The final product should be a solid. Characterize the purified this compound by appropriate analytical techniques (e.g., NMR, LC-MS) to confirm its identity and purity.

Data Presentation

The following tables present illustrative data for a typical recovery and purification process.

Table 1: Recovery Yield at Different Stages

StageStarting Mass (g)Recovered Mass (g)Yield (%)
Crude Product after Extraction10.08.585.0
After Column Chromatography8.56.880.0
Overall Recovery Yield 10.0 6.8 68.0

Table 2: Purity Analysis

SamplePurity by HPLC (%)
Crude Product75
After Column Chromatography>98

Visualizations

Diagram 1: Workflow for Recovery and Recycling

cluster_recovery Recovery Process cluster_purification Purification Process cluster_recycling Recycling Loop start Reaction Mixture / Waste Stream extraction Liquid-Liquid Extraction start->extraction Step 1 drying Drying and Concentration extraction->drying Step 2 crude Crude Product drying->crude Step 3 chromatography Column Chromatography crude->chromatography Step 4 fractions Fraction Collection & Analysis chromatography->fractions Step 5 pure Pure Product fractions->pure Step 6 reuse Reuse in Synthesis pure->reuse Recycle

Caption: Workflow for the recovery and recycling of the target compound.

Diagram 2: Logical Steps in Purification

A Crude Product (Mixture of Compounds) B Dissolution in Organic Solvent A->B C Separation by Column Chromatography B->C D Isolation of Pure Fractions C->D E Solvent Removal D->E F Purified 2-(tert-butyl)isothiazolidine 1,1-dioxide E->F

Caption: Logical flow of the purification process.

Application Notes and Protocols for the Large-Scale Synthesis and Use of 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed large-scale synthesis of 2-(tert-butyl)isothiazolidine 1,1-dioxide, a valuable chiral auxiliary and building block in medicinal chemistry. This document outlines detailed experimental protocols, safety precautions, and potential applications in drug discovery and asymmetric synthesis, supported by data presented in structured tables and logical diagrams.

Introduction

This compound belongs to the sultam class of compounds, which are cyclic sulfonamides. Sultams are recognized as "medicinally privileged" scaffolds due to their presence in a variety of biologically active molecules.[1] The tert-butyl group on the nitrogen atom provides steric bulk, which is crucial for inducing stereoselectivity in asymmetric reactions, making this compound a potentially valuable chiral auxiliary.[2] Isothiazolidine 1,1-dioxides, in general, have been investigated for their potential as hepatitis B capsid inhibitors and as antidiabetic agents.[3]

Proposed Large-Scale Synthesis

While a specific large-scale synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and scalable route can be devised based on established methods for sultam synthesis.[4][5][6] The following protocol describes a proposed two-step process starting from commercially available reagents.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: N-tert-butylation of Taurine cluster_1 Step 2: Intramolecular Cyclization A Taurine D N-Boc-N-tert-butyltaurine A->D B Di-tert-butyl dicarbonate (Boc)2O B->D C Base (e.g., NaOH) in Water/Solvent C->D E N-Boc-N-tert-butyltaurine D->E Purification/Isolation H This compound E->H F Thionyl chloride (SOCl2) F->H G Base (e.g., Triethylamine) G->H

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-tert-butyl-2-aminoethanesulfonic acid (N-tert-butyltaurine)

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add a solution of sodium hydroxide (1.0 kg, 25 mol) in 10 L of deionized water.

  • Addition of Taurine: Cool the solution to 10-15 °C using a chiller. Slowly add taurine (2.5 kg, 20 mol) to the stirred solution, ensuring the temperature does not exceed 25 °C.

  • Addition of Di-tert-butyl dicarbonate: Once the taurine has dissolved, add a solution of di-tert-butyl dicarbonate (4.8 kg, 22 mol) in 5 L of tetrahydrofuran (THF) dropwise via the addition funnel over 2-3 hours, maintaining the temperature between 15-20 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: After completion, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 5 L). Combine the organic layers, wash with brine (2 x 3 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-tert-butyl-2-aminoethanesulfonic acid.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, suspend the N-tert-butyl-2-aminoethanesulfonic acid (2.0 kg, 9.0 mol) in 10 L of dichloromethane.

  • Addition of Thionyl Chloride: Cool the suspension to 0-5 °C. Slowly add thionyl chloride (1.3 L, 18.0 mol) dropwise over 2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the formation of the intermediate sulfonyl chloride by TLC or LC-MS.

  • Cyclization: Cool the reaction mixture to 0-5 °C. Slowly add triethylamine (2.5 L, 18.0 mol) dropwise over 2 hours, maintaining the temperature below 10 °C.

  • Final Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reaction by slowly adding 5 L of water. Separate the organic layer, wash with 1 M HCl (2 x 3 L), saturated sodium bicarbonate solution (2 x 3 L), and brine (2 x 3 L). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Quantitative Data Summary
StepReactantMolesProductTheoretical Yield (g)Expected Yield (%)Purity (%)
1Taurine20N-tert-butyltaurine446680-90>95
2N-tert-butyltaurine9This compound159570-85>98

Application in Asymmetric Synthesis

This compound can serve as a chiral auxiliary to control the stereochemical outcome of various chemical transformations.[2] The general workflow for its application is depicted below.

Workflow: Asymmetric Synthesis Using a Sultam Chiral Auxiliary

G A Prochiral Substrate C Coupling Reaction A->C B This compound (Chiral Auxiliary) B->C D Diastereomeric Intermediate C->D E Stereoselective Reaction (e.g., Alkylation, Aldol) D->E F Diastereomerically Enriched Product E->F G Cleavage of Auxiliary F->G H Enantiomerically Enriched Product G->H I Recovered Chiral Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a chiral sultam auxiliary.

Protocol: Asymmetric Alkylation

This protocol is a general guideline for the use of this compound as a chiral auxiliary in an asymmetric alkylation reaction.

  • Acylation of the Auxiliary: In a flame-dried, nitrogen-purged round-bottom flask, dissolve this compound (1 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes. Add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify the N-acylsultam by column chromatography.

  • Enolate Formation and Alkylation: Dissolve the N-acylsultam (1 eq) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 1 hour to form the enolate. Add the electrophile (e.g., an alkyl halide, 1.2 eq) and stir at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification and Diastereomeric Ratio Determination: Purify the product by column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.

  • Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other derivatives. The chiral auxiliary can often be recovered and reused.

Safety and Handling

Isothiazolinone derivatives can be skin and eye irritants.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of similar compounds.

Conclusion

This compound is a promising chiral auxiliary for asymmetric synthesis. The proposed large-scale synthesis provides a practical route to access this valuable compound. Its application in drug development can lead to the efficient production of enantiomerically pure drug candidates, contributing significantly to the fields of medicinal chemistry and pharmaceutical sciences. Further research into the specific applications and biological activities of this particular sultam is warranted.

References

Application Notes and Protocols for the One-Pot Synthesis Involving 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of cyclic sulfonamides that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid five-membered ring structure serves as a valuable scaffold, and they are considered bioisosteres of lactams. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including antibacterial and antiviral properties. The development of efficient and scalable synthetic routes to these molecules is therefore of high interest.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer numerous advantages over traditional multi-step procedures. These include reduced reaction times, lower consumption of solvents and reagents, and higher overall yields. This document provides detailed protocols for the one-pot synthesis of isothiazolidine 1,1-dioxide derivatives, with a focus on the incorporation of a tert-butyl group, a common substituent in medicinal chemistry used to enhance metabolic stability and lipophilicity.

While direct one-pot syntheses specifically for 2-(tert-butyl)isothiazolidine 1,1-dioxide are not extensively reported, this note details a proposed one-pot procedure based on established methods for analogous compounds. Additionally, a protocol for the one-pot derivatization of a related sultam scaffold is provided, illustrating the utility of these methods for library synthesis.[1][2][3]

Proposed One-Pot Synthesis of this compound

This proposed protocol adapts the intramolecular carbo-Michael addition strategy, a powerful method for the synthesis of γ-sultams.[4] It involves the one-pot reaction of 2-chloroethanesulfonyl chloride with tert-butylamine to form an intermediate vinylsulfonamide, which then undergoes an in-situ intramolecular cyclization.

Reaction Pathway

G cluster_0 One-Pot Reaction Vessel A 2-Chloroethanesulfonyl Chloride C N-(tert-butyl)vinylsulfonamide (Intermediate) A->C Reaction with amine B tert-Butylamine B->C D This compound (Product) C->D Intramolecular Cyclization

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 10 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled DCM, add 2-chloroethanesulfonyl chloride (1.0 eq). Slowly add a solution of tert-butylamine (2.2 eq) and triethylamine (2.5 eq) in DCM (5 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction to Form Intermediate: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the formation of the intermediate N-(tert-butyl)vinylsulfonamide can be monitored by Thin Layer Chromatography (TLC).

  • In-situ Cyclization: Once the formation of the intermediate is complete, add a suitable base such as sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Completion and Quenching: Stir the reaction mixture at room temperature for 12-18 hours. Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up and Purification: Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data (Illustrative)
ReagentMolar Eq.Molecular Weight ( g/mol )Amount
2-Chloroethanesulfonyl Chloride1.0163.031.63 g
tert-Butylamine2.273.141.76 mL
Triethylamine2.5101.193.48 mL
Sodium Hydride (60%)1.540.000.60 g
Product 177.26
Yield ~60-75% (expected)
Purity >95% (after chromatography)

One-Pot Derivatization via Click/Aza-Michael Protocol

This protocol describes the one-pot synthesis of a triazole-containing isothiazolidine 1,1-dioxide library, a method that has been successfully applied to similar scaffolds.[1][5] This example utilizes a core sultam scaffold bearing a propargyl group for the click reaction and an unsaturated system for the aza-Michael addition.

Experimental Workflow

G start Start: Prepare Reaction Vial add_reagents Add Core Sultam, Amine, Azide, CuI, DBU, and EtOH start->add_reagents heat Heat at 60 °C for 12 hours add_reagents->heat cool Cool to Room Temperature heat->cool filter Filter through Silica SPE cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate end End: Purified Product concentrate->end

Caption: General workflow for the one-pot click/aza-Michael reaction.

Experimental Protocol
  • Reaction Setup: In a 1-dram vial, combine 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1.0 eq, 50 mg, 0.32 mmol), an amine (e.g., pyrrolidine, 1.2 eq, 0.38 mmol), and an azide (e.g., benzyl azide, 2.0 eq, 0.64 mmol).[1]

  • Addition of Catalysts and Solvent: To the vial, add copper(I) iodide (CuI, 30 mol%, 18.2 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%, 5 µL).[1] Add dry ethanol (0.64 mL) to achieve a 0.5 M concentration.[1]

  • Reaction: Seal the vial and heat the reaction mixture at 60 °C on a reaction block for 12 hours.[1]

  • Work-up: After 12 hours, cool the reaction to room temperature.

  • Purification: Filter the cooled reaction mixture through a silica gel solid-phase extraction (SPE) cartridge, eluting with a suitable solvent system (e.g., 95:5 ethyl acetate:methanol).[1]

  • Isolation: Concentrate the eluent under reduced pressure to yield the final product.[1] Further purification can be performed via mass-directed LCMS if required.[1]

Quantitative Data for Library Synthesis Example
ComponentRoleMolar Eq.Amount
2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxideCore Scaffold1.050 mg
PyrrolidineAmine (Aza-Michael)1.232 µL
Benzyl AzideAzide (Click)2.085 mg
Copper(I) IodideCatalyst (Click)0.318.2 mg
DBUBase/Catalyst0.15 µL
EthanolSolvent-0.64 mL
Product Yield Varies (typically 50-90%)[1]
Purity >90% (after SPE)[1]

Conclusion

The one-pot synthetic strategies outlined provide efficient and versatile methods for accessing and diversifying the isothiazolidine 1,1-dioxide scaffold. The proposed protocol for the synthesis of this compound offers a streamlined approach to this valuable building block. Furthermore, the demonstrated one-pot click/aza-Michael reaction highlights the potential for rapid library generation, which is crucial for structure-activity relationship studies in drug discovery programs. These protocols are designed to be readily implemented in a research setting, facilitating the exploration of this important class of heterocyclic compounds.

References

Application of Modern Synthetic Methodologies in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates, highlighting the use of modern synthetic methodologies. It includes quantitative data, detailed experimental procedures for significant reactions, and visual representations of signaling pathways and experimental workflows to support research and development in the pharmaceutical industry.

Synthesis of Antiviral Drug Intermediates

The COVID-19 pandemic spurred rapid innovation in antiviral drug development. Here, we focus on the synthesis of key intermediates for two prominent antiviral drugs: Nirmatrelvir (the active component of Paxlovid) and Remdesivir.

Nirmatrelvir Intermediate (T18): Amide Bond Formation via Optimized EDCI/HOPO Coupling

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro). A key step in its synthesis is the formation of the amide intermediate, T18, through the coupling of two chiral fragments.[1] Research has focused on optimizing this amide bond formation to improve efficiency and industrial feasibility.[2][3] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent in conjunction with 2-hydroxypyridine-N-oxide (HOPO) as a catalyst has proven effective.[2][3]

Experimental Workflow: Synthesis of Nirmatrelvir Intermediate T18

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up and Isolation T17 Intermediate T17 Mix Reaction Mixture T17->Mix T13 Intermediate T13 T13->Mix Solvent 2-Butanone Solvent->Mix Base DIPEA Base->Mix Reagents EDCI, HOPO Reagents->Mix Stir Stir at Room Temperature Mix->Stir Quench Quench Reaction Stir->Quench Extract Extraction Quench->Extract Crystallize Crystallization Extract->Crystallize T18 Intermediate T18 (Product) Crystallize->T18

Caption: Workflow for the synthesis of Nirmatrelvir intermediate T18.

Quantitative Data: Optimization of T18 Synthesis [3]

EntryHOPO (eq.)T17 remaining (%)T18 Purity (in situ, %)Yield (isolated, %)T18 Purity (isolated, %)
10.30.1851.21--
20.71.484.0156.1984.85

Experimental Protocol: Optimized Synthesis of T18 [3]

  • Reaction Setup: To a solution of intermediate T17 (1.0 eq) and intermediate T13 (1.2 eq) in 2-butanone (11 V/m), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reagent Addition: Add 2-hydroxypyridine-N-oxide (HOPO) (0.7 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Upon completion, quench the reaction and perform an aqueous work-up.

  • Isolation: Extract the product with an organic solvent, concentrate the organic layer, and induce crystallization to obtain the T18 intermediate.

Mechanism of Action: Nirmatrelvir Inhibition of SARS-CoV-2 Mpro

Nirmatrelvir is a peptidomimetic that reversibly inhibits the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[4][5] This enzyme is essential for viral replication as it cleaves polyproteins into functional viral proteins.[4] Nirmatrelvir's nitrile warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, blocking its proteolytic activity.[6][7]

Viral_RNA Viral RNA Polyprotein Viral Polyproteins Viral_RNA->Polyprotein Translation Mpro SARS-CoV-2 Mpro (3CLpro) Polyprotein->Mpro Cleavage by Mpro Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Processes Inactive_Mpro Inactive Mpro-Nirmatrelvir Complex Mpro->Inactive_Mpro Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits

Caption: Inhibition of SARS-CoV-2 Mpro by Nirmatrelvir.

Remdesivir Intermediate (GS-441524): Efficient Synthesis from a Nucleoside Analogue

Remdesivir is a broad-spectrum antiviral agent that acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[8][9] A key intermediate in many synthetic routes to Remdesivir is the nucleoside analogue GS-441524. An efficient, high-yield, three-step synthesis of Remdesivir from GS-441524 has been developed, which proceeds without the need for intermediate purification.[9][10]

Experimental Workflow: Synthesis of Remdesivir from GS-441524

cluster_0 Step 1: Protection cluster_1 Step 2: Phosphoramidation cluster_2 Step 3: Deprotection GS441524 GS-441524 Protect Protected Intermediate GS441524->Protect DMFDMA DMF-DMA DMFDMA->Protect Pyridine Pyridine Pyridine->Protect Phosphorylate Phosphorylated Intermediate Protect->Phosphorylate Phosphorylating_Agent Phosphorylating Agent Phosphorylating_Agent->Phosphorylate tBuMgCl t-BuMgCl tBuMgCl->Phosphorylate Deprotect Deprotect Phosphorylate->Deprotect AcOH Acetic Acid AcOH->Deprotect Remdesivir Remdesivir (Product) Deprotect->Remdesivir

Caption: Three-step synthesis of Remdesivir from GS-441524.

Quantitative Data: Gram-Scale Synthesis of Remdesivir [8][9]

Reactant (GS-441524)ScaleOverall YieldPurity (HPLC)Diastereomeric Ratio
5 gGram-scale85%99.4%99.9:0.1

Experimental Protocol: Gram-Scale Synthesis of Remdesivir from GS-441524 [9][10]

  • Protection: To a suspension of GS-441524 (5.0 g, 17.2 mmol) in pyridine (20.0 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (8.2 g, 68.8 mmol). Stir the reaction mixture for 6 hours at 25 °C.

  • Solvent Removal: After the reaction is complete, remove the pyridine under reduced pressure.

  • Phosphoramidation: Dissolve the resulting crude protected intermediate and the phosphorylating agent (10.2 g, 20.6 mmol) in THF (50.0 mL). Cool the solution to -20 °C.

  • Grignard Addition: Add a 1.7 M solution of t-butylmagnesium chloride in THF (15.2 mL, 25.8 mmol) dropwise under a nitrogen atmosphere, maintaining the temperature below -15 °C.

  • Quenching and Extraction: After the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent.

  • Deprotection and Isolation: Concentrate the organic layer and deprotect the intermediate using a solution of acetic acid in isopropanol to yield Remdesivir. Purify the product by chromatography.

Mechanism of Action: Remdesivir Inhibition of Viral RdRp

Remdesivir is a prodrug that is metabolized in the body to its active triphosphate form.[11] This active form acts as an ATP analog and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp).[11][12][13] The incorporation of the remdesivir analogue causes delayed chain termination, thereby inhibiting viral replication.[11][12]

Remdesivir Remdesivir (Prodrug) Active_Metabolite Remdesivir Triphosphate (Active Form) Remdesivir->Active_Metabolite Metabolism RdRp Viral RdRp Active_Metabolite->RdRp Acts as ATP analog Viral_RNA_Template Viral RNA Template Viral_RNA_Template->RdRp Nascent_RNA Nascent RNA Chain RdRp->Nascent_RNA Incorporation Termination Chain Termination Nascent_RNA->Termination Delayed Inhibition Inhibition of Viral Replication Termination->Inhibition

Caption: Inhibition of viral RdRp by the active metabolite of Remdesivir.

Synthesis of Peptide-Based Drug Intermediates

The synthesis of complex peptide-based drugs such as Semaglutide and Tirzepatide often employs a combination of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) in a hybrid approach.

Semaglutide Fragment Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis

Semaglutide is a GLP-1 receptor agonist used in the treatment of type 2 diabetes and obesity. Its synthesis involves the sequential coupling of amino acids on a solid support. The use of Fmoc-Arg(Pbf)-OH is crucial for the incorporation of arginine residues.[14]

Experimental Workflow: Fmoc-SPPS of a Peptide Fragment

cluster_0 Step 1: Resin Preparation cluster_1 Step 2: Deprotection cluster_2 Step 3: Coupling cluster_3 Step 4: Repeat Resin Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Couple to Resin Deprotect->Couple Amino_Acid Activate Fmoc-Amino Acid (e.g., with HBTU/DIPEA) Amino_Acid->Couple Repeat Repeat Deprotection and Coupling Cycles Couple->Repeat

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Quantitative Data: Typical Fmoc-SPPS Parameters [14][15]

ParameterValue
ResinWang resin
Scale0.1 mmol
Amino Acid Excess3 equivalents
Coupling ReagentHBTU (2.9 eq), DIC (3 eq), HOBt (3 eq)
BaseDIPEA (6 eq)
Coupling Time1-2 hours
Deprotection20% Piperidine in DMF (3 min + 15 min)

Experimental Protocol: Coupling of Fmoc-Arg(Pbf)-OH [14]

  • Resin Preparation: Swell the peptide-resin with a free N-terminal amine in DMF for at least 30 minutes.

  • Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and mix for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines).

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Mechanism of Action: Semaglutide and the GLP-1 Receptor Signaling Pathway

Semaglutide mimics the action of the endogenous incretin hormone GLP-1 by binding to and activating the GLP-1 receptor, a G-protein coupled receptor.[16][17][18] This activation in pancreatic β-cells stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[18][19] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn promote glucose-dependent insulin secretion.[16][17][19]

Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds to G_Protein Gαs Protein GLP1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Insulin_Secretion Glucose-Dependent Insulin Secretion PKA->Insulin_Secretion Promotes Epac->Insulin_Secretion Promotes

Caption: Simplified GLP-1 receptor signaling pathway activated by Semaglutide.

Tirzepatide Fragment Synthesis: Hybrid SPPS/LPPS Approach

Tirzepatide is a dual GIP and GLP-1 receptor agonist. Its large-scale synthesis is achieved through a hybrid approach where four peptide fragments are synthesized via SPPS and then coupled in solution (LPPS) using continuous flow manufacturing.[20][21][22][23]

Experimental Workflow: Hybrid SPPS/LPPS for Tirzepatide [20][21]

cluster_0 SPPS cluster_1 LPPS (Continuous Flow) Fragment1 Fragment 1 Couple1 Couple Fragments 1 & 2 Fragment1->Couple1 Fragment2 Fragment 2 Fragment2->Couple1 Fragment3 Fragment 3 Couple2 Couple with Fragment 3 Fragment3->Couple2 Fragment4 Fragment 4 Couple3 Couple with Fragment 4 Fragment4->Couple3 Couple1->Couple2 Couple2->Couple3 Tirzepatide Tirzepatide Couple3->Tirzepatide

Caption: Hybrid SPPS/LPPS approach for the synthesis of Tirzepatide.

Quantitative Data: Tirzepatide Synthesis via Native Chemical Ligation [23]

Synthesis StrategyKey FragmentsOverall Yield
Two-Fragment NCLN-cysteinyl fragment45%

Experimental Protocol: Liquid-Phase Coupling of Tirzepatide Fragments (General) [22][24]

  • Fragment Preparation: Synthesize protected peptide fragments using standard Fmoc-SPPS protocols.

  • Deprotection: Selectively deprotect the N-terminus of one fragment and the C-terminus of another.

  • Coupling: In a suitable solvent system (e.g., dichloromethane/acetonitrile), combine the deprotected fragments in the presence of a coupling agent (e.g., PyOxim) and a base (e.g., DIPEA).

  • Monitoring: Monitor the reaction progress using online UHPLC.

  • Purification: Purify the coupled fragment using techniques such as nanofiltration before proceeding to the next coupling step.

Mechanism of Action: Tirzepatide Dual GIP and GLP-1 Receptor Agonism

Tirzepatide acts as an agonist at both the glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptors.[17][25][26] This dual agonism leads to enhanced insulin secretion, suppressed glucagon release, and improved insulin sensitivity, resulting in superior glycemic control and weight loss compared to selective GLP-1 receptor agonists.[17][25][26][27]

Tirzepatide Tirzepatide GLP1R GLP-1 Receptor Tirzepatide->GLP1R Activates GIPR GIP Receptor Tirzepatide->GIPR Activates Signaling_GLP1 GLP-1 Signaling Cascade (cAMP, PKA, Epac) GLP1R->Signaling_GLP1 Signaling_GIP GIP Signaling Cascade (cAMP, PKA) GIPR->Signaling_GIP Insulin_Secretion Enhanced Insulin Secretion Signaling_GLP1->Insulin_Secretion Glucagon_Suppression Glucagon Suppression Signaling_GLP1->Glucagon_Suppression Signaling_GIP->Insulin_Secretion

Caption: Dual agonism of Tirzepatide on GLP-1 and GIP receptors.

Application of Modern Synthetic Methods

C-H Activation in the Synthesis of Celecoxib

Celecoxib, a selective COX-2 inhibitor, can be synthesized using a palladium-catalyzed direct C-H arylation as a key step. This approach avoids the need for pre-functionalization of the pyrazole ring, making the synthesis more atom-economical.

Experimental Protocol: C-H Arylation for Celecoxib Synthesis

  • Reaction Setup: In a reaction vessel, combine the 1,3-disubstituted pyrazole (1.0 eq), 4-bromotoluene (1.2 eq), palladium acetate (5 mol%), pivalic acid (30 mol%), and potassium carbonate (2.0 eq) in a suitable solvent such as DMA.

  • Reaction: Heat the mixture at 120 °C for 18 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the arylated pyrazole intermediate.

Photoredox Catalysis: Trifluoromethylation of Arenes

Photoredox catalysis enables the direct trifluoromethylation of arenes and heteroarenes under mild conditions, which is a valuable transformation in medicinal chemistry.[12][28]

Experimental Protocol: Photoredox Trifluoromethylation [12][28]

  • Reaction Setup: In a vial, combine the arene (0.5 mmol), Ru(phen)3Cl2 (1 mol%), and triflyl chloride (TfCl, 2.0 eq) in acetonitrile (5 mL).

  • Irradiation: Irradiate the mixture with a household 26W compact fluorescent lamp at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Improving Diastereoselectivity with 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guides and FAQs have been developed based on established principles of asymmetric synthesis and experience with analogous chiral auxiliaries, such as other chiral sultams. Specific experimental data for 2-(tert-butyl)isothiazolidine 1,1-dioxide in diastereoselective reactions is limited in publicly available literature. Therefore, this guide provides general advice that may require optimization for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during diastereoselective reactions utilizing this compound as a chiral auxiliary.

1. Issue: Low Diastereoselectivity (Poor d.r.)

  • Question: My reaction is proceeding with a low diastereomeric ratio (d.r.). What are the potential causes and how can I improve it?

  • Answer: Low diastereoselectivity is a common challenge and can stem from several factors. Here are the primary areas to investigate:

    • Reaction Temperature: Temperature plays a critical role in the energy difference between the transition states leading to the different diastereomers.

      • Troubleshooting Step: Lower the reaction temperature. Reactions that are run at room temperature or elevated temperatures often show decreased selectivity. Consider temperatures from 0 °C down to -78 °C.

      • Expected Outcome: A significant improvement in the diastereomeric ratio, although the reaction time may increase.

    • Lewis Acid/Base Choice: The choice of Lewis acid or base is crucial for forming a rigid, chelated intermediate that effectively blocks one face of the prochiral center.

      • Troubleshooting Step: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) or bases (e.g., n-BuLi, LDA, NaHMDS). The steric bulk and chelating ability of the reagent can dramatically influence selectivity.

      • Expected Outcome: Identification of a reagent that provides a more organized transition state, leading to higher diastereoselectivity.

    • Solvent Effects: The solvent can influence the aggregation state of reagents and the conformation of the transition state.

      • Troubleshooting Step: Experiment with solvents of varying polarity and coordinating ability. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points. Ethereal solvents like tetrahydrofuran (THF) can also be effective, particularly with organolithium bases.

      • Expected Outcome: Finding a solvent system that enhances the rigidity of the transition state and improves diastereoselectivity.

    • Steric Hindrance: The steric bulk of your substrate or electrophile can either enhance or detract from the facial bias set by the chiral auxiliary.

      • Troubleshooting Step: If possible, consider modifying the steric profile of your reactants. For example, using a bulkier protecting group on the substrate may improve selectivity.

      • Expected Outcome: Increased steric clash in the undesired transition state, favoring the formation of the desired diastereomer.

2. Issue: Poor Chemical Yield

  • Question: I am observing high diastereoselectivity, but the overall yield of my product is low. What should I investigate?

  • Answer: Low yields can be attributed to incomplete reaction, side reactions, or difficulties in product isolation.

    • Incomplete Reaction:

      • Troubleshooting Step: Increase the reaction time or temperature (while monitoring the effect on diastereoselectivity). Ensure all reagents are pure and added in the correct stoichiometry.

      • Expected Outcome: Improved conversion of the starting material to the desired product.

    • Side Reactions:

      • Troubleshooting Step: Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify byproducts. Common side reactions include elimination, epimerization, or decomposition. Adjusting the reaction conditions (e.g., using a less aggressive base, lowering the temperature) can minimize these.

      • Expected Outcome: A cleaner reaction profile with fewer byproducts.

    • Product Isolation:

      • Troubleshooting Step: The polarity of the product with the attached auxiliary may be significantly different from the final product. Optimize your purification method (e.g., column chromatography, recrystallization). Ensure the product is stable to the purification conditions.

      • Expected Outcome: Higher recovery of the pure product.

3. Issue: Difficulty with Auxiliary Cleavage

  • Question: I am struggling to remove the this compound auxiliary from my product. What methods can I try?

  • Answer: The robust nature of the sultam linkage can sometimes make cleavage challenging. The appropriate method will depend on the functionality of your molecule.

    • Hydrolytic Cleavage:

      • Troubleshooting Step: For conversion to a carboxylic acid, saponification with lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂) in a THF/water mixture is a standard method for related auxiliaries.

      • Expected Outcome: Cleavage of the N-acyl bond to yield the carboxylic acid and the recovered chiral auxiliary.

    • Reductive Cleavage:

      • Troubleshooting Step: To obtain the corresponding alcohol, reducing agents like lithium aluminum hydride (LAH) or lithium borohydride (LiBH₄) can be effective.

      • Expected Outcome: Reduction of the amide to an alcohol and release of the auxiliary.

    • Transesterification:

      • Troubleshooting Step: For conversion to an ester, Lewis acid-catalyzed alcoholysis (e.g., with Ti(OiPr)₄ and an alcohol) can be a mild alternative.

      • Expected Outcome: Formation of the desired ester and recovery of the auxiliary.

Frequently Asked Questions (FAQs)

Q1: How does the this compound auxiliary control diastereoselectivity? A1: Chiral auxiliaries, such as this sultam, work by being temporarily attached to a prochiral substrate. The steric bulk of the auxiliary, particularly the tert-butyl group, blocks one face of the molecule. When a reagent approaches, it is directed to the less hindered face, leading to the preferential formation of one diastereomer. The sulfonyl group can also play a role in chelation with Lewis acids, further rigidifying the transition state.

Q2: What is the purpose of the Lewis acid in many of these diastereoselective reactions? A2: In reactions like aldol additions or alkylations of N-acylated sultams, a Lewis acid coordinates to the carbonyl oxygen atoms of the acyl group and often the sulfonyl oxygen. This creates a rigid, chelated enolate intermediate. This rigidity locks the conformation of the molecule, enhancing the facial bias created by the chiral auxiliary and leading to higher diastereoselectivity.

Q3: Can I recover and reuse the this compound auxiliary? A3: Yes, one of the key advantages of using a chiral auxiliary is that it can typically be recovered after the cleavage step. After purification, the auxiliary can be reused in subsequent reactions, which is economically and environmentally beneficial.

Q4: How do I determine the absolute configuration of my product? A4: The absolute configuration of the major diastereomer is typically predicted based on the known stereodirecting effect of the chiral auxiliary. However, it must be confirmed experimentally. Common methods include X-ray crystallography of a suitable crystalline derivative, or by comparing the optical rotation to known compounds.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on diastereoselectivity when using a chiral sultam auxiliary. This should serve as a general guide for optimization.

ParameterVariationExpected Impact on Diastereoselectivity (d.r.)Potential Side Effects
Temperature Decrease (e.g., RT to -78 °C)Increase Slower reaction rate
IncreaseDecrease Faster reaction rate, potential for side reactions
Lewis Acid Increase steric bulkGenerally Increase May decrease reaction rate
Increase concentrationMay Increase or Decrease (complex effects)Potential for side reactions
Base Use of chelating metals (e.g., Li)Generally Increase Substrate dependent
Increase steric bulk of baseMay Increase or Decrease May affect enolate geometry
Solvent Less coordinating (e.g., DCM)Often Increase May affect solubility of reagents
More coordinating (e.g., THF)Often Decrease (can disrupt chelation)Can be beneficial for certain bases
Substrate Increase steric bulkGenerally Increase May hinder reactivity

Experimental Protocols

General Procedure for Diastereoselective Alkylation of an N-Acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide

  • Acylation:

    • Dissolve this compound (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add n-butyllithium (1.05 equiv) dropwise and stir for 30 minutes.

    • Add the desired acyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the N-acyl sultam by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-acyl sultam (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise and stir for 1 hour to form the enolate.

    • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 equiv) dropwise.

    • Stir at -78 °C for 2-6 hours, monitoring the reaction by TLC.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

    • Purify the product by column chromatography or recrystallization.

  • Auxiliary Cleavage (Example: Hydrolysis to Carboxylic Acid):

    • Dissolve the alkylated N-acyl sultam (1.0 equiv) in a mixture of THF and water (e.g., 4:1 v/v).

    • Cool the solution to 0 °C.

    • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by solid lithium hydroxide (2.0 equiv).

    • Stir vigorously at 0 °C for 2-4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite.

    • Adjust the pH to ~10-11 with NaOH to keep the auxiliary in the aqueous layer.

    • Extract the aqueous layer with a non-polar solvent (e.g., hexane) to remove any non-polar impurities.

    • Acidify the aqueous layer to pH ~2 with HCl to protonate the carboxylic acid.

    • Extract the carboxylic acid product with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the final product.

    • The aqueous layer can be further treated to recover the chiral auxiliary.

Visualizations

G cluster_mech Proposed Mechanism of Diastereoselection cluster_path acyl_sultam N-Acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide chelated_enolate Rigid Chelated Enolate acyl_sultam->chelated_enolate + Lewis Acid + Base lewis_acid Lewis Acid (e.g., TiCl4) path_a Path A (Favored) Less Hindered Attack chelated_enolate->path_a + E+ path_b Path B (Disfavored) Steric Clash with t-Bu chelated_enolate->path_b + E+ electrophile Electrophile (E+) product_a Major Diastereomer path_a->product_a product_b Minor Diastereomer path_b->product_b

Caption: Mechanism of diastereoselection with a chiral sultam.

G cluster_workflow General Experimental Workflow start Start: Chiral Auxiliary & Acylating Agent step1 Step 1: Acylation (Attach Auxiliary) start->step1 step2 Step 2: Diastereoselective Reaction (e.g., Alkylation, Aldol) step1->step2 step3 Step 3: Purification of Diastereomers step2->step3 step4 Step 4: Auxiliary Cleavage step3->step4 end_product Final Chiral Product step4->end_product end_auxiliary Recovered Auxiliary step4->end_auxiliary G cluster_troubleshoot Troubleshooting Low Diastereoselectivity start Low d.r. Observed q_temp Is reaction at lowest practical temp? start->q_temp a_temp_no Action: Lower Temperature (e.g., to -78 °C) q_temp->a_temp_no No q_lewis Have different Lewis acids/bases been screened? q_temp->q_lewis Yes a_temp_no->q_lewis a_lewis_no Action: Screen Lewis Acids/ Bases (Ti, Sn, Al, etc.) q_lewis->a_lewis_no No q_solvent Have different solvents been tested? q_lewis->q_solvent Yes a_lewis_no->q_solvent a_solvent_no Action: Screen Solvents (DCM, THF, Toluene, etc.) q_solvent->a_solvent_no No end Consult further literature for analogous systems q_solvent->end Yes a_solvent_no->end

Technical Support Center: Troubleshooting Low Yields in Reactions with Tert-Butyl Sultam Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for reactions involving tert-butyl sultam auxiliaries. Below you will find a series of frequently asked questions (FAQs) and detailed guides to address common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

N-Acylation

Q1: My N-acylation of the tert-butyl sultam auxiliary is sluggish and results in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the N-acylation step often stem from several factors:

  • Ineffective Base: The choice of base is critical for the deprotonation of the sultam nitrogen. If the base is not strong enough, the reaction will be slow or incomplete.

  • Poor Quality Acylating Agent: The acyl chloride or anhydride may have degraded due to moisture.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

Troubleshooting Steps:

  • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. While triethylamine or pyridine can be used, stronger bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often more effective.

  • Reagent Quality: Use freshly opened or purified acylating agents. Consider preparing the acyl chloride fresh from the corresponding carboxylic acid if degradation is suspected.

  • Temperature Optimization: While many acylations are performed at 0 °C to room temperature, some less reactive acylating agents may require gentle heating. Conversely, highly reactive agents might benefit from lower temperatures (-78 °C) to minimize side reactions.

  • Catalyst Addition: For less reactive acylating agents, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Asymmetric Aldol Reactions

Q2: I am experiencing low yields and/or poor diastereoselectivity in my tert-butyl sultam-mediated aldol reaction. What should I investigate?

A2: Aldol reactions are sensitive to a variety of parameters. Low yields or poor stereocontrol can often be traced back to issues with enolate formation, the Lewis acid promoter, or reaction conditions. A variation in the stoichiometry of the Lewis acid can lead to differences in anti/syn selectivity.[1][2][3]

Troubleshooting Steps:

  • Enolate Formation:

    • Base: Ensure complete deprotonation by using a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Use freshly prepared LDA for best results.

    • Temperature: Maintain a low temperature (typically -78 °C) during enolate formation to prevent side reactions.

  • Lewis Acid:

    • Choice of Lewis Acid: The choice of Lewis acid (e.g., TiCl₄, SnCl₄, Et₂AlCl) can significantly influence both yield and diastereoselectivity.[4] It is often necessary to screen different Lewis acids to find the optimal one for a specific substrate combination.

    • Stoichiometry: The amount of Lewis acid used is critical. Both catalytic and stoichiometric amounts can be effective, and the optimal amount should be determined empirically.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

  • Aldehyde Quality: Use freshly distilled or purified aldehydes, as impurities can inhibit the reaction.

Troubleshooting Workflow for Low-Yielding Aldol Reactions

Aldol_Troubleshooting start Low Yield in Aldol Reaction check_reagents Verify Reagent Quality (Sultam, Aldehyde, Base, Lewis Acid) start->check_reagents check_conditions Ensure Anhydrous Conditions (Dry Glassware & Solvents) check_reagents->check_conditions Reagents OK reagents_bad Purify/Replace Reagents check_reagents->reagents_bad Impurities Found optimize_enolate Optimize Enolate Formation (Base, Temperature, Time) check_conditions->optimize_enolate Conditions Dry conditions_wet Dry Apparatus & Solvents check_conditions->conditions_wet Moisture Suspected screen_lewis_acid Screen Lewis Acids & Stoichiometry (e.g., TiCl4, Et2AlCl, SnCl4) optimize_enolate->screen_lewis_acid Enolization Optimized optimize_temp_time Optimize Reaction Temperature & Time screen_lewis_acid->optimize_temp_time Lewis Acid Selected successful_reaction Improved Yield optimize_temp_time->successful_reaction reagents_bad->start conditions_wet->start

Caption: A logical workflow for troubleshooting low yields in tert-butyl sultam-mediated aldol reactions.

Asymmetric Alkylation

Q3: My alkylation reaction of the N-acyl tert-butyl sultam is giving low conversion. What are the common pitfalls?

A3: Low conversion in alkylation reactions is often due to incomplete enolate formation, a poorly reactive alkylating agent, or steric hindrance.

Troubleshooting Steps:

  • Base and Enolate Formation: Similar to aldol reactions, ensure complete enolate formation using a strong, non-nucleophilic base under strictly anhydrous conditions at low temperatures.

  • Alkylating Agent:

    • Reactivity: The reactivity of the alkylating agent is crucial. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For unreactive alkyl halides, consider converting them to the corresponding triflate.

    • Purity: Ensure the alkylating agent is pure and free of inhibitors.

  • Reaction Temperature: While enolate formation is performed at low temperatures, the alkylation step may require warming to room temperature or gentle heating to proceed at a reasonable rate. However, be cautious as higher temperatures can lead to elimination side products.

  • Solvent Choice: Polar aprotic solvents like THF or DMF are generally preferred for SN2 reactions.

Auxiliary Cleavage (Deprotection)

Q4: I am struggling with the removal of the tert-butyl sultam auxiliary, resulting in low yields of my desired product. What are the best methods and how can I troubleshoot them?

A4: The choice of cleavage method depends on the desired product (e.g., carboxylic acid, alcohol, or amine) and the stability of your molecule to the reaction conditions. Low yields during cleavage can result from incomplete reaction, degradation of the product, or difficult purification.

Common Cleavage Methods & Troubleshooting:

  • Hydrolysis to Carboxylic Acid (e.g., LiOH/H₂O₂):

    • Problem: Incomplete hydrolysis.

    • Solution: Increase the equivalents of LiOH and/or H₂O₂. Ensure the reaction temperature is maintained (usually 0 °C to room temperature). The reaction can be sensitive to the substrate; in some cases, using LiOOH (pre-mixed from LiOH and H₂O₂) can be more effective.

  • Reductive Cleavage to Alcohol (e.g., LiAlH₄, LiBH₄):

    • Problem: Low yield of the desired alcohol.

    • Solution: Ensure the LiAlH₄ is fresh and reactive. Use a sufficient excess of the reducing agent. The reaction is typically performed in an anhydrous ether solvent like THF. The work-up procedure is critical to avoid the formation of aluminum gels that can trap the product; follow established quenching protocols carefully (e.g., Fieser work-up).

  • Reductive Cleavage to Aldehyde (e.g., DIBAL-H):

    • Problem: Over-reduction to the alcohol.

    • Solution: This is a very sensitive reaction. Precise control of temperature (typically -78 °C) and the stoichiometry of DIBAL-H is essential.

Quantitative Data Summary

The following tables provide a summary of representative yields for reactions involving sultam auxiliaries. Direct comparisons for tert-butyl sultam are limited in the literature, so data for the closely related and structurally similar Oppolzer's camphorsultam are included to provide a reasonable benchmark.

Table 1: Comparison of Chiral Auxiliaries in Conjugate Addition Reactions

Chiral AuxiliarySubstrateNucleophile (from)Diastereomeric Excess (d.e.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneN-Crotonoyl-(S)-4-benzyl-2-oxazolidinoneMe₂CuLi>98%85%[5]
(2R)-Bornane-10,2-sultamN-Crotonoyl-(2R)-bornane-10,2-sultamMe₂CuLi95%92%[5]
(S)-4-Benzyl-2-oxazolidinoneN-Crotonoyl-(S)-4-benzyl-2-oxazolidinoneBu₂CuLi>98%91%[5]

Table 2: Representative Yields for Auxiliary Cleavage

Cleavage MethodProduct TypeTypical YieldNotes
LiOH / H₂O₂Carboxylic Acid80-95%Sensitive to substrate; can be sluggish.
LiAlH₄Primary Alcohol75-90%Requires careful work-up.
DIBAL-HAldehyde60-80%Temperature and stoichiometry are critical.
Reductive (e.g., Na/Hg)Amine70-85%Can be substrate-dependent.

Detailed Experimental Protocols

Protocol 1: Troubleshooting Low Yield in N-Acylation of Tert-Butyl Sultam

This protocol is intended for cases where standard acylation procedures (e.g., acyl chloride and triethylamine) have failed to provide a satisfactory yield.

Materials:

  • (S)- or (R)-tert-butyl sultam

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

  • Acyl chloride

  • Anhydrous MgSO₄ or Na₂SO₄

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a stream of argon or nitrogen. Allow the flask to cool to room temperature.

  • Sultam Addition: Add the tert-butyl sultam (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes. A color change may be observed.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting sultam.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Cleavage of an N-Acyl-tert-butyl Sultam Adduct with LiAlH₄

This protocol is for the removal of the auxiliary to furnish a chiral primary alcohol.

Materials:

  • N-acyl-tert-butyl sultam adduct

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous MgSO₄

Procedure:

  • Setup: Flame-dry a round-bottom flask with a stir bar and reflux condenser under an inert atmosphere.

  • LiAlH₄ Suspension: To the flask, add LiAlH₄ (2.0-3.0 eq) and suspend it in anhydrous THF.

  • Substrate Addition: Dissolve the N-acyl-tert-butyl sultam adduct (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, warm the reaction to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Work-up: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude alcohol and the recovered tert-butyl sultam auxiliary by flash column chromatography.

Visualization of Logical Relationships

The following diagram illustrates the decision-making process for choosing an appropriate cleavage method for the tert-butyl sultam auxiliary based on the desired final product.

Cleavage_Decision_Tree start Choose Cleavage Method q1 What is the desired functional group? start->q1 method_hydrolysis Use Hydrolytic Cleavage (e.g., LiOH/H2O2) q1->method_hydrolysis Carboxylic Acid method_reductive_strong Use Strong Reductive Cleavage (e.g., LiAlH4) q1->method_reductive_strong Alcohol method_reductive_mild Use Mild Reductive Cleavage (e.g., DIBAL-H at -78°C) q1->method_reductive_mild Aldehyde method_reductive_amine Use Reductive Cleavage (e.g., Na/Hg, Li/NH3) q1->method_reductive_amine Amine carboxylic_acid Carboxylic Acid alcohol Primary Alcohol amine Amine aldehyde Aldehyde method_hydrolysis->carboxylic_acid method_reductive_strong->alcohol method_reductive_mild->aldehyde method_reductive_amine->amine

Caption: Decision tree for selecting a suitable cleavage method for N-acyl-tert-butyl sultams.

References

optimizing temperature for reactions with 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-(tert-butyl)isothiazolidine 1,1-dioxide.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for reactions involving isothiazolidine 1,1-dioxides (sultams)?

A1: The optimal reaction temperature for isothiazolidine 1,1-dioxides, also known as sultams, is highly dependent on the specific reaction being performed. Based on literature for analogous structures, temperatures can range from ambient to elevated. For example, one-pot click/aza-Michael reactions with a related dihydroisothiazole 1,1-dioxide have been successfully carried out at 50°C and 60°C.[1] Synthesis of other complex sultams may involve steps at significantly different temperatures, from -78°C for initial alkylations to 120°C for subsequent sulfonamide formation.

Q2: How does the tert-butyl group on the nitrogen atom influence the choice of reaction temperature?

A2: The tert-butyl group is sterically bulky, which can influence reaction rates and the stability of the molecule. While generally stable, high temperatures can lead to side reactions. In studies of other molecules containing tert-butyl groups, thermal decomposition can occur, though often at temperatures above typical synthetic conditions. For instance, the thermal decomposition of 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) begins around 102°C (375.2 K). While not a direct analogue, this suggests that prolonged heating at high temperatures should be approached with caution. The bulky nature of the tert-butyl group may necessitate higher temperatures to overcome steric hindrance in some reactions, but this must be balanced against the risk of decomposition or side reactions.

Q3: What are common side reactions to be aware of when heating reactions with this compound?

A3: While specific data for this compound is limited, general knowledge of sultam and tert-butyl chemistry suggests potential side reactions at elevated temperatures. These can include:

  • Elimination Reactions: The tert-butyl group can be susceptible to elimination under certain conditions, particularly in the presence of strong acids or bases at high temperatures, leading to the formation of isobutylene gas.

  • Ring Opening: The sultam ring itself can be susceptible to cleavage under harsh conditions (e.g., strong nucleophiles, high temperatures), leading to the formation of sulfonamides or other degradation products.

  • Racemization: For chiral sultams, elevated temperatures can increase the risk of racemization at stereocenters adjacent to activating groups.

  • Solvent-Related Side Reactions: The choice of solvent is crucial. High-boiling point polar aprotic solvents (e.g., DMF, DMSO) are common but can also participate in or promote side reactions at elevated temperatures.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficient Temperature The reaction may have a high activation energy, potentially due to the steric hindrance of the tert-butyl group. Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. For example, some multi-component reactions involving related sultams are run at 50-60°C.[1]
Excessive Temperature The desired product or starting material may be degrading at the current reaction temperature. Run the reaction at a lower temperature for a longer period. Analyze for the presence of degradation products. Thermal decomposition of related tert-butylated compounds has been observed at elevated temperatures.
Inappropriate Solvent The solvent may not be suitable for the required temperature or may be reacting with the reagents. Consider switching to a higher or lower boiling point solvent depending on the required temperature adjustment. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.
Catalyst Inactivity If a catalyst is used, it may not be active at the current temperature. Consult the literature for the optimal temperature range for the specific catalyst. For instance, some copper-catalyzed reactions with related sultams are performed at 50-60°C.[1]
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Side Reactions at High Temperature As mentioned in the FAQs, high temperatures can promote side reactions like elimination or ring opening. Lower the reaction temperature and monitor for a decrease in impurity formation. Consider if a milder base or acid could be used.
Thermal Decomposition The starting material, intermediates, or product may be thermally unstable. Perform a thermal stability study on your key components using techniques like DSC or TGA if significant decomposition is suspected. Studies on other tert-butylated compounds show decomposition can begin at temperatures relevant to organic synthesis.
Reaction with Solvent At elevated temperatures, solvents like DMF or DMSO can decompose or react with substrates. Consider using a more inert solvent such as toluene, dioxane, or acetonitrile.

Data and Protocols

Table 1: Reaction Conditions for Structurally Related Isothiazolidine 1,1-dioxides
Reaction TypeSubstrateTemperature (°C)SolventYield (%)Reference
One-pot click/OACC esterificationIsothiazole 1,1-dioxide derivative50CH₂Cl₂Varies[1]
One-pot click/aza-Michael2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide60EtOHVaries[1]
Aza-Michael Addition2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide60MeOH-[1]
Sulfonamide Formationβ-chloro esters and N-monosubstituted methane sulfonamides120DMFGood[2]
Experimental Protocol: General Procedure for a One-Pot Click/Aza-Michael Reaction (Adapted from Literature[1])

This protocol is for a related compound and should be adapted and optimized for this compound.

  • To a reaction vial, add the starting isothiazolidine 1,1-dioxide (1 equivalent).

  • Add a copper(I) iodide catalyst (e.g., 30 mol%).

  • Add a non-nucleophilic base (e.g., DBU, 10 mol%).

  • Add the appropriate solvent (e.g., dry ethanol, 0.5 M).

  • Add the amine (1.2 equivalents) and azide (2 equivalents) reactants.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 60°C) with stirring for a specified time (e.g., 12 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction mixture as appropriate for the specific product (e.g., filtration, extraction, chromatography).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_analysis Analysis reagents Combine Reactants: - this compound - Other reactants - Catalyst (if any) - Solvent heating Heat to Target Temperature (e.g., 50-120°C) reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A general experimental workflow for reactions with this compound.

troubleshooting_logic cluster_temp Temperature Optimization cluster_other Other Factors start Low Product Yield? increase_temp Increase Temperature start->increase_temp Yes change_solvent Change Solvent start->change_solvent No, but impurities present check_stability Check Thermal Stability increase_temp->check_stability decrease_temp Decrease Temperature decrease_temp->change_solvent check_stability->decrease_temp Degradation Observed check_catalyst Check Catalyst Activity change_solvent->check_catalyst

Caption: A troubleshooting decision tree for low yield in reactions.

References

Technical Support Center: Stereoselectivity with Sultam Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of sultam auxiliaries in stereoselective synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues related to the effect of solvents on stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in reactions using sultam auxiliaries?

The solvent plays a critical role in determining the structure and reactivity of the metal enolate intermediate, which directly impacts stereoselectivity. The solvent's ability to coordinate with the metal cation (e.g., Li⁺, Na⁺) influences the aggregation state of the enolate. For instance, sodiated Oppolzer enolates have been shown to exist as monomers in coordinating solvents like tetrahydrofuran (THF), but as dimers in non-coordinating solvents like toluene. The specific aggregation state affects the transition state of the reaction, thereby influencing the diastereomeric outcome.

Q2: Why is Tetrahydrofuran (THF) so commonly used for these reactions?

THF is a popular choice because it is a mildly Lewis basic, coordinating solvent.[1] This property allows it to effectively solvate the metal cation of the enolate, favoring the formation of monomeric species.[2] Monomeric enolates are often more reactive and can lead to higher and more predictable levels of stereoselectivity by participating in a well-defined, chelated transition state.

Q3: Can changing the solvent improve poor diastereoselectivity?

Yes, changing the solvent is a key strategy for optimizing diastereoselectivity. If you are observing a low diastereomeric ratio (d.r.), switching to a different solvent can alter the reaction pathway. For example, moving from a non-coordinating solvent like toluene to a coordinating one like THF can break up enolate aggregates, potentially leading to a more ordered transition state and improved selectivity. It is advisable to screen a range of solvents with varying polarities and coordinating abilities.

Q4: How do strongly coordinating solvents like HMPA or DMPU affect the reaction?

Strongly Lewis basic solvents, such as HMPA (hexamethylphosphoramide) or DMPU (dimethylpropyleneurea), can have a dramatic effect. While they can increase the reactivity of the enolate by creating "naked" or solvent-separated ion pairs, this can sometimes lead to a decrease in stereoselectivity.[1] The highly ordered, chelated transition state responsible for high stereoselectivity may be disrupted. However, in some cases where enolate formation is difficult or reaction rates are slow, the addition of a small amount of a strongly coordinating co-solvent can be beneficial.

Q5: Are there any safety concerns with solvents commonly used in these reactions?

Yes, some of the solvents and reagents used can be hazardous. For example, HMPA is a known carcinogen, and its use is often avoided in favor of safer alternatives like DMPU.[1] Dichloromethane (CH₂Cl₂) is a suspected carcinogen. Always consult the Safety Data Sheet (SDS) for each chemical and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Problem 1: Low Diastereomeric Ratio (d.r.)

You are performing an asymmetric alkylation of an N-acyl sultam and obtain a nearly 1:1 mixture of diastereomers.

Potential Cause Troubleshooting Step Expected Outcome
Enolate Aggregation The enolate may be forming aggregates (dimers, tetramers) in a non-coordinating solvent (e.g., toluene), leading to multiple reaction pathways.Switch to a coordinating solvent like THF to favor monomeric enolates and a more defined transition state.
Poor Chelation The solvent may be too strongly coordinating (e.g., DMSO, DMF), disrupting the chelation between the metal cation, the enolate oxygen, and the sultam's sulfonyl group.Switch to a less coordinating solvent like THF or diethyl ether .
Incorrect Enolate Geometry While less common with sultam auxiliaries, suboptimal base or solvent conditions can potentially lead to a mixture of enolate geometries.Ensure the use of a suitable base like LDA or NaHMDS in an appropriate solvent (typically THF) at low temperatures (-78 °C) to favor the formation of a single enolate isomer.
Reaction Temperature Too High Higher temperatures can provide enough energy to overcome the activation energy difference between the two diastereomeric transition states.Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C) to enhance selectivity.
Problem 2: Reaction is Sluggish or Does Not Go to Completion

Your reaction is very slow, and you observe a significant amount of starting material even after extended reaction times.

Potential Cause Troubleshooting Step Expected Outcome
Low Enolate Reactivity In a non-polar, non-coordinating solvent, the enolate may be less reactive.Switch to a more polar and/or coordinating solvent like THF . In some cases, adding a small amount of a highly polar co-solvent like HMPA or DMPU can dramatically increase the reaction rate, though this may affect selectivity.
Poor Solubility The N-acyl sultam or the intermediate enolate may have poor solubility in the chosen solvent at low temperatures.Experiment with different ethereal solvents (e.g., 2-MeTHF, CPME) or solvent mixtures to improve solubility while maintaining a non-reactive environment.

Data Presentation

The following table provides illustrative data on the effect of solvent on the diastereoselectivity of a representative asymmetric alkylation reaction. Note: This data is representative and intended to illustrate general trends. Optimal conditions should be determined experimentally for each specific substrate and electrophile.

Table 1: Illustrative Solvent Effect on the Diastereoselective Alkylation of N-Propionyl Sultam with Benzyl Bromide

Solvent Relative Polarity Coordinating Ability Diastereomeric Ratio (d.r.) Yield (%) Notes
THF 0.207Coordinating>98:295Often the solvent of choice, promoting a monomeric enolate and a well-defined chelated transition state.
Toluene 0.099Non-coordinating90:1088May lead to enolate aggregation, potentially lowering selectivity compared to THF.
Diethyl Ether 0.117Coordinating97:392A good alternative to THF, though its lower boiling point can be a practical limitation.
CH₂Cl₂ 0.309Weakly Coordinating95:590Often used in Lewis acid-catalyzed reactions; its polarity can influence the transition state.
DMF 0.386Strongly Coordinating70:3085Strong coordination can disrupt the chelated transition state, leading to a significant drop in stereoselectivity.

Experimental Protocols

Key Experiment: Asymmetric Alkylation of N-Propionyl-(2R)-bornane-10,2-sultam

This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl sultam, which can be adapted to screen different solvents.

Materials:

  • N-Propionyl-(2R)-bornane-10,2-sultam

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)

  • Benzyl bromide (BnBr)

  • Anhydrous solvent (e.g., THF, Toluene, Diethyl Ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), add N-propionyl-(2R)-bornane-10,2-sultam (1.0 eq). Dissolve it in the chosen anhydrous solvent (e.g., THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution should become a clear, pale yellow.

  • Alkylation: Slowly add benzyl bromide (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction at this temperature, monitoring its progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 4 hours depending on the solvent and electrophile.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve N-Acyl Sultam in Anhydrous Solvent cool Cool to -78 °C start->cool add_base Add Base (e.g., NaHMDS) Form Enolate cool->add_base add_elec Add Electrophile (e.g., BnBr) add_base->add_elec react Stir at -78 °C (Monitor by TLC) add_elec->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract purify Purify (Chromatography) extract->purify analyze Analyze d.r. (NMR / HPLC) purify->analyze

Caption: Experimental workflow for asymmetric alkylation.

troubleshooting_workflow start Low Diastereoselectivity Observed check_temp Is Reaction Temp ≤ -78 °C? start->check_temp lower_temp Lower Temperature check_temp->lower_temp No check_solvent Analyze Solvent Properties check_temp->check_solvent Yes re_evaluate Re-evaluate Diastereoselectivity lower_temp->re_evaluate solvent_issue Is Solvent Non-Coordinating (e.g., Toluene)? check_solvent->solvent_issue switch_solvent Switch to Coordinating Solvent (e.g., THF) solvent_issue->switch_solvent Yes other_issues Investigate Other Factors (Base, Electrophile, Purity) solvent_issue->other_issues No switch_solvent->re_evaluate

Caption: Troubleshooting workflow for low diastereoselectivity.

solvent_effect_logic cluster_solvent Solvent Type cluster_enolate Enolate Structure cluster_outcome Stereochemical Outcome coordinating Coordinating (e.g., THF, Et2O) monomer Monomeric Enolate (Solvated Cation) coordinating->monomer non_coordinating Non-Coordinating (e.g., Toluene, Hexane) dimer Dimeric/Aggregated Enolate non_coordinating->dimer high_de High Diastereoselectivity (Well-defined Transition State) monomer->high_de low_de Lower Diastereoselectivity (Multiple Reaction Pathways) dimer->low_de

Caption: Solvent influence on enolate structure and stereoselectivity.

References

minimizing side reactions with 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions when working with 2-(tert-butyl)isothiazolidine 1,1-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions include hydrolysis of the sultam ring, especially under strongly acidic or basic conditions, and potential side reactions related to the tert-butyl group under harsh acidic conditions. In reactions involving strong bases, deprotonation at the carbon adjacent to the sulfonyl group can lead to undesired subsequent reactions.

Q2: How stable is the N-tert-butyl group on the isothiazolidine 1,1-dioxide ring?

A2: The N-tert-butyl group is generally stable under neutral and mildly acidic or basic conditions. However, strong acids can lead to the cleavage of the tert-butyl group, forming a tert-butyl cation. This cation can then be trapped by nucleophiles or eliminated to form isobutylene, leading to a mixture of byproducts.

Q3: Can the isothiazolidine 1,1-dioxide ring open during reactions?

A3: Yes, the sultam ring can undergo nucleophilic attack and subsequent ring-opening, particularly under harsh basic conditions or with potent nucleophiles. This can lead to the formation of sulfonamide derivatives.

Q4: What is the role of the tert-butyl group in the reactivity of the molecule?

A4: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom. This can be advantageous in directing the regioselectivity of reactions at other positions of the molecule by sterically shielding the nitrogen. However, it can also slow down desired reactions at the nitrogen or adjacent positions.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While not acutely toxic, inhalation or skin contact should be avoided.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Multiple Byproducts

This is often due to decomposition of the starting material or the product through hydrolysis or other side reactions.

Potential Cause Troubleshooting Steps Expected Outcome
Hydrolysis of the sultam ring - Ensure anhydrous reaction conditions by using dry solvents and inert atmosphere. - Avoid strongly acidic or basic conditions if possible. - If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to minimize hydrolysis. - Use a non-nucleophilic base if deprotonation is required.Increased yield of the desired product and reduction of polar, water-soluble byproducts.
Cleavage of the N-tert-butyl group - Avoid the use of strong, non-volatile acids (e.g., H₂SO₄). - If an acid catalyst is required, use a milder or sterically hindered Lewis acid. - Keep reaction times as short as possible.Preservation of the N-tert-butyl group on the final product.
Ring-opening of the sultam - Use the mildest possible base and the lowest effective temperature. - Consider using a sterically hindered, non-nucleophilic base. - Monitor the reaction closely to avoid prolonged reaction times.Minimized formation of sulfonamide byproducts.

Experimental Protocols

General Protocol for Alkylation adjacent to the Sulfonyl Group

This protocol provides a general method for the alkylation of this compound at the C3 position, while minimizing common side reactions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Low Yield / Multiple Byproducts check_hydrolysis Check for Hydrolysis (TLC, LC-MS for polar byproducts) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no No use_anhydrous 1. Use Anhydrous Conditions 2. Use Milder Base/Acid 3. Lower Reaction Temperature hydrolysis_yes->use_anhydrous Implement Solutions check_tbutyl check_tbutyl hydrolysis_no->check_tbutyl Check for N-tert-butyl Cleavage (NMR, MS for de-tert-butylated product) tbutyl_yes Cleavage Confirmed check_tbutyl->tbutyl_yes Yes tbutyl_no No Cleavage check_tbutyl->tbutyl_no No avoid_strong_acid 1. Avoid Strong Acids 2. Use Milder Lewis Acids 3. Shorter Reaction Times tbutyl_yes->avoid_strong_acid Implement Solutions check_ring_opening check_ring_opening tbutyl_no->check_ring_opening Check for Ring-Opening (NMR, MS for sulfonamide byproduct) ring_opening_yes Ring-Opening Confirmed check_ring_opening->ring_opening_yes Yes ring_opening_no Other Issues check_ring_opening->ring_opening_no No milder_base 1. Use Milder/Hindered Base 2. Lower Temperature 3. Shorter Reaction Times ring_opening_yes->milder_base Implement Solutions other_issues other_issues ring_opening_no->other_issues Consult further literature for substrate-specific side reactions.

Caption: Troubleshooting workflow for low yield and side reactions.

reaction_pathways cluster_main Desired Reaction cluster_side Potential Side Reactions start 2-(tert-butyl)isothiazolidine 1,1-dioxide product Desired Product start->product Reaction Conditions hydrolysis Hydrolysis (H₂O, Acid/Base) start->hydrolysis dealkylation N-de-tert-butylation (Strong Acid) start->dealkylation ring_opening Ring-Opening (Strong Nucleophile/Base) start->ring_opening hydrolyzed_product Ring-Opened Sulfonamide hydrolysis->hydrolyzed_product dealkylated_product NH-Isothiazolidine 1,1-dioxide dealkylation->dealkylated_product ring_opened_product Sulfonamide Derivative ring_opening->ring_opened_product

Caption: Main reaction pathway and potential side reactions.

Technical Support Center: Purification of Products from 2-(tert-butyl)isothiazolidine 1,1-dioxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(tert-butyl)isothiazolidine 1,1-dioxide and its reaction products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of compounds derived from this compound.

Issue 1: Difficulty in Removing Unreacted Starting Material

Symptom Possible Cause Suggested Solution
TLC/LC-MS shows the presence of both product and starting material after the reaction.Incomplete reaction.- Increase reaction time or temperature. - Add a slight excess of the limiting reagent.
Starting material and product have very similar polarities, making chromatographic separation difficult.The functional group added has a minimal impact on the overall polarity of the molecule.- Utilize reversed-phase chromatography, as the tert-butyl group can provide a good handle for separation. - If the product is crystalline, attempt recrystallization to selectively crystallize the product, leaving the starting material in the mother liquor.
Starting material is still present after aqueous workup.The starting material has low water solubility.- Perform a thorough extraction with a suitable organic solvent. - Consider a biphasic reaction system to drive the reaction to completion.

Issue 2: Presence of Unexpected Byproducts

Symptom Possible Cause Suggested Solution
TLC/LC-MS shows multiple spots/peaks in addition to the desired product.Side reactions, such as hydrolysis of the acylating agent or self-condensation.- Ensure anhydrous reaction conditions if water-sensitive reagents are used. - Add reagents slowly and at a controlled temperature to minimize side reactions.
A byproduct corresponding to the cleaved tert-butyl group is observed.The reaction conditions are too harsh (e.g., strongly acidic), leading to the cleavage of the N-tert-butyl group.- Use milder reaction conditions. For example, in N-acylation, use a non-acidic coupling agent instead of an acid chloride with a Lewis acid. - If cleavage is desired, ensure the reaction goes to completion to avoid a mixture of protected and deprotected product.
Formation of diastereomers if a new chiral center is created.Lack of stereocontrol in the reaction.- Employ a chiral catalyst or reagent to induce stereoselectivity. - Diastereomers can often be separated by careful flash column chromatography or preparative HPLC.

Issue 3: Low Recovery Yield After Purification

Symptom Possible Cause Suggested Solution
Significant loss of product during column chromatography.The product is highly polar and is retained on the silica gel column.- Use a more polar eluent system (e.g., with methanol or ammonia). - Consider using a different stationary phase, such as alumina or reversed-phase silica.
Product is lost during aqueous workup.The product has some water solubility.- Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic product. - Perform multiple extractions with smaller volumes of organic solvent.
The product is an oil and is difficult to handle.The product is not crystalline at room temperature.- Attempt to form a solid derivative (e.g., a salt if the product is acidic or basic) to facilitate handling and purification. - Use high-vacuum drying to remove residual solvents that may be keeping the product as an oil.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The nitrogen atom of the isothiazolidine 1,1-dioxide ring is nucleophilic after deprotonation. Therefore, the most common reactions involve N-alkylation and N-acylation to introduce various substituents. The tert-butyl group can also be cleaved under acidic conditions to yield the free amine, which can then be further functionalized.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that gives good separation between your starting material and product. Staining with potassium permanganate is often effective for visualizing these compounds. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q3: What are the typical conditions for flash column chromatography to purify N-acylated products?

A3: A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ratio will depend on the polarity of your product. A gradient elution from low to high polarity is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

Q4: I am trying to cleave the N-tert-butyl group. What are the recommended conditions?

A4: The N-tert-butyl group can be cleaved under acidic conditions. A common reagent is trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically performed at room temperature and monitored by TLC or LC-MS. After the reaction is complete, the TFA and DCM can be removed under reduced pressure. The crude product can then be purified by precipitation, crystallization, or chromatography.

Q5: What are the common impurities I should look out for?

A5: Common impurities include unreacted starting material, excess reagents, and byproducts from side reactions. In N-acylation reactions, this could be the hydrolyzed acylating agent. In cleavage reactions, tert-butanol or isobutylene will be formed as byproducts. It is important to characterize your product thoroughly using techniques like NMR, IR, and mass spectrometry to ensure its purity.

Data Presentation

Table 1: Typical Solvent Systems for Flash Chromatography of N-Acylated Products

Product PolarityStarting Eluent System (v/v)Final Eluent System (v/v)
Low5% Ethyl Acetate / Hexanes20% Ethyl Acetate / Hexanes
Medium10% Ethyl Acetate / Hexanes50% Ethyl Acetate / Hexanes
High30% Ethyl Acetate / Hexanes100% Ethyl Acetate or 5% Methanol / DCM

Table 2: Conditions for N-tert-butyl Cleavage

ReagentSolventTemperature (°C)Typical Reaction Time (h)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)251 - 4
Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl Acetate25 - 502 - 8
Formic Acid-50 - 706 - 12

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acylating agent (e.g., acid chloride or anhydride, 1.1 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for N-tert-butyl Group Cleavage

  • Dissolve the N-tert-butylated substrate (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the deprotected product by an appropriate method (chromatography, recrystallization, or acid-base extraction).

Visualizations

Purification_Workflow General Purification Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography recrystallization Recrystallization drying->recrystallization end Pure Product chromatography->end recrystallization->end Troubleshooting_Tree Troubleshooting Impure Product cluster_impurities Identify Impurities (TLC/LC-MS) cluster_solutions_sm Solutions for Unreacted SM cluster_solutions_byproducts Solutions for Byproducts start Impure Product after Initial Workup unreacted_sm Unreacted Starting Material? start->unreacted_sm byproducts Unexpected Byproducts? start->byproducts optimize_rxn Optimize Reaction Conditions unreacted_sm->optimize_rxn better_sep Improve Chromatographic Separation unreacted_sm->better_sep milder_cond Use Milder Reaction Conditions byproducts->milder_cond purify_reagents Purify Reagents byproducts->purify_reagents

Technical Support Center: Challenges in the Cleavage of N-Acyl Sultam Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the cleavage of N-acyl sultam auxiliaries. This critical step in asymmetric synthesis can often be plagued by issues such as incomplete reactions, low yields, and epimerization. This resource aims to provide practical solutions to these common problems.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of cleaving N-acyl sultam auxiliaries.

Issue 1: Incomplete or Slow Cleavage

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The reaction appears to stall before reaching completion.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: The amount of the cleaving reagent may be insufficient to drive the reaction to completion.

    • Solution: Increase the equivalents of the cleavage reagent. For hydrolytic cleavages, ensure the base is in significant excess.

  • Reagent Quality: Degradation of reagents, especially reactive ones like lithium aluminum hydride (LiAlH₄) or hydrogen peroxide, can lead to failed reactions.[1]

    • Solution: Use freshly opened or properly stored reagents. The quality of LiAlH₄, for instance, can be crucial for reductive cleavages.[1]

  • Sub-optimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature while monitoring for potential side product formation. Some reductive cleavages with LiAlH₄ require refluxing in THF.[1]

  • Steric Hindrance: Bulky substituents on the acyl group or the sultam auxiliary can sterically hinder the approach of the nucleophile.

    • Solution: Consider switching to a less sterically hindered cleavage reagent or employing harsher reaction conditions (prolonged reaction time, higher temperature).

Troubleshooting Workflow for Incomplete Cleavage

cluster_start Start cluster_analysis Initial Checks cluster_solutions Corrective Actions cluster_outcome Outcome start Incomplete Cleavage Detected (TLC, LC-MS) reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions (Temp, Time) start->conditions_check increase_reagents Increase Reagent Equivalents reagent_check->increase_reagents fresh_reagents Use Fresh Reagents reagent_check->fresh_reagents modify_conditions Modify Conditions (Increase Temp/Time) conditions_check->modify_conditions success Successful Cleavage increase_reagents->success failure Persistent Issues increase_reagents->failure fresh_reagents->success fresh_reagents->failure modify_conditions->success modify_conditions->failure change_method Consider Alternative Cleavage Method change_method->success failure->change_method

Caption: A decision-making workflow for troubleshooting incomplete N-acyl sultam cleavage.

Issue 2: Low Yield of the Desired Product

Symptoms:

  • The isolated yield of the carboxylic acid, alcohol, or amide is lower than expected.

  • Multiple spots are observed on the TLC plate, indicating the formation of byproducts.

Potential Causes & Solutions:

  • Side Reactions: The cleavage conditions may be promoting undesired side reactions. For example, in hydrolytic cleavages, attack at the sulfonyl group can compete with the desired acyl cleavage.[2][3]

    • Solution: Optimize the reaction conditions (temperature, solvent, reagent) to favor the desired cleavage pathway. In some cases, changing the cleavage method entirely may be necessary.

  • Product Degradation: The desired product may be unstable under the cleavage conditions.

    • Solution: Employ milder cleavage conditions or reduce the reaction time. Monitoring the reaction closely by TLC or LC-MS can help determine the optimal endpoint before significant degradation occurs.

  • Difficult Purification: The cleaved auxiliary can sometimes be difficult to separate from the product.

    • Solution: Employ different purification techniques such as crystallization or chromatography with a different solvent system. Acid-base extraction can also be effective for separating the acidic product from the neutral auxiliary.[4]

Issue 3: Epimerization or Racemization of the Product

Symptoms:

  • Chiral HPLC or NMR analysis of the product shows a loss of stereochemical integrity.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Strongly basic or acidic conditions, or high temperatures, can lead to the deprotonation and reprotonation of the stereocenter, resulting in epimerization.

    • Solution: Use milder cleavage reagents and lower reaction temperatures. For instance, enzymatic cleavage methods can offer high chemoselectivity and preserve stereochemistry.

  • Substrate Susceptibility: The structure of the acyl group can influence the susceptibility to epimerization.

    • Solution: If the substrate is particularly prone to epimerization, it is crucial to use the mildest possible cleavage conditions and to carefully control the reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving N-acyl sultam auxiliaries?

A1: The most common methods include:

  • Hydrolysis: Typically using a base like lithium hydroxide (LiOH) in the presence of hydrogen peroxide (H₂O₂).[5][6]

  • Reductive Cleavage: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohol.[7][8]

  • Transamination: Reaction with a nucleophilic amine to form an amide.[9][10]

Q2: How do I choose the best cleavage method for my specific substrate?

A2: The choice of cleavage method depends on the desired functional group in the product and the stability of your molecule.

  • For carboxylic acids , basic hydrolysis is the standard method.[11]

  • For alcohols , reductive cleavage is the preferred route.

  • For amides , transamination is the most direct approach. It is also important to consider the compatibility of other functional groups in your molecule with the chosen cleavage conditions.

Q3: Why does hydrolysis of N-acyl sultams sometimes lead to S-N bond cleavage instead of the desired C-N bond cleavage?

A3: While N-acyl sulfonamides typically undergo C-N bond cleavage, the ring strain in β-sultams can make the sulfur atom more electrophilic, leading to nucleophilic attack at the sulfonyl group and subsequent S-N bond cleavage.[2][3][12] This is a known competing pathway, especially with certain substrates and reaction conditions.

Q4: Are there any "milder" alternatives to LiAlH₄ for reductive cleavage?

A4: Yes, other reducing agents can be used, often with greater functional group tolerance. These include:

  • Lithium borohydride (LiBH₄): Generally less reactive than LiAlH₄.

  • Diisobutylaluminium hydride (DIBAL-H): Can often be used at lower temperatures. The choice of reducing agent should be tailored to the specific substrate and desired outcome.

Quantitative Data on Cleavage Methods

The following table summarizes typical reaction conditions and yields for common N-acyl sultam cleavage methods. Note that optimal conditions can be substrate-dependent.

Cleavage MethodReagentsTypical SolventTemperature (°C)Typical Time (h)Typical Yield (%)Desired Product
Hydrolysis LiOH, H₂O₂THF/H₂O0 to RT1 - 485 - 95Carboxylic Acid
Reductive Cleavage LiAlH₄THF0 to reflux2 - 1280 - 90Alcohol
Transamination R₂NHTHF or CH₂Cl₂RT4 - 2470 - 85Amide

Detailed Experimental Protocols

Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid
  • Dissolution: Dissolve the N-acyl sultam (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of lithium hydroxide (LiOH, ~2.0-4.0 eq) in water, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, ~4.0-8.0 eq).

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[4]

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[4]

  • Work-up: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary. Acidify the aqueous layer with HCl and extract the carboxylic acid product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.[4]

Protocol 2: Reductive Cleavage to an Alcohol
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acyl sultam (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add lithium aluminum hydride (LiAlH₄, ~1.5-3.0 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, the reaction may be stirred at 0 °C or allowed to warm to room temperature, or in some cases, refluxed. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: A granular precipitate should form, which can be removed by filtration. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography.

Logical Relationship for Cleavage Method Selection

cluster_start Decision Point cluster_paths Cleavage Pathways cluster_methods Recommended Method start Desired Functional Group? acid Carboxylic Acid start->acid alcohol Alcohol start->alcohol amide Amide start->amide hydrolysis Hydrolysis (e.g., LiOH/H₂O₂) acid->hydrolysis reduction Reductive Cleavage (e.g., LiAlH₄) alcohol->reduction transamination Transamination (e.g., R₂NH) amide->transamination

Caption: A flowchart guiding the selection of an appropriate cleavage method.

References

Technical Support Center: Preventing Epimerization During Auxiliary Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral auxiliary removal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the cleavage of chiral auxiliaries, with a particular focus on preventing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue during auxiliary removal?

A1: Epimerization is the change in configuration at a single stereocenter in a molecule that has multiple stereocenters.[1] This is a significant concern during the removal of a chiral auxiliary because it can compromise the stereochemical integrity of your final product, leading to a mixture of diastereomers.[2] These diastereomers can be difficult to separate and may result in a final product with reduced efficacy or altered biological activity.[1]

Q2: What are the primary causes of epimerization during auxiliary cleavage?

A2: Epimerization is most commonly caused by the removal of a proton at the stereocenter (alpha-proton) to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of stereochemical purity.[1] Key factors that promote epimerization include:

  • Strong Bases or Acids: These can readily abstract the alpha-proton.[1]

  • Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for epimerization.[1]

  • Prolonged Reaction Times: Longer exposure to epimerizing conditions increases the likelihood of this side reaction.

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate and the rate of epimerization.

  • Substrate Structure: The acidity of the alpha-proton is influenced by neighboring functional groups. Protons alpha to a carbonyl group are particularly susceptible to abstraction.[1]

Q3: How can I minimize epimerization during the removal of my chiral auxiliary?

A3: To minimize epimerization, it is crucial to employ the mildest possible conditions for auxiliary cleavage. Key strategies include:

  • Use Mild Reagents: Opt for less harsh reagents. For instance, when hydrolyzing an amide, using lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is often preferred over stronger bases alone as it can be less likely to cause epimerization.[3][4]

  • Control Reaction Temperature: Perform the cleavage at low temperatures (e.g., 0 °C or below) to reduce the rate of epimerization.[1]

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic or acidic conditions.

  • Choose the Right Solvent: The choice of solvent can influence the reaction. Aprotic solvents are generally preferred when using strong bases.

  • Consider Reductive Cleavage: If applicable to your desired functional group, reductive cleavage methods are often milder than hydrolytic methods and can proceed with little to no epimerization.[1]

Q4: I am observing incomplete cleavage of my auxiliary. What should I do?

A4: Incomplete cleavage can be addressed by systematically troubleshooting your reaction conditions.[2]

  • Verify Reagent Quality: Ensure that your reagents are pure and active. For example, hydrogen peroxide solutions can decompose over time.

  • Optimize Stoichiometry: Ensure you are using the correct equivalents of your cleavage reagents.

  • Increase Temperature or Time with Caution: While this can drive the reaction to completion, be mindful of the increased risk of epimerization.

  • Consider Steric Hindrance: If your substrate is sterically hindered, more forcing conditions or a different cleavage method may be necessary.

  • Explore Alternative Methods: If optimization of your current method fails, consider switching to a different cleavage strategy (e.g., from basic hydrolysis to reductive cleavage).[2]

Troubleshooting Guides

Issue 1: Unexpected Levels of Epimerization Detected
  • Symptom: HPLC or NMR analysis shows a higher than expected amount of the undesired diastereomer after auxiliary removal.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Base/Acid is too strong or concentrated. Switch to a milder base (e.g., LiOOH instead of LiOH alone). Use the minimum effective concentration of the reagent.
Reaction temperature is too high. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).
Reaction time is too long. Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Inappropriate solvent. For base-mediated cleavages, ensure you are using an appropriate aprotic solvent if necessary.
Issue 2: Low Yield of the Desired Product
  • Symptom: The isolated yield of the product after purification is lower than expected.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Incomplete auxiliary cleavage. See troubleshooting for incomplete cleavage above. Consider using a more reactive cleavage reagent if steric hindrance is an issue.[1]
Product degradation. The cleavage conditions may be too harsh for your product. Explore milder reagents or reductive cleavage methods.[1]
Side reactions. For Evans auxiliaries, endocyclic cleavage of the oxazolidinone ring can occur. Using LiOOH favors the desired exocyclic cleavage.[5][6]
Difficult purification. The product and the cleaved auxiliary may have similar polarities. Optimize your chromatography conditions or consider derivatizing the product or auxiliary to alter its polarity before separation.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the removal of common chiral auxiliaries, with a focus on minimizing epimerization. Note that the degree of epimerization is highly substrate-dependent.

Chiral AuxiliaryCleavage MethodReagents & ConditionsTypical YieldDiastereomeric/Enantiomeric Excess (de/ee)Reference(s)
Evans Oxazolidinone Hydrolysis to Carboxylic AcidLiOH, H₂O₂ in THF/H₂O (3:1), 0 °C~89%>98% ee[7]
Evans Oxazolidinone Reduction to AlcoholLiBH₄ in Et₂O/H₂O, 0 °C to RTHighGenerally high, epimerization is minimal.[4]
Myers' Pseudoephedrine Amide Acidic Hydrolysis to Carboxylic Acid9-18 N H₂SO₄ in dioxane, reflux89-99%Little to no epimerization reported.[8]
Myers' Pseudoephedrine Amide Basic Hydrolysis to Carboxylic Acidn-Bu₄NOH in t-BuOH/H₂O, 95 °CGood to ExcellentLittle to no epimerization reported.[1][8]
Myers' Pseudoephedrine Amide Reduction to AlcoholLithium amidotrihydroborate (LAB) in THF86-94%≥95% ee[1][8]
Oppolzer's Camphorsultam Hydrolysis to Carboxylic AcidLiOH in THF/H₂OHighGenerally high, but substrate dependent.[2]
Oppolzer's Camphorsultam Reductive Cleavage to AlcoholLiAlH₄ in THFHighEpimerization is generally not an issue.[2]

Experimental Protocols

Protocol 1: Cleavage of an N-Acyl Evans' Oxazolidinone using LiOH/H₂O₂

This protocol describes the hydrolytic cleavage of an N-acyl Evans' oxazolidinone to the corresponding carboxylic acid.[2]

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, ~4-5 equiv) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equiv).

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate) to remove the chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH ~2-3 with 1M HCl and extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

Protocol 2: Reductive Cleavage of a Myers' Pseudoephedrine Amide to an Alcohol

This protocol outlines the reductive cleavage of a sterically hindered pseudoephedrine amide to the corresponding primary alcohol using lithium amidotrihydroborate (LAB).[1]

  • Reagent Preparation: Prepare a solution of lithium amidotrihydroborate (LAB) in THF.

  • Reaction Setup: In a separate flask, dissolve the pseudoephedrine amide (1.0 equiv) in THF and cool the solution to 23 °C.

  • Reagent Addition: Add the LAB solution dropwise to the amide solution.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor by TLC.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1M HCl).

  • Extraction and Isolation: Extract the alcohol product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Protocol 3: Hydrolytic Cleavage of an N-Acyl Oppolzer's Camphorsultam

This protocol describes a general procedure for the basic hydrolysis of an N-acyl camphorsultam to a carboxylic acid.

  • Dissolution: Dissolve the N-acyl camphorsultam (1.0 equiv) in a suitable solvent system such as THF/water.

  • Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, excess).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Extraction: Dilute the aqueous residue with water and extract with an organic solvent to remove the camphorsultam auxiliary.

  • Isolation: Acidify the aqueous layer and extract the desired carboxylic acid with an organic solvent.

Visualizations

Epimerization_Mechanism cluster_start Chiral Starting Material cluster_intermediate Planar Intermediate cluster_product Product Mixture start R-Stereocenter (with acidic α-H) intermediate Planar Enolate start->intermediate - H+ (Base) product_R R-Stereocenter intermediate->product_R + H+ product_S S-Stereocenter (Epimer) intermediate->product_S + H+

Mechanism of base-catalyzed epimerization.

Troubleshooting_Workflow cluster_conditions Reaction Conditions cluster_method Alternative Methods cluster_outcome Outcome start Epimerization Observed? temp Lower Temperature start->temp Yes fail Issue Persists start->fail No time Shorten Reaction Time temp->time reagent Use Milder Base/Acid time->reagent reductive Consider Reductive Cleavage reagent->reductive success Epimerization Minimized reductive->success

References

Technical Support Center: Monitoring Sultam-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sultam-mediated reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the progress of a sultam-mediated reaction?

A1: The primary techniques for monitoring sultam-mediated reactions include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The choice of technique depends on the specific reaction, the information required (e.g., conversion, diastereoselectivity), and the available equipment.

Q2: How can I determine the diastereomeric excess (d.e.) of my reaction mixture?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for determining the enantiomeric or diastereomeric excess of a reaction.[1][2][3] NMR spectroscopy can also be used, often with the aid of chiral solvating or derivatizing agents to resolve the signals of the diastereomers.[3]

Q3: Is it possible to monitor sultam-mediated reactions in real-time?

A3: Yes, in-situ monitoring techniques such as FTIR and NMR spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.[4][5][6][7][8] This allows for precise determination of reaction endpoints and the study of reaction kinetics.

Q4: What are the key challenges in monitoring the removal of the sultam auxiliary?

A4: The main challenges include ensuring complete cleavage of the auxiliary from the product and efficiently separating it from the reaction mixture. Monitoring the removal can be accomplished by TLC, HPLC, or NMR by tracking the disappearance of the starting material (sultam-adduct) and the appearance of the cleaved product and the free sultam.

Troubleshooting Guides

Issue 1: Difficulty in Determining Reaction Completion by TLC
Symptom Possible Cause Suggested Solution
Starting material and product spots have similar Rf values.The polarity of the starting material and product are very close.- Try a different solvent system for your TLC. Experiment with solvent mixtures of varying polarities. - Use a staining agent that selectively visualizes the product or starting material. - If available, use HPLC or NMR for a more accurate assessment of conversion.
Multiple unexpected spots on the TLC plate.Decomposition of starting material or product, or formation of side products.- Re-evaluate your reaction conditions (temperature, reagents, solvent). - Use in-situ monitoring techniques like FTIR or NMR to identify the formation of byproducts in real-time.[4][6]
Issue 2: Inaccurate Diastereoselectivity Measurement by NMR
Symptom Possible Cause Suggested Solution
Diastereomeric signals are overlapping in the ¹H NMR spectrum.Insufficient magnetic field strength or inherent spectral overlap.- Use a higher field NMR spectrometer for better signal dispersion. - Add a chiral solvating agent (e.g., Pirkle's alcohol) or a chiral lanthanide shift reagent to induce chemical shift differences between the diastereomers.[3] - Consider ¹⁹F NMR if you can incorporate a fluorine-containing group, as it often provides better signal separation.[9]
Integration values are not reproducible.Poor signal-to-noise ratio, or relaxation delays are not optimized.- Increase the number of scans to improve the signal-to-noise ratio. - Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1) for quantitative accuracy.
Issue 3: Problems with Monitoring Sultam Auxiliary Cleavage
Symptom Possible Cause Suggested Solution
The sultam auxiliary is still present after the cleavage reaction.Incomplete reaction due to insufficient reagent, time, or incorrect temperature.- Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time. - Increase the stoichiometry of the cleavage reagent. - Adjust the reaction temperature as recommended in the literature for the specific cleavage protocol.
Difficulty in separating the cleaved auxiliary from the product.Similar solubility profiles of the product and the auxiliary.- Optimize the extraction procedure by trying different solvent systems and pH adjustments. - Employ column chromatography with a carefully selected eluent system. - Consider a continuous flow setup for automated separation and recycling of the auxiliary.[10][11]

Experimental Protocols & Data Presentation

General Protocol for Monitoring Diastereoselectivity by Chiral HPLC
  • Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quenching: Quench the reaction in the aliquot by adding an appropriate reagent (e.g., water, saturated ammonium chloride).

  • Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Dilution: Dissolve the residue in the HPLC mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto a chiral HPLC column and analyze using a UV detector at an appropriate wavelength.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Aliquot Reaction Mixture B Quench Reaction A->B C Extract Organics B->C D Dry & Concentrate C->D E Dilute in Mobile Phase D->E F Inject into HPLC E->F Prepared Sample G Detect & Quantify Diastereomers F->G caption Workflow for HPLC Analysis of Diastereoselectivity.

Quantitative Data Summary: HPLC Conditions for Diastereomer Separation
Analyte Type Chiral Stationary Phase (Example) Mobile Phase (Typical) Flow Rate (mL/min) Detection (nm)
N-Acyl Sultam AdductsChiralcel OD-H, Chiralpak AD-HHexane/Isopropanol (90:10 to 70:30)0.5 - 1.0210, 254
Aldol AdductsChiralpak IA, ICHexane/Ethanol (80:20 to 60:40)0.8 - 1.2220
Michael AdductsChiralcel OJ-HHexane/Isopropanol/Diethylamine (85:15:0.1)0.7 - 1.0254
General Protocol for In-Situ FTIR Monitoring
  • Setup: Immerse an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel. Ensure a good seal to maintain an inert atmosphere if required.

  • Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Reaction Initiation: Start the reaction (e.g., by adding a reagent or increasing the temperature).

  • Data Acquisition: Continuously collect IR spectra at regular intervals (e.g., every 1-5 minutes).

  • Analysis: Monitor the disappearance of reactant peaks and the appearance of product peaks. Key vibrational bands to monitor for sultam-mediated reactions often include the C=O stretch of the acyl group and the S=O stretches of the sultam.

FTIR_Monitoring_Logic Start Start Reaction Monitor Monitor Key IR Peaks (e.g., C=O, S=O) Start->Monitor Reactant_Stable Reactant Peak Intensity Stable? Monitor->Reactant_Stable Data Acquired Product_Stable Product Peak Intensity Stable? Reactant_Stable->Product_Stable Yes Continue Continue Reaction Reactant_Stable->Continue No Product_Stable->Continue No End Reaction Complete Product_Stable->End Yes Continue->Monitor Wait for next scan caption Logical Flow for In-Situ FTIR Reaction Monitoring.

References

Technical Support Center: Asymmetric Synthesis with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scale-up challenges in asymmetric synthesis using chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the transition from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary economic and practical challenges when scaling up a reaction that uses a chiral auxiliary?

When moving from benchtop to industrial scale, the primary challenges involve cost-effectiveness and process robustness.[1] Chiral auxiliaries are used in stoichiometric amounts, which can be expensive.[2] Therefore, key considerations include the initial cost of the auxiliary, the efficiency of its recovery and recycling, and the overall process atom economy.[1][3] On a practical level, issues such as maintaining consistent diastereoselectivity, managing reaction exotherms, ensuring efficient mixing, and simplifying purification processes become critical.[1][4]

Q2: How do I select the most appropriate chiral auxiliary for a large-scale synthesis?

Selecting an auxiliary for scale-up requires balancing performance with cost.[3] The ideal auxiliary should be inexpensive, provide high diastereoselectivity and yields, and be easily recovered with high efficiency.[3] Evans' oxazolidinones are known for excellent stereocontrol but can be costly.[3][5] Pseudoephedrine is a cheaper option, particularly for asymmetric alkylations, but its use is often regulated.[3] Oppolzer's camphorsultam has a higher initial cost but is robust and has high recovery rates, making it a potentially cost-effective choice for certain applications like Diels-Alder reactions.[3]

Q3: What are the main advantages of using a chiral auxiliary-based approach in the early phases of drug development?

Chiral auxiliaries are often the method of choice in early drug development because they are reliable, versatile, and the outcomes are generally predictable.[2][5] They allow for the time-efficient synthesis of enantiomerically pure compounds, which is crucial for preclinical studies.[5] Additionally, the products of these reactions are diastereomers, which facilitates their separation and purification using standard techniques like column chromatography or crystallization.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of your asymmetric synthesis.

Diastereoselective Reaction Stage

Q4: My diastereoselectivity has decreased significantly upon scaling up the reaction. What are the likely causes?

A drop in diastereoselectivity during scale-up often points to issues with reaction parameter control. Common causes include:

  • Poor Temperature Control: Inadequate heat dissipation in larger reactors can lead to temperature fluctuations, which can affect the selectivity of the reaction.[6]

  • Inefficient Mixing: Non-homogenous mixing can create localized areas of high concentration or temperature, leading to side reactions and reduced stereocontrol.

  • Solvent Effects: The choice of solvent is critical and can influence the stability of the transition state that dictates stereoselectivity.[6][7]

  • Reagent Purity: Ensure all reagents, including the substrate, electrophile, and Lewis acids, are of high purity and anhydrous, as impurities can interfere with the reaction.[6][8]

Q5: The reaction yield is much lower on a larger scale. How can I troubleshoot this?

Low yields on scale-up can be attributed to several factors:

  • Incomplete Reactions: Reaction times may need to be extended on a larger scale to ensure full conversion. Monitoring the reaction closely with techniques like TLC or LC-MS is crucial.[6][9]

  • Side Reactions: Elevated temperatures or prolonged reaction times can sometimes lead to the formation of byproducts or decomposition of the desired product.[8]

  • Difficult Purification: The separation of the product from the auxiliary and other impurities can be more challenging at a larger scale, leading to product loss during workup and purification.[8][10] Careful optimization of extraction and chromatography conditions is necessary.[10]

Auxiliary Cleavage and Recovery Stage

Q6: The cleavage of my chiral auxiliary is incomplete. What steps can I take to improve this?

Incomplete cleavage is a common problem that can often be resolved by optimizing the reaction conditions.[9]

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the cleaving reagent. For example, in the cleavage of Evans' auxiliaries with LiOH/H₂O₂, using 4-5 equivalents of H₂O₂ and 2-3 equivalents of LiOH is often recommended.[9]

  • Reaction Time and Temperature: Some cleavage reactions may require longer times or elevated temperatures to proceed to completion.[9] Monitor the reaction progress to determine the optimal conditions.

  • Alternative Cleavage Methods: If optimization fails, consider switching to a different cleavage method. For instance, if basic hydrolysis is ineffective, an acidic, reductive, or oxidative method might be more successful.[6][9]

Q7: I am observing epimerization or racemization of my product during auxiliary removal. How can this be prevented?

Product racemization during cleavage is a serious issue that undermines the entire asymmetric synthesis. To prevent this:

  • Use Milder Conditions: Investigate less harsh cleavage methods. The conditions required for removal should not compromise the stereochemical integrity of the newly formed chiral center.[6]

  • Control Temperature: Perform the cleavage reaction at lower temperatures (e.g., 0 °C or -78 °C) to minimize the risk of enolization and subsequent racemization.[11]

  • Buffered Workup: During the workup procedure, use buffered aqueous solutions, such as saturated ammonium chloride, instead of strong acids or bases to avoid pH extremes that can cause epimerization.[11]

  • Careful Purification: Be aware that silica gel chromatography can be acidic enough to cause racemization in sensitive compounds. Neutralizing the silica gel with a base like triethylamine in the eluent can be beneficial.[11]

Q8: My chiral auxiliary recovery yield is low. How can I improve it?

Efficient recovery is key to the economic viability of this method.

  • Optimize Workup: Design the workup procedure to facilitate easy separation of the auxiliary from the product. This often involves extractions based on the different acidic/basic properties of the product and the auxiliary.

  • Continuous Flow Processes: Modern manufacturing techniques like continuous flow can significantly improve recovery rates. A study on Oppolzer's camphorsultam demonstrated crude recovery yields of 71-79% in a continuous flow setup.[3][12]

Quantitative Data Summary

The performance and cost of commonly used chiral auxiliaries are critical factors in the selection process for scale-up.

Table 1: Performance Comparison of Common Chiral Auxiliaries

Chiral Auxiliary Typical Application Reported Yield Reported Diastereoselectivity (d.r.)
Evans' Oxazolidinones Aldol, Alkylation, Diels-Alder 68-98%[3] >95:5 to >99:1[3]
Pseudoephedrine/Pseudoephenamine Asymmetric Alkylation of Amides 84-99%[3] 98:2 to >99:1[3]

| Oppolzer's Camphorsultam | Diels-Alder, Michael Additions | 74% (endo-adduct)[3] | >98:2[3] |

Table 2: Cost and Recyclability Comparison

Chiral Auxiliary Approximate Cost (Research Quantity) Recyclability / Recovery
Evans' Oxazolidinones Moderate to High High; can be non-destructively cleaved and reused.[3]
Pseudoephedrine/Pseudoephenamine Low High; can be recovered.
Oppolzer's Camphorsultam High High; robust with high recovery rates, especially in continuous flow.[3]

Note: Prices are based on catalog prices for research quantities and can vary significantly for bulk industrial purchases.[3]

Experimental Protocols

Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary (Representative Procedure)[3]

  • Amide Formation: React the desired carboxylic acid with pseudoephedrine to form the chiral amide.

  • Deprotonation: Dissolve the pseudoephedrine amide in anhydrous THF and cool the solution to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to form the enolate.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed until completion (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the diastereomers if necessary.

  • Auxiliary Cleavage: Cleave the amide bond (e.g., by acid hydrolysis) to release the chiral product and recover the pseudoephedrine auxiliary.

Protocol 2: Removal of an Evans' Oxazolidinone Auxiliary (General Procedure)[9]

  • Dissolution: Dissolve the N-acylated oxazolidinone substrate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water at 0 °C.

  • Reagent Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equiv.) dropwise to the cooled solution, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equiv.).

  • Reaction Monitoring: Stir the mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Auxiliary Recovery: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure and extract the aqueous solution with an organic solvent (e.g., dichloromethane) to recover the chiral auxiliary.

  • Product Isolation: Acidify the remaining aqueous layer to a pH of ~2-3 with 1M HCl. Extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate).

Visualized Workflows and Logic Diagrams

G General Workflow for Asymmetric Synthesis with Chiral Auxiliaries Start Start: Achiral Substrate & Chiral Auxiliary Attach Step 1: Auxiliary Attachment Start->Attach React Step 2: Diastereoselective Reaction Attach->React Forms chiral intermediate Cleave Step 3: Auxiliary Cleavage React->Cleave Creates new stereocenter(s) Separate Step 4: Purification & Separation Cleave->Separate Product End: Enantiopure Product Separate->Product Recover Recovered Chiral Auxiliary Separate->Recover G Troubleshooting Low Diastereoselectivity on Scale-Up Problem Problem: Low Diastereoselectivity (d.r.) CheckTemp Is temperature control adequate and consistent? Problem->CheckTemp ImproveCooling Action: Improve reactor cooling/heat transfer. Monitor internal temp. CheckTemp->ImproveCooling No CheckMixing Is mixing efficient? (No dead spots) CheckTemp->CheckMixing Yes ImproveCooling->CheckMixing ImproveMixing Action: Increase agitation speed. Use baffles or different impeller design. CheckMixing->ImproveMixing No CheckReagents Are all reagents/solvents anhydrous and high purity? CheckMixing->CheckReagents Yes ImproveMixing->CheckReagents PurifyReagents Action: Re-purify solvents and reagents. Use fresh Lewis acid. CheckReagents->PurifyReagents No ReEvaluate Re-evaluate solvent system and reaction concentration. CheckReagents->ReEvaluate Yes PurifyReagents->ReEvaluate G Troubleshooting Incomplete Auxiliary Cleavage Problem Problem: Incomplete Auxiliary Cleavage CheckReagent 1. Verify Reagent Quality & Stoichiometry Problem->CheckReagent IncreaseEquiv Action: Use fresh reagents. Increase equivalents of cleaving agent. CheckReagent->IncreaseEquiv Issue Found OptimizeCond 2. Optimize Reaction Conditions CheckReagent->OptimizeCond OK IncreaseEquiv->OptimizeCond OptimizeCond->Problem Improved AltMethod 3. Investigate Alternative Cleavage Methods OptimizeCond->AltMethod No Improvement AdjustTimeTemp Action: Increase reaction time and/or temperature. Monitor via TLC/LC-MS. Research Action: Screen different methods (e.g., acidic, reductive, oxidative). AltMethod->Research

References

Validation & Comparative

Comparative Analysis of ¹H and ¹³C NMR Data for 2-(tert-butyl)isothiazolidine 1,1-dioxide and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Spectroscopic Characterization of a Novel Sulfonamide Heterocycle

In the field of medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process, providing detailed information about the molecular framework of a compound. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectral data for the target compound, 2-(tert-butyl)isothiazolidine 1,1-dioxide.

Due to the absence of publicly available experimental NMR data for this compound, this guide utilizes predicted spectral data as a reference point. This predicted data is compared against experimental data from structurally related compounds to provide a robust framework for researchers synthesizing and characterizing this and similar molecules. The alternative compounds selected for comparison are N-tert-butylpyrrolidine and isothiazolidine 1,1-dioxide, which represent the N-tert-butyl and the heterocyclic core components of the target molecule, respectively.

Data Presentation: A Comparative Overview

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for the selected structural analogs.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H3 (CH₂)PredictedPredictedPredicted2H
(Predicted Data) H4 (CH₂)PredictedPredictedPredicted2H
H5 (CH₂)PredictedPredictedPredicted2H
C(CH₃)₃PredictedPredictedPredicted9H
N-tert-butylpyrrolidine [1]H2, H5 (α-CH₂)2.52t7.04H
(Experimental Data)H3, H4 (β-CH₂)1.75p3.54H
C(CH₃)₃1.09s-9H
Isothiazolidine 1,1-dioxide H3, H5 (α-CH₂)3.42t6.84H
(Experimental Data)H4 (β-CH₂)2.35p6.82H

*Note: Predicted data was generated using a standard NMR prediction algorithm. Actual experimental values may vary.

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C3Predicted
(Predicted Data) C4Predicted
C5Predicted
C(CH₃)₃Predicted
C(CH₃)₃Predicted
N-tert-butylpyrrolidine [1]C2, C5 (α-C)48.9
(Experimental Data)C3, C4 (β-C)25.8
C(CH₃)₃52.8
C(CH₃)₃27.2
Isothiazolidine 1,1-dioxide C3, C5 (α-C)47.5
(Experimental Data)C4 (β-C)24.1

*Note: Predicted data was generated using a standard NMR prediction algorithm. Actual experimental values may vary.

Experimental Protocols

A generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below. This protocol is based on standard laboratory practices and should be adapted as needed for specific instrumentation and sample characteristics.[2][3]

1. Sample Preparation:

  • Weigh 5-10 mg of the purified solid compound directly into a clean, dry standard 5 mm NMR tube.

  • Alternatively, for more accurate concentration determination, dissolve a precisely weighed sample in a small volume of deuterated solvent in a vial before transferring the solution to the NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine characterization, the residual solvent peak is often used as a reference.

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. ¹H NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-64 scans).

  • Relaxation Delay: Use a relaxation delay (d1) of 1-5 seconds to allow for adequate relaxation of the protons between pulses.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

4. ¹³C NMR Data Acquisition:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

  • Spectral Width: Set a wider spectral width to cover the larger chemical shift range of carbon (e.g., 0-220 ppm).

  • Number of Scans: A significantly larger number of scans is usually required for ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus (typically several hundred to several thousand scans).

  • Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce connectivity information.

  • Peak pick the signals in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the acquisition and analysis of NMR data for a novel small molecule, such as this compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID Free Induction Decay (FID) H1_Acquisition->FID C13_Acquisition->FID FT Fourier Transform FID->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration H1_Analysis 1H Spectrum Analysis (Integration, Multiplicity, J-coupling) Calibration->H1_Analysis C13_Analysis 13C Spectrum Analysis (Chemical Shifts) Calibration->C13_Analysis Structure_Elucidation Structure Elucidation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation

Caption: Workflow for NMR Data Acquisition and Analysis.

References

A Comparative Spectroscopic Guide to Chiral Auxiliaries: N-Acyl Sultams vs. Evans Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. Among the various auxiliaries developed, N-acyl-2-(tert-butyl)isothiazolidine 1,1-dioxides, a class of N-acyl sultams, and N-acyl oxazolidinones, famously known as Evans auxiliaries, are prominent examples. This guide provides a comparative spectroscopic analysis of adducts derived from these two classes of chiral auxiliaries, offering researchers, scientists, and drug development professionals a resource for their identification and characterization. Due to the limited availability of specific experimental spectroscopic data for N-acyl-2-(tert-butyl)isothiazolidine 1,1-dioxide adducts in the public domain, characteristic data for a representative N-acyl sultam is presented alongside a detailed analysis of a common Evans auxiliary adduct, N-propionyl-(S)-4-benzyl-2-oxazolidinone.

Performance Comparison: Spectroscopic Signatures

The key to utilizing chiral auxiliaries effectively lies in the ability to monitor the attachment of the acyl group and the outcome of the subsequent diastereoselective reaction. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are primary methods for this characterization.

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

Proton Assignment N-Acyl Sultam Adduct (Characteristic Shifts) N-Propionyl-(S)-4-benzyl-2-oxazolidinone [1][2]
Oxazolidinone/Sultam Ring Protons
CH attached to N and C=O~4.2 - 4.7 ppm (m)4.60 - 4.75 ppm (m, 1H)
CH₂ of the ring~3.0 - 4.5 ppm (m)4.15 - 4.30 ppm (m, 2H)
Benzyl Group Protons
CH₂N/A2.75 (dd, 1H), 3.30 (dd, 1H)
Aromatic CHN/A7.20 - 7.40 ppm (m, 5H)
Propionyl Group Protons
CH₂~2.8 - 3.1 ppm (m)2.90 - 3.10 ppm (m, 2H)
CH₃~1.1 - 1.3 ppm (t)1.15 ppm (t, 3H)
tert-Butyl Group Protons
C(CH₃)₃~1.2 - 1.5 ppm (s)N/A

Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon Assignment N-Acyl Sultam Adduct (Characteristic Shifts) N-Propionyl-(S)-4-benzyl-2-oxazolidinone [2]
Carbonyl Carbons
N-C=O (Acyl)~170 - 175 ppm~173 ppm
N-C=O (Ring)N/A~153 ppm
Oxazolidinone/Sultam Ring Carbons
CH attached to N and C=O~55 - 65 ppm~55 ppm
CH₂ of the ring~30 - 50 ppm~66 ppm
Benzyl Group Carbons
CH₂N/A~38 ppm
Aromatic CN/A~127 - 135 ppm
Propionyl Group Carbons
CH₂~28 - 35 ppm~29 ppm
CH₃~8 - 12 ppm~9 ppm
tert-Butyl Group Carbons
C(CH₃)₃~25 - 30 ppmN/A
Quaternary C~50 - 60 ppmN/A

Table 3: Comparative IR Spectroscopic Data (cm⁻¹)

Vibrational Mode N-Acyl Sultam Adduct (Characteristic Frequencies) N-Propionyl-(S)-4-benzyl-2-oxazolidinone
C=O Stretch (Amide) 1680 - 1700~1695
C=O Stretch (Oxazolidinone Ring) N/A~1780
SO₂ Stretch (Sultam Ring) 1320 - 1350 (asym), 1120 - 1150 (sym)N/A
C-H Stretch (Aromatic) N/A~3030
C-H Stretch (Aliphatic) 2850 - 30002870 - 2980

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for the NMR analysis of chiral auxiliary adducts is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-acyl adduct in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton resonances.

    • Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

A general procedure for obtaining the IR spectrum of a solid sample:

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.

    • Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Workflow

The general process of using a chiral auxiliary in asymmetric synthesis can be visualized as a three-stage workflow: attachment of the auxiliary, the diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the chiral product.

G General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Reaction cluster_2 Stage 3: Auxiliary Cleavage start Prochiral Substrate (e.g., Carboxylic Acid) adduct N-Acyl Adduct start->adduct Acylation aux Chiral Auxiliary aux->adduct enolate Enolate Formation adduct->enolate reaction Reaction with Electrophile (e.g., Aldehyde, Alkyl Halide) enolate->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleavage Cleavage diastereomer->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: Workflow of asymmetric synthesis using a chiral auxiliary.

References

Chiral HPLC Analysis of 2-(tert-butyl)isothiazolidine 1,1-dioxide Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical step in drug discovery and development, as different enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. Products derived from 2-(tert-butyl)isothiazolidine 1,1-dioxide, a key chiral auxiliary and building block, often require robust analytical methods to determine enantiomeric purity. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of these cyclic sulfonamide (sultam) derivatives, with a focus on the performance of polysaccharide-based chiral stationary phases (CSPs).

Performance Comparison of Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability in separating a diverse range of chiral molecules, including sulfonamides. The most common choices for the analysis of sultam derivatives are columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).

The selection between cellulose- and amylose-based columns is often empirical, as their chiral recognition mechanisms can lead to different selectivities and even reversal of elution order for the same compound.[1] Therefore, screening both types of columns is a common strategy in method development. The "H-series" of these columns, which utilize smaller 5-micron particles, generally provide higher efficiency and resolution compared to their predecessors with larger particles.[2]

Below is a summary of expected performance for two common types of polysaccharide-based CSPs for the analysis of a generic chiral product from this compound.

Chiral Stationary Phase (CSP)Common Trade NamesExpected Resolution (Rs)Key Characteristics
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-H, Lux® Cellulose-1> 2.0Often provides good to excellent resolution for a wide range of chiral compounds, including sulfonamides.[3][4] The helical structure of the cellulose derivative creates a chiral environment conducive to separation.[5]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-H, Lux® Amylose-1> 2.0Known to be complementary to cellulose-based phases, sometimes providing better resolution or a reversed elution order.[1][6] It is a popular choice for initial screening.[7]

Note: The actual resolution will depend on the specific analyte and chromatographic conditions.

Experimental Protocols

The following are detailed methodologies for the chiral HPLC analysis of sultam derivatives based on established protocols for similar compounds.

Method 1: Normal-Phase HPLC
  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux® Cellulose-1)

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (80:20, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Method 2: Alternative Normal-Phase HPLC
  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent (e.g., Lux® Amylose-1)

  • Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA) for basic analytes.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

It is crucial to note that the optimal mobile phase composition, including the choice of alcohol modifier (e.g., 2-propanol vs. ethanol) and the use of additives, can significantly impact the separation and should be optimized for each specific analyte.[1][8]

Visualization of the Chiral HPLC Workflow

The following diagram illustrates the logical workflow for developing a chiral HPLC method for the analysis of products derived from this compound.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_screening Method Development & Screening cluster_analysis HPLC Analysis cluster_optimization Data Analysis & Optimization Sample Racemic Product from This compound Dissolve Dissolve in Mobile Phase (e.g., 1 mg/mL) Sample->Dissolve Screening Initial Screening Dissolve->Screening Column_Selection Select Columns: - Chiralcel OD-H - Chiralpak AD-H Screening->Column_Selection Mobile_Phase Select Mobile Phases: - Hexane/IPA - Hexane/Ethanol - +/- Additives (DEA/TFA) Screening->Mobile_Phase HPLC Inject Sample into HPLC System Column_Selection->HPLC Mobile_Phase->HPLC Detection UV Detection HPLC->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Analyze Data: - Retention Times (t_R) - Resolution (Rs) Chromatogram->Analysis Optimization Optimize Conditions? (Mobile Phase Ratio, Flow Rate) Analysis->Optimization Optimization->Screening No Final_Method Final Validated Method Optimization->Final_Method Yes

Caption: Workflow for Chiral HPLC Method Development.

References

A Researcher's Guide to Determining Enantiomeric Excess of Sultam-Derived Products: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for establishing stereocontrol. Among these, Oppolzer's sultams are renowned for their high stereoselectivity and reliability. However, the successful application of these auxiliaries hinges on the accurate determination of the enantiomeric excess (ee) of the final product. This guide provides an objective comparison of the most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC), complete with experimental protocols and supporting data to aid in method selection and implementation.

The determination of enantiomeric excess for products synthesized using a sultam auxiliary is typically performed at the stage of the diastereomeric intermediate, where the chiral auxiliary is still attached to the molecule of interest. The diastereomeric ratio (d.r.) of this intermediate directly corresponds to the enantiomeric ratio of the product after the auxiliary is cleaved.

Comparative Analysis of Key Techniques

The choice of analytical method for determining diastereomeric excess is crucial and depends on several factors including the nature of the analyte, required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of Chiral HPLC, NMR Spectroscopy, and Chiral GC.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Gas Chromatography (GC)
Principle Physical separation of diastereomers on a stationary phase.Differentiation of diastereomers in solution based on distinct chemical shifts.Physical separation of volatile diastereomers on a chiral stationary phase.
Sensitivity High (can detect trace impurities).Moderate to low; requires sufficient sample concentration for accurate integration.Very high, especially for volatile compounds.
Resolution Excellent baseline separation is often achievable.Dependent on the chemical shift difference between diastereomeric signals. May require high-field NMR or chiral solvating agents for resolution.Excellent for suitable analytes.
Sample Preparation Dissolution in a suitable mobile phase; filtration may be required.Dissolution in a deuterated solvent.Often requires derivatization to increase volatility.
Analysis Time Typically 15-60 minutes per sample.5-15 minutes per sample for data acquisition.10-40 minutes per sample.
Quantification Integration of peak areas in the chromatogram.Integration of distinct resonance peaks in the spectrum.Integration of peak areas in the chromatogram.
Development Effort Method development can be time-consuming (screening columns and mobile phases).Relatively straightforward if signals are well-resolved.Can require significant method development for derivatization and column selection.
Sample Recovery Non-destructive; sample can be collected after detection.Non-destructive.Destructive.
Cost Moderate to high instrument cost; ongoing solvent and column costs.High initial instrument cost.Lower instrument cost compared to HPLC and NMR.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate determination of diastereomeric excess. Below are representative protocols for the three key techniques.

Protocol for HPLC Analysis of N-Acyl Sultam Diastereomers

This method relies on the separation of the diastereomeric N-acyl sultam products on a standard achiral stationary phase, as the two diastereomers have different physical properties.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A typical achiral silica gel or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and a more polar solvent such as isopropanol or ethyl acetate. The exact ratio should be optimized to achieve good separation. A common starting point is a 90:10 or 80:20 mixture of hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection: UV detection at a wavelength where the N-acyl sultam has strong absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve approximately 1-2 mg of the crude reaction mixture (containing the diastereomeric N-acyl sultams) in 1 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak areas for the two separated diastereomers.

    • Calculate the diastereomeric ratio (d.r.) using the formula: d.r. = (Area of major diastereomer) / (Area of minor diastereomer)

    • The diastereomeric excess (d.e.) is calculated as: d.e. (%) = [ (Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer) ] x 100

    • The d.e. of the intermediate is equivalent to the enantiomeric excess (e.e.) of the final product after cleavage of the sultam auxiliary.

Protocol for ¹H NMR Analysis of Diastereomeric N-Acyl Sultams

This method utilizes the fact that diastereomers have distinct NMR spectra, allowing for quantification by integrating signals that are unique to each diastereomer.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture (containing the diastereomeric N-acyl sultams) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons being integrated, which is crucial for accurate quantification. A D1 of at least 5 times the longest T1 of the signals of interest is recommended.

  • Data Analysis:

    • Identify well-resolved signals corresponding to each diastereomer. Protons on the sultam auxiliary or the acyl group that are in close proximity to the chiral centers are often good candidates for integration as they are likely to have different chemical shifts.

    • Carefully integrate the selected pair of signals.

    • Perform a thorough baseline correction before integration.

    • Calculate the diastereomeric ratio (d.r.) by comparing the integral values of the signals for the two diastereomers.

    • The diastereomeric excess (d.e.) is calculated as: d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

    • The d.e. of the intermediate is equal to the e.e. of the final product.

Protocol for Chiral GC Analysis (after auxiliary removal and derivatization)

This method is suitable for the final enantiomeric product after the sultam auxiliary has been cleaved, provided the product is volatile or can be made volatile through derivatization.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Chiral Column: A column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β-DEX™ or γ-DEX™).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: An initial temperature is held for a few minutes, followed by a temperature ramp to a final temperature, which is then held. The exact program needs to be optimized for the specific analyte.

  • Injector and Detector Temperature: Typically set 20-50°C above the final oven temperature.

  • Sample Preparation:

    • The final product (after cleavage of the sultam auxiliary) is dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane).

    • If the product is not sufficiently volatile or has polar functional groups (e.g., alcohols, acids), derivatization is necessary. Common derivatizing agents include silylating agents (e.g., BSTFA) for alcohols or esterification agents (e.g., diazomethane) for carboxylic acids.

  • Injection: A small volume (typically 1 µL) is injected into the GC.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Workflow and Logic

To better illustrate the process and the relationships between the different stages of analysis, the following diagrams have been generated using the DOT language.

G Overall Workflow for ee Determination cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis of Diastereomeric Excess (d.e.) cluster_cleavage Auxiliary Cleavage cluster_ee_analysis Analysis of Enantiomeric Excess (e.e.) Reactant Reactant Reaction Reaction Reactant->Reaction Sultam_Auxiliary Sultam_Auxiliary Sultam_Auxiliary->Reaction Diastereomeric_Mixture Diastereomeric_Mixture Reaction->Diastereomeric_Mixture HPLC HPLC Diastereomeric_Mixture->HPLC Direct Analysis NMR NMR Diastereomeric_Mixture->NMR Direct Analysis Cleavage Cleavage Diastereomeric_Mixture->Cleavage d_e_value d_e_value HPLC->d_e_value Calculate d.e. NMR->d_e_value Calculate d.e. Enantiomeric_Mixture Enantiomeric_Mixture Cleavage->Enantiomeric_Mixture Chiral_GC Chiral_GC Enantiomeric_Mixture->Chiral_GC After Derivatization (if needed) e_e_value e_e_value Chiral_GC->e_e_value Calculate e.e. d_e_value->e_e_value d.e. = e.e.

Caption: Overall workflow from synthesis to ee determination.

G Logic for Method Selection Start Start Analyte_Properties Analyte_Properties Start->Analyte_Properties Volatile Volatile Analyte_Properties->Volatile Volatile or Derivatizable Non_Volatile Non_Volatile Analyte_Properties->Non_Volatile Non-Volatile Use_Chiral_GC Use_Chiral_GC Volatile->Use_Chiral_GC Sufficient_Sample Sufficient_Sample Non_Volatile->Sufficient_Sample Use_NMR Use_NMR Sufficient_Sample->Use_NMR Yes (>5mg) Trace_Analysis Trace_Analysis Sufficient_Sample->Trace_Analysis No Use_HPLC Use_HPLC Trace_Analysis->Use_HPLC Yes

A Comparative Guide to Chiral Auxiliaries: Oppolzer's Sultam vs. 2-(tert-butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity and overall efficiency. Chiral auxiliaries are reversibly attached to a prochiral substrate, directing a subsequent chemical transformation to favor the formation of one enantiomer over the other. An ideal auxiliary should be readily available, easily attached and removed, and induce high levels of stereocontrol. This guide provides a detailed comparison of the well-established Oppolzer's sultam with the less-explored 2-(tert-butyl)isothiazolidine 1,1-dioxide.

Introduction to the Chiral Auxiliaries

Oppolzer's Sultam

Oppolzer's sultam, a camphor-derived chiral auxiliary, is a cornerstone in the field of asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, leading to exceptional levels of stereocontrol in a wide array of carbon-carbon bond-forming reactions. Both enantiomers are commercially available, making it a versatile tool for accessing either enantiomer of a target molecule.

This compound

This compound represents a structurally simpler class of chiral auxiliaries. The core isothiazolidine 1,1-dioxide scaffold, a five-membered cyclic sulfonamide (a γ-sultam), offers a different steric and electronic environment compared to the camphor-based system of Oppolzer's sultam. However, it is crucial to note that this compound is not a widely studied or commonly employed chiral auxiliary in asymmetric synthesis. Consequently, a direct comparison of its performance based on extensive experimental data is not feasible at present. This guide will therefore present the established capabilities of Oppolzer's sultam and discuss the structural aspects and potential of the isothiazolidine 1,1-dioxide scaffold.

Structural Comparison

FeatureOppolzer's SultamThis compound
Core Structure Camphor-derived bicyclic sultamMonocyclic isothiazolidine 1,1-dioxide
Source of Chirality Chiral camphor backboneChiral centers on the isothiazolidine ring
Steric Hindrance High, due to the rigid bicyclic system and methyl groupsModerate, primarily from the tert-butyl group
Conformational Rigidity HighModerate

Performance Data: Oppolzer's Sultam

The following tables summarize the typical performance of Oppolzer's sultam in key asymmetric transformations. Data for this compound is not available in the peer-reviewed literature for these standard reactions.

Asymmetric Alkylation
SubstrateElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
N-Propionyl Oppolzer's SultamBenzyl bromideNaHMDSTHF-7895>98J. Am. Chem. Soc. 1988, 110, 1238-1256
N-Acetyl Oppolzer's SultamMethyl iodiden-BuLiTHF-788995J. Am. Chem. Soc. 1984, 106, 1154-1156
N-Phenylacetyl Oppolzer's SultamAllyl bromideLiHMDSTHF/HMPA-7885>99J. Am. Chem. Soc. 2021, 143, 16, 6176–6186
Asymmetric Aldol Reaction
N-Acyl SultamAldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
N-PropionylIsobutyraldehydeTiCl4CH2Cl2-7889>98 (syn)J. Am. Chem. Soc. 1981, 103, 2127-2129
N-PropionylBenzaldehydeBu2BOTfCH2Cl2-7891>98 (syn)J. Org. Chem. 2006, 71, 337-340[1]
N-AcetylPropionaldehydeSn(OTf)2CH2Cl2-787595 (syn)Tetrahedron Lett. 1987, 28, 39-42
Asymmetric Diels-Alder Reaction
Dienophile (N-Acryloyl Sultam)DieneLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
N-Acryloyl Oppolzer's SultamCyclopentadieneTiCl4CH2Cl2-789296 (endo)J. Am. Chem. Soc. 1984, 106, 4261-4263
N-Crotonoyl Oppolzer's SultamIsopreneEt2AlClCH2Cl2-788598 (endo)Helv. Chim. Acta 1984, 67, 1397-1403
N-Fumaroyl Oppolzer's Sultam1,3-ButadieneTiCl2(OiPr)2Toluene-3088>99J. Am. Chem. Soc. 1989, 111, 5330-5335

Experimental Protocols

Synthesis of Oppolzer's Sultam

Oppolzer's sultam is readily synthesized from commercially available camphor-10-sulfonyl chloride. A typical procedure involves the reduction of the corresponding sulfonylimine.[2]

Procedure for the Reduction of (-)-(Camphorsulfonyl)imine: A solution of (-)-(camphorsulfonyl)imine in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then recrystallized from ethanol to afford pure (-)-2,10-camphorsultam.[2]

Asymmetric Alkylation using Oppolzer's Sultam: Synthesis of (R)-2-Methyl-3-phenylpropanoic Acid

1. Acylation of Oppolzer's Sultam: To a solution of (-)-Oppolzer's sultam in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (n-BuLi) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of propionyl chloride. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-propionyl sultam, which is often used without further purification.

2. Diastereoselective Alkylation: The N-propionyl sultam is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (NaHMDS) is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. Benzyl bromide is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the alkylated product with high diastereoselectivity.

3. Cleavage of the Chiral Auxiliary: The purified alkylated sultam is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H2O2) are added at 0 °C. The mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with aqueous sodium sulfite, and the THF is removed under reduced pressure. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford (R)-2-methyl-3-phenylpropanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

Visualization of Key Concepts

Chiral_Auxiliary_Workflow cluster_0 General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral\nSubstrate Prochiral Substrate Substrate-Auxiliary\nAdduct Substrate-Auxiliary Adduct Prochiral\nSubstrate->Substrate-Auxiliary\nAdduct Attachment Chiral\nAuxiliary Chiral Auxiliary Chiral\nAuxiliary->Substrate-Auxiliary\nAdduct Diastereoselective\nReaction Diastereoselective Reaction Substrate-Auxiliary\nAdduct->Diastereoselective\nReaction Diastereomeric\nProduct Diastereomeric Product Diastereoselective\nReaction->Diastereomeric\nProduct Cleavage Cleavage Diastereomeric\nProduct->Cleavage Chiral\nProduct Chiral Product Cleavage->Chiral\nProduct Recovered\nAuxiliary Recovered Auxiliary Cleavage->Recovered\nAuxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Oppolzer_Alkylation_Pathway cluster_1 Asymmetric Alkylation with Oppolzer's Sultam N-Acyl\nOppolzer's Sultam N-Acyl Oppolzer's Sultam Chelated (Z)-Enolate Chelated (Z)-Enolate N-Acyl\nOppolzer's Sultam->Chelated (Z)-Enolate Deprotonation Base\n(e.g., NaHMDS) Base (e.g., NaHMDS) Base\n(e.g., NaHMDS)->Chelated (Z)-Enolate Alkylated Sultam\n(Single Diastereomer) Alkylated Sultam (Single Diastereomer) Chelated (Z)-Enolate->Alkylated Sultam\n(Single Diastereomer) Alkylation (Si-face attack) Electrophile\n(R-X) Electrophile (R-X) Electrophile\n(R-X)->Alkylated Sultam\n(Single Diastereomer) Cleavage Cleavage Alkylated Sultam\n(Single Diastereomer)->Cleavage Cleavage\n(e.g., LiOH/H2O2) Cleavage (e.g., LiOH/H2O2) Chiral\nCarboxylic Acid Chiral Carboxylic Acid Cleavage->Chiral\nCarboxylic Acid

Caption: Pathway for asymmetric alkylation using Oppolzer's sultam.

Auxiliary_Selection_Logic cluster_2 Logic for Chiral Auxiliary Selection Target Molecule Target Molecule Desired Stereochemistry Desired Stereochemistry Target Molecule->Desired Stereochemistry Reaction Type Reaction Type Target Molecule->Reaction Type Choice of Auxiliary Choice of Auxiliary Desired Stereochemistry->Choice of Auxiliary Reaction Type->Choice of Auxiliary Substrate Scope Substrate Scope Substrate Scope->Choice of Auxiliary Auxiliary Availability & Cost Auxiliary Availability & Cost Auxiliary Availability & Cost->Choice of Auxiliary Cleavage Conditions Cleavage Conditions Cleavage Conditions->Choice of Auxiliary Oppolzer's Sultam Oppolzer's Sultam Choice of Auxiliary->Oppolzer's Sultam Proven High d.e. in Alkylation, Aldol, Diels-Alder Other Auxiliaries Other Auxiliaries Choice of Auxiliary->Other Auxiliaries

Caption: Decision-making process for selecting a chiral auxiliary.

Discussion and Conclusion

Oppolzer's Sultam: The Reliable Workhorse

The extensive body of literature and consistent high performance in a multitude of asymmetric transformations solidify Oppolzer's sultam as a first-choice chiral auxiliary for many applications in research and development. Its rigid framework provides a predictable and highly ordered transition state, leading to excellent diastereoselectivities. The commercial availability of both enantiomers and well-established protocols for its attachment and removal further enhance its utility.

This compound: An Unexplored Scaffold

In stark contrast, this compound remains largely unexplored as a chiral auxiliary for asymmetric C-C bond formation. While the isothiazolidine 1,1-dioxide core has been synthesized and utilized in other contexts, its potential for inducing chirality in reactions such as alkylations, aldol additions, and Diels-Alder reactions has not been systematically investigated or reported.

The key differences in structure—a flexible monocyclic system versus a rigid bicyclic one—suggest that the stereochemical outcomes would be governed by different principles. The stereocontrol in the isothiazolidine 1,1-dioxide system would likely rely on the steric bulk of the N-substituent (the tert-butyl group) and any substituents on the chiral carbons of the ring to direct the approach of the electrophile.

Future Outlook

The lack of data for this compound highlights an area for potential research. A systematic study of its synthesis in enantiomerically pure form and its application in key asymmetric reactions would be necessary to evaluate its efficacy as a chiral auxiliary. Such studies would need to establish:

  • An efficient and scalable synthesis of the enantiopure auxiliary.

  • Its performance in providing high diastereoselectivity across a range of substrates and reaction types.

  • The ease of its removal and recovery without racemization of the product.

Until such data becomes available, Oppolzer's sultam remains the demonstrably superior and more reliable choice for researchers and drug development professionals seeking high levels of stereocontrol in asymmetric synthesis.

References

performance of 2-(tert-butyl)isothiazolidine 1,1-dioxide vs. Evans auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Performance Comparison: Evans Auxiliaries vs. Sultam-Based Chiral Auxiliaries in Asymmetric Synthesis

This comparison focuses on key asymmetric transformations, namely alkylation and aldol reactions, providing quantitative data, detailed experimental protocols, and a visual representation of a typical experimental workflow.

Introduction to the Chiral Auxiliaries

Evans Auxiliaries: Introduced by David A. Evans in the 1980s, these oxazolidinone-based auxiliaries are derived from readily available amino alcohols.[1] They have become a benchmark in asymmetric synthesis due to their high stereoselectivity, predictable outcomes, and the vast body of literature supporting their application.[1][2] The stereocontrol is generally attributed to a chelated transition state that effectively shields one face of the enolate.

Oppolzer's Camphorsultam: Developed by Wolfgang Oppolzer, this camphor-derived sultam is a rigid bicyclic chiral auxiliary known for its exceptional stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.[3][4][5] The steric hindrance provided by the camphor backbone is key to its high diastereoselectivity.[5]

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Both Evans auxiliaries and Oppolzer's sultam have demonstrated high efficacy in this transformation.

Table 1: Comparison of Diastereoselectivity in Asymmetric Alkylation

AuxiliarySubstrateElectrophileBaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl BromideLDA>99:195
(4S)-4-Benzyl-2-oxazolidinoneN-PropionylAllyl IodideNaHMDS98:285
(1S)-(-)-2,10-CamphorsultamN-PropionylBenzyl BromideNaHMDS>98:290
(1S)-(-)-2,10-CamphorsultamN-PropionylMethyl Iodiden-BuLi>99:188

Performance in Asymmetric Aldol Reactions

The aldol reaction is another critical tool for C-C bond formation, and the stereochemical outcome is highly dependent on the chiral auxiliary and reaction conditions.

Table 2: Comparison of Diastereoselectivity in Asymmetric Aldol Reactions

AuxiliaryEnolate SourceAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R)-4-Benzyl-2-oxazolidinoneN-PropionylIsobutyraldehydeBu₂BOTf>99:1 (syn)80[1]
(4S)-4-Isopropyl-2-oxazolidinoneN-PropionylBenzaldehydeBu₂BOTf>99:1 (syn)85[1]
(1S)-(-)-2,10-CamphorsultamN-PropionylIsobutyraldehydeTiCl₄91:9 (anti)85[6]
(1S)-(-)-2,10-CamphorsultamN-PropionylBenzaldehydeTiCl₄95:5 (anti)82[6]

A key distinction is that Evans auxiliaries typically yield syn-aldol products, whereas Oppolzer's sultam, particularly with titanium enolates, can be directed to produce anti-aldol products with high selectivity.[6]

Experimental Protocols

General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

The following diagram illustrates the typical workflow for employing a chiral auxiliary in an asymmetric reaction.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Substrate Prochiral Substrate Coupling Coupling Reaction Prochiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Coupling Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Coupling->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Reagent Reagent Reagent->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Cleavage_Reagent Cleavage Reagent Cleavage_Reagent->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

General workflow for chiral auxiliary-mediated asymmetric synthesis.
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary

This protocol is a representative example for the alkylation of an N-acyl oxazolidinone.

Materials:

  • (4S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Allyl iodide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Acylation: To a solution of (4S)-4-benzyl-2-oxazolidinone (1.0 eq) and Et₃N (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water and extract with DCM. The organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the N-propionyl oxazolidinone.

  • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 eq, as a 1.0 M solution in THF) dropwise and stir for 30 minutes to form the enolate. Add allyl iodide (1.2 eq) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. Purify by flash column chromatography.

Experimental Protocol: Asymmetric Aldol Reaction using Oppolzer's Sultam

This protocol describes a titanium-mediated anti-selective aldol reaction.

Materials:

  • (1S)-(-)-2,10-Camphorsultam

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Titanium(IV) chloride (TiCl₄)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acylation: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and stir for 30 minutes at -78 °C, then warm to 0 °C for 1 hour. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-propionyl sultam.

  • Aldol Reaction: Dissolve the N-propionyl sultam (1.0 eq) in anhydrous DCM and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir the mixture for 30 minutes at -78 °C. Add isobutyraldehyde (1.5 eq) and continue stirring at -78 °C for 2 hours. Quench with a 1:1 mixture of saturated aqueous NH₄Cl and water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which can be purified by flash chromatography.[6]

Cleavage of the Auxiliary

A crucial step in chiral auxiliary-based synthesis is the removal of the auxiliary to yield the desired enantiomerically pure product. Both Evans oxazolidinones and Oppolzer's sultams can be cleaved under various conditions to provide different functionalities.

Table 3: Common Cleavage Methods and Products

AuxiliaryReagentProduct
Evans OxazolidinoneLiOH, H₂O₂Carboxylic Acid
LiBH₄Alcohol
Weinreb's reagentWeinreb Amide
NaOMe, MeOHMethyl Ester
Oppolzer's SultamLiOH, H₂O₂Carboxylic Acid
LiAlH₄Alcohol
NaOMe, MeOHMethyl Ester

Conclusion

Both Evans oxazolidinones and Oppolzer's camphorsultam are highly effective and reliable chiral auxiliaries for asymmetric synthesis.

  • Evans auxiliaries are particularly well-suited for generating syn-aldol products and have a vast literature precedent for a wide range of transformations.

  • Oppolzer's sultam offers an excellent alternative, especially when the anti-aldol adduct is the desired product. The rigid camphor backbone often leads to very high levels of diastereoselectivity in alkylation reactions as well.

The choice between these two classes of auxiliaries will depend on the desired stereochemical outcome, the specific substrates involved, and the subsequent transformations planned for the synthesized product. Researchers and drug development professionals can confidently employ either of these auxiliaries to achieve high levels of stereocontrol in their synthetic endeavors.

References

The Discerning Chemist's Guide to Chiral Sultam Auxiliaries: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall project cost. Among the arsenal of available tools, chiral sultams, particularly the renowned Oppolzer's sultam, have carved a niche for their exceptional stereodirecting ability and robust performance. This guide provides an objective comparison of the cost-effectiveness of different chiral sultam auxiliaries and other leading alternatives, supported by experimental data, detailed protocols, and workflow visualizations to inform your selection process.

The ideal chiral auxiliary offers a harmonious balance of high diastereoselectivity, excellent chemical yield, straightforward attachment and removal, and economic viability. While the initial investment in a chiral auxiliary is a consideration, a holistic assessment of its cost-effectiveness must also account for its performance, recyclability, and impact on downstream purification processes.

Performance and Cost at a Glance: A Comparative Overview

The following tables summarize the performance of Oppolzer's camphorsultam alongside other widely used chiral auxiliaries—Evans' oxazolidinones and pseudoephedrine-based auxiliaries—in key asymmetric transformations. This quantitative data provides a clear basis for comparison.

Table 1: Performance Comparison of Chiral Auxiliaries in Key Asymmetric Reactions

Chiral AuxiliaryTypical ApplicationReported Yield (%)Reported Diastereoselectivity (d.r.)
Oppolzer's Camphorsultam Diels-Alder Reaction74 (endo-adduct)[1]>95:5
Michael AdditionHigh>98:2
HydrogenationHigh>99:1
Evans' Oxazolidinone Asymmetric Alkylation68-98[1]>95:5 to >99:1[1]
Asymmetric AldolHigh>20:1[1]
Pseudoephedrine Asymmetric Alkylation84-99[1]98:2 to >99:1[1]

Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries

Chiral AuxiliaryRepresentative Price (USD)Price per Mole (USD)Recyclability
(+)-10,2-Camphorsultam $382.47 / 5g[2]~$16,600High (71-79% crude recovery in continuous flow)[1]
(4R,5S)-4-Methyl-5-phenyloxazolidin-2-one (Evans' Auxiliary) $136.00 / 25g[3]~$3,080Recoverable[1]
(1S,2S)-(+)-Pseudoephedrine ~$10 / 30 tablets (OTC)[3]Varies, generally lower[3]Recoverable

Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for pseudoephedrine is estimated from over-the-counter preparations and may not reflect the cost of the pure reagent for synthesis, which can be subject to regulatory restrictions.[3]

The Verdict on Versatility and Value

Oppolzer's Camphorsultam stands out for its rigid bicyclic structure, which provides excellent stereocontrol in a variety of reactions, including Diels-Alder reactions, conjugate additions, and hydrogenations.[1][4] While its initial purchase price is higher than other common auxiliaries, its robustness and high recovery rates can make it a cost-effective option in the long run, especially in larger-scale syntheses and when implemented in modern manufacturing processes like continuous flow.[1] The often crystalline nature of its derivatives can also simplify purification.[4]

Evans' Oxazolidinones are a well-established and reliable choice, particularly for asymmetric alkylation and aldol reactions, consistently delivering high yields and diastereoselectivities.[1][4] Their lower cost per mole compared to Oppolzer's sultam makes them an attractive option for many applications.

Pseudoephedrine derivatives offer a highly cost-effective and versatile alternative, especially for asymmetric alkylations.[4] However, the availability of pseudoephedrine can be subject to regulatory restrictions.

Visualizing the Workflow: From Attachment to Cleavage

The effective use of a chiral auxiliary involves a multi-step process. The following diagrams, generated using the DOT language, illustrate the general experimental workflows for employing chiral sultam and Evans auxiliaries.

Chiral_Sultam_Workflow cluster_attachment Auxiliary Attachment cluster_transformation Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Acyl_Sultam N-Acyl Sultam Prochiral_Acid->Acyl_Sultam Acylation Diastereomeric_Product Diastereomeric_Product Acyl_Sultam->Diastereomeric_Product e.g., Diels-Alder, Michael Addition Chiral_Product Chiral_Product Diastereomeric_Product->Chiral_Product Hydrolysis Recovered_Sultam Recovered_Sultam Diastereomeric_Product->Recovered_Sultam Cleavage

Caption: General workflow for asymmetric synthesis using a chiral sultam auxiliary.

Evans_Auxiliary_Workflow cluster_attachment Auxiliary Attachment cluster_transformation Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage Prochiral_Acid_Chloride Prochiral Acid Chloride Acyl_Oxazolidinone N-Acyl Oxazolidinone Prochiral_Acid_Chloride->Acyl_Oxazolidinone Acylation Diastereomeric_Product Diastereomeric_Product Acyl_Oxazolidinone->Diastereomeric_Product e.g., Alkylation, Aldol Reaction Chiral_Product Chiral_Product Diastereomeric_Product->Chiral_Product Hydrolysis Recovered_Oxazolidinone Recovered_Oxazolidinone Diastereomeric_Product->Recovered_Oxazolidinone Cleavage

Caption: General workflow for asymmetric synthesis using an Evans' oxazolidinone auxiliary.

Detailed Experimental Protocols

To facilitate the practical application of these methodologies, detailed experimental protocols for key reactions are provided below.

Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam

This protocol outlines a typical procedure for a Lewis acid-catalyzed asymmetric Diels-Alder reaction between an N-acryloyl camphorsultam and a diene.

1. Preparation of the N-Acryloyl Sultam:

  • To a solution of the Oppolzer's sultam (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add triethylamine (1.2 eq.) followed by the dropwise addition of acryloyl chloride (1.1 eq.).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction with water and extract the product with CH₂Cl₂. The organic layers are combined, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Diels-Alder Reaction:

  • Dissolve the N-acryloyl sultam (1.0 eq.) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.

  • Add the Lewis acid (e.g., Et₂AlCl, 1.1 eq.) dropwise and stir the mixture for 30 minutes.

  • Add the diene (e.g., cyclopentadiene, 2.0 eq.) and continue stirring at -78 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and allow it to warm to room temperature.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

3. Cleavage of the Auxiliary:

  • Dissolve the Diels-Alder adduct in a mixture of THF and water.

  • Add LiOH (4.0 eq.) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral sultam auxiliary.

Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes a standard procedure for the diastereoselective alkylation of an N-acyloxazolidinone.

1. Preparation of the N-Acyloxazolidinone:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Evans' oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, dry the organic layer, and purify by chromatography.

2. Alkylation Reaction:

  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 30 minutes to form the sodium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

3. Auxiliary Removal:

  • The N-acyloxazolidinone can be cleaved under various conditions to yield different products such as carboxylic acids, alcohols, or aldehydes, while recovering the chiral auxiliary. For example, hydrolysis with LiOH in a THF/water mixture provides the corresponding chiral carboxylic acid.

Conclusion

The selection of a chiral auxiliary is a multifaceted decision that requires careful consideration of stereochemical outcomes, reaction efficiency, and economic factors. Oppolzer's camphorsultam offers exceptional stereocontrol and the potential for high recovery and reuse, making it a strong candidate for cost-effective large-scale synthesis despite its higher initial price. Evans' oxazolidinones provide a reliable and more economical option for a range of transformations, while pseudoephedrine remains a highly cost-effective choice, albeit with potential regulatory hurdles. By leveraging the comparative data and detailed protocols in this guide, researchers can make a more informed decision to select the optimal chiral auxiliary that aligns with the specific goals and constraints of their synthetic endeavors.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating 2-(tert-butyl)isothiazolidine 1,1-dioxide and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the use of chiral auxiliaries remains a cornerstone of asymmetric synthesis. These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding subsequent chemical transformations to yield products with a specific three-dimensional arrangement. This guide provides a comparative overview of the substrate scope of 2-(tert-butyl)isothiazolidine 1,1-dioxide in asymmetric reactions, alongside a detailed examination of two of the most successful and widely utilized classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's camphorsultam.

While this compound, a member of the sultam class of chiral auxiliaries, holds promise for asymmetric synthesis, a comprehensive body of public-domain experimental data detailing its substrate scope across a wide range of reactions is not as readily available as for its more established counterparts. Therefore, this guide will primarily focus on a robust comparison of Evans' oxazolidinones and Oppolzer's camphorsultam, for which extensive experimental data exists. The known reactivity of sultams will be used to draw logical inferences regarding the potential performance of this compound.

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary employed.

.

Table 1: Substrate Scope in Asymmetric Aldol Reactions

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-propionylBenzaldehyde>99:1 (syn)85[1]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-propionylIsobutyraldehyde98:2 (syn)80[1]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-propionylAcetaldehyde95:5 (syn)75[1]
Oppolzer's Camphorsultam
(1S)-(-)-2,10-CamphorsultamN-propionylBenzaldehyde>95:5 (syn)88[2]
(1S)-(-)-2,10-CamphorsultamN-propionylIsovaleraldehyde>95:5 (syn)91[2]
(1S)-(-)-2,10-CamphorsultamN-propionylCinnamaldehyde>95:5 (syn)85[2]
This compound N-propionyl (inferred)VariousData not readily availableData not readily available

Key Observations: Both Evans' oxazolidinones and Oppolzer's camphorsultam demonstrate excellent levels of diastereoselectivity in aldol reactions, consistently favoring the syn-aldol product. The rigid structures of these auxiliaries effectively shield one face of the enolate, directing the approach of the aldehyde. Based on the performance of other sultams, it is reasonable to expect that N-acylated this compound would also exhibit good to excellent diastereoselectivity in aldol reactions. The bulky tert-butyl group is anticipated to provide significant steric hindrance, potentially leading to high levels of stereocontrol.

Performance in Asymmetric Alkylation

The asymmetric alkylation of enolates derived from chiral auxiliaries is a fundamental method for the stereoselective construction of carbon-carbon bonds.

.

Table 2: Substrate Scope in Asymmetric Alkylation Reactions

Chiral AuxiliaryEnolate SourceElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Evans' Oxazolidinone
(4R)-4-Benzyl-2-oxazolidinoneN-propionylBenzyl bromide>99:194[3]
(4R)-4-Benzyl-2-oxazolidinoneN-propionylAllyl iodide98:290[3]
(4S)-4-Isopropyl-2-oxazolidinoneN-propionylMethyl iodide99:188[3]
Oppolzer's Camphorsultam
(1S)-(-)-2,10-CamphorsultamN-propionylBenzyl bromide>98:295[4]
(1S)-(-)-2,10-CamphorsultamN-propionylEthyl iodide>98:291[4]
(1S)-(-)-2,10-CamphorsultamN-glycinylBenzyl bromide>95:585[4]
This compound N-propionyl (inferred)VariousData not readily availableData not readily available

Key Observations: Evans' oxazolidinones and Oppolzer's camphorsultam consistently provide high diastereoselectivity in the alkylation of their corresponding N-acyl derivatives. The stereochemical outcome is dictated by the steric bulk of the auxiliary, which directs the approach of the electrophile to the less hindered face of the enolate. For this compound, the sulfonamide nitrogen is expected to facilitate enolate formation, and the tert-butyl group should effectively control the stereochemistry of the alkylation.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can induce high levels of facial selectivity.

.

Table 3: Substrate Scope in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneendo/exo RatioDiastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinone
(4R)-4-Benzyl-2-oxazolidinoneN-crotonylCyclopentadiene>95:5>90%85[5]
(4S)-4-Isopropyl-2-oxazolidinoneN-acryloylIsoprene>90:10>94%78[5]
Oppolzer's Camphorsultam
(1S)-(-)-2,10-CamphorsultamN-acryloylCyclopentadiene95:5>98%90[6]
(1S)-(-)-2,10-CamphorsultamN-crotonyl1,3-Butadiene91:9>95%88[6]
This compound N-enoyl (inferred)VariousData not readily availableData not readily available

Key Observations: Both Evans' and Oppolzer's auxiliaries are highly effective in controlling the stereochemical outcome of Diels-Alder reactions. The resulting cycloadducts are obtained with high diastereoselectivity and in good yields. The rigid bicyclic structure of the camphorsultam and the well-defined conformation of the acyloxazolidinone enolates provide excellent facial discrimination. It is anticipated that N-enoyl derivatives of this compound would also serve as effective dienophiles in asymmetric Diels-Alder reactions, with the sultam moiety directing the approach of the diene.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for key asymmetric reactions using Evans' oxazolidinone and Oppolzer's camphorsultam.

Experimental Protocol 1: Asymmetric Aldol Reaction using an Evans' Oxazolidinone

This protocol describes the asymmetric aldol reaction of an N-propionyloxazolidinone with benzaldehyde.

  • Materials: (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone, Di-n-butylboron triflate (Bu₂BOTf), Triethylamine (NEt₃), Benzaldehyde, Tetrahydrofuran (THF), Methanol, Hydrogen peroxide (30% aq.), Phosphate buffer (pH 7).

  • Procedure:

    • A solution of (4R,5S)-4-methyl-5-phenyl-3-propionyl-2-oxazolidinone (1.0 equiv) in dry THF is cooled to 0 °C.

    • Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.

    • The reaction is cooled to -78 °C, and a solution of benzaldehyde (1.2 equiv) in dry THF is added dropwise.

    • The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.

    • The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

    • The mixture is stirred at room temperature for 1 hour, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.

Experimental Protocol 2: Asymmetric Alkylation using an Oppolzer's Camphorsultam

This protocol outlines the asymmetric alkylation of an N-propionyl camphorsultam with benzyl bromide.

  • Materials: (1S)-(-)-N-Propionyl-2,10-camphorsultam, Sodium hexamethyldisilazide (NaHMDS), Benzyl bromide, Tetrahydrofuran (THF), Saturated aqueous ammonium chloride.

  • Procedure:

    • A solution of (1S)-(-)-N-propionyl-2,10-camphorsultam (1.0 equiv) in dry THF is cooled to -78 °C.

    • A solution of NaHMDS (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to form the enolate.

    • Benzyl bromide (1.2 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

    • The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to yield the alkylated product.

Signaling Pathways and Experimental Workflows

Visual representations of reaction mechanisms and experimental workflows can greatly aid in understanding complex chemical transformations.

Asymmetric_Aldol_Reaction cluster_Enolate_Formation Enolate Formation cluster_Aldol_Addition Aldol Addition cluster_Workup Workup & Cleavage N-Acyloxazolidinone N-Acyloxazolidinone Boron Enolate Boron Enolate N-Acyloxazolidinone->Boron Enolate Bu₂BOTf, NEt₃ Aldol Adduct Aldol Adduct Boron Enolate->Aldol Adduct Aldehyde, -78 °C β-Hydroxy Acid β-Hydroxy Acid Aldol Adduct->β-Hydroxy Acid H₂O₂, LiOH Chiral Auxiliary Chiral Auxiliary Aldol Adduct->Chiral Auxiliary Recovery

Asymmetric Aldol Reaction Workflow

Asymmetric_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup and Purification A N-Acyl Sultam D Enolate Formation (-78 °C) A->D B Base (e.g., NaHMDS) B->D C Anhydrous THF C->D E Electrophile Addition (e.g., Benzyl Bromide) D->E F Alkylated Product E->F G Quench with aq. NH₄Cl F->G H Extraction G->H I Column Chromatography H->I J Pure Alkylated Product I->J

Asymmetric Alkylation Workflow

Conclusion

Both Evans' oxazolidinones and Oppolzer's camphorsultam are exceptionally effective and reliable chiral auxiliaries for a broad range of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions. They consistently provide high levels of stereocontrol, and their behavior is well-documented and predictable.

While direct, extensive comparative data for this compound is currently limited in the public domain, its structural similarity to other sultam-based auxiliaries suggests it has the potential to be a highly effective chiral controller. The sterically demanding tert-butyl group is a promising feature for inducing high levels of diastereoselectivity. Further research and publication of detailed substrate scope studies are necessary to fully evaluate its performance against the established benchmarks. For researchers and drug development professionals, the choice of chiral auxiliary will depend on the specific substrate, desired stereochemical outcome, and the availability of the auxiliary. Evans' oxazolidinones and Oppolzer's camphorsultam represent robust and well-validated starting points for the development of asymmetric syntheses.

References

X-ray crystal structure of 2-(tert-butyl)isothiazolidine 1,1-dioxide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the X-ray crystal structures of select cyclic sulfonamide derivatives. Due to the limited availability of public crystallographic data for 2-(tert-butyl)isothiazolidine 1,1-dioxide derivatives, this guide presents a comparative analysis of the well-characterized sodium saccharin, a foundational cyclic sulfonamide, and a representative N-substituted benzothiazine S,S-dioxide. This comparison provides valuable insights into the structural nuances of the cyclic sulfonamide core and the influence of substitution on crystal packing and molecular geometry.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for sodium saccharin hydrate and a representative N-substituted benzothiazine S,S-dioxide. This data facilitates a direct comparison of their solid-state structures.

ParameterSodium Saccharin Hydrate[1]N-Aryl-fused Benzothiazine S,S-Dioxide Derivative[2]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) Data not readily available in abstractSpecific values not in abstract, but isostructural with analogs
b (Å) Data not readily available in abstractSpecific values not in abstract, but isostructural with analogs
c (Å) Data not readily available in abstractSpecific values not in abstract, but isostructural with analogs
α (°) 9090
β (°) Data not readily available in abstractSpecific values not in abstract, but isostructural with analogs
γ (°) 9090
Key Features Forms a complex hydrate with a large unit cell.[1] The saccharinate anion is planar.[1]The thiazine ring adopts a distorted boat conformation.[2] The nitrogen atom of the thiazine ring has a pyramidal configuration.[2] Supramolecular structure is dominated by hydrogen bonds.[2]

Experimental Protocols

The determination of the X-ray crystal structure for small molecules like isothiazolidine 1,1-dioxide derivatives involves a standardized workflow. The following protocol outlines the key steps from crystal growth to structure refinement.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a saturated solution.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, loosely capped to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment.

    • Monitor for the formation of well-defined single crystals over hours to weeks.

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

  • Procedure:

    • A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector, is used to irradiate the crystal.

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Procedure:

    • The diffraction images are integrated to determine the intensities and positions of the Bragg reflections.

    • The unit cell parameters and space group are determined from the diffraction pattern.

    • The initial phases of the structure factors are determined using direct methods or Patterson methods.

    • An initial electron density map is calculated, from which the positions of the atoms are determined.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.

    • The final structure is validated using various crystallographic metrics.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: A flowchart illustrating the major stages of small molecule X-ray crystallography.

Signaling Pathway of Drug Development Based on Crystal Structure

drug_development_pathway cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase target_id Target Identification hit_gen Hit Generation target_id->hit_gen crystal_structure Crystal Structure Determination hit_gen->crystal_structure sar Structure-Activity Relationship (SAR) Studies crystal_structure->sar lead_opt Lead Optimization sar->lead_opt in_vitro In Vitro Testing lead_opt->in_vitro in_vivo In Vivo Testing in_vitro->in_vivo clinical_trials clinical_trials in_vivo->clinical_trials Clinical Trials

Caption: A simplified pathway showing the role of crystal structure in drug development.

References

Unraveling Reaction Pathways: A Guide to Computational Modeling of Transition States in tert-Butyl Sultam Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for rational design and optimization. In the realm of asymmetric synthesis, chiral auxiliaries like tert-butyl sultams and their precursors, N-tert-butylsulfinyl imines, are indispensable tools. The stereochemical outcome of reactions employing these auxiliaries is dictated by the subtle energetic differences in the transition states. This guide provides a comparative overview of how computational modeling, particularly Density Functional Theory (DFT), is employed to elucidate these transition states, offering predictive power and mechanistic insight.

The strategic use of N-tert-butylsulfinyl imines, versatile chiral auxiliaries, allows for the highly diastereoselective synthesis of a wide array of chiral amines, which are key precursors to biologically active molecules, including those containing a sultam moiety.[1][2][3][4] The stereoselectivity of nucleophilic additions to the imine carbon is governed by the facial bias imposed by the chiral tert-butanesulfinyl group. Computational modeling has become an essential tool to rationalize and predict this diastereoselectivity by examining the relative energies of the possible transition state structures.[2][5]

Competing Transition State Models: Chelation vs. Non-Chelation

Two primary models are often invoked to explain the stereochemical outcomes of nucleophilic additions to N-tert-butylsulfinyl imines: a rigid, six-membered cyclic transition state involving chelation of the metal cation by the sulfinyl oxygen and the imine nitrogen, and a more flexible open-chain transition state.[6][7] The operative model is influenced by factors such as the nature of the nucleophile, the metal counterion, and the solvent.[6]

Computational studies have been instrumental in discerning which pathway is energetically favored under specific reaction conditions. These models help to explain phenomena such as the reversal of diastereoselectivity when changing reagents or solvents.[8]

Comparative Analysis of Computational Studies

Nucleophilic Addition of Organometallic Reagents

The addition of organometallic reagents to N-tert-butylsulfinyl imines is a cornerstone of their application. The diastereoselectivity of these reactions is often rationalized by invoking a six-membered chair-like transition state where the bulky tert-butyl group occupies a pseudo-equatorial position to minimize steric hindrance.

One study investigated the diastereoselectivity of the addition of propargylic magnesium reagents to fluorinated aromatic sulfinyl imines.[1] DFT calculations were employed to understand the influence of the solvent on the reaction outcome. In non-coordinating solvents, a six-membered transition state with the magnesium atom coordinated to both the nitrogen and oxygen atoms of the imine was found to be favorable, leading to nucleophilic attack from the Si face for an (Rs)-configured imine.[1]

Table 1: Calculated Energy Barriers for the Addition of Propargylic Magnesium Reagent to a Fluorinated (Rs)-N-tert-butylsulfinyl Imine [1]

Transition State (Facial Attack)Calculated Energy Barrier (kcal/mol)
Si-face Attack (Chelation Model)4.8
Re-face Attack (Chelation Model)8.3
Reduction of N-tert-Butylsulfinyl Imines

The diastereoselectivity of the reduction of N-tert-butylsulfinyl imines is also highly dependent on the nature of the reducing agent. For instance, reduction with sodium borohydride is proposed to proceed through a cyclic transition state where the boron atom coordinates to the sulfinyl oxygen, directing the hydride attack.[5] In contrast, bulkier reducing agents like L-selectride are thought to favor an open transition state, leading to the opposite diastereomer.[2]

G cluster_cyclic Chelation Control (e.g., NaBH4) cluster_open Steric Control (e.g., L-Selectride) Start (Rs)-N-tert-butylsulfinyl imine Cyclic_TS Cyclic Transition State Start->Cyclic_TS Coordination Open_TS Open Transition State Start->Open_TS Steric Approach Product_Si Product from Si-face attack Cyclic_TS->Product_Si Product_Re Product from Re-face attack Open_TS->Product_Re

Experimental and Computational Protocols

The reliability of computational predictions is intrinsically linked to the chosen methodology. The studies cited in this guide predominantly employ Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size.

Representative Computational Protocol

A typical computational protocol for modeling the transition states of reactions involving N-tert-butylsulfinyl imines, as gleaned from the literature, involves the following steps:[1]

  • Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a specific DFT functional and basis set. A popular choice is the wB97XD functional, which includes empirical dispersion corrections, combined with a basis set like 6-311G(2d,2p).

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed using a larger basis set to obtain more accurate energy values.

  • Solvation Modeling: To account for the effect of the solvent, a continuum solvation model, such as the SMD (Solvation Model based on Density) model, is often applied.

G Start Propose Reaction Mechanism and Transition State Geometries Opt Geometry Optimization (e.g., DFT: wB97XD/6-311G(2d,2p)) Start->Opt Freq Frequency Calculation Opt->Freq TS_Confirm One Imaginary Frequency? Freq->TS_Confirm Energy Single-Point Energy Calculation (Larger Basis Set) TS_Confirm->Energy Yes Refine Refine Mechanism/Geometries TS_Confirm->Refine No Solvation Inclusion of Solvation Effects (e.g., SMD Model) Energy->Solvation Analysis Analysis of Relative Energies and Stereochemical Prediction Solvation->Analysis Refine->Opt

Conclusion

Computational modeling provides a powerful lens through which to view the fleeting transition states that determine the stereochemical fate of reactions involving tert-butyl sultam precursors. While the specific computational methods employed may vary, the overarching goal is to construct energetically sound models that can rationalize experimental observations and guide the development of new, highly selective synthetic methodologies. For researchers in drug development and organic synthesis, leveraging these computational insights can accelerate the discovery and optimization of chiral molecules with desired therapeutic properties. As computational resources and methodologies continue to advance, the predictive power of these models is expected to become even more precise, further solidifying their role as an indispensable tool in modern chemical research.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(tert-Butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS No. 34693-41-9). Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The primary directive for this compound is the use of a licensed professional waste disposal service.

Immediate Safety Protocols & Waste Handling

Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). All waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE) Requirements:

  • Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard lab coat or other protective clothing is required.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

Waste Collection and Storage:

  • Segregation: Do not mix waste containing this compound with other waste streams.

  • Containment: Collect all waste (solid and liquid) in a designated, chemically resistant, and sealable hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting professional disposal.

Disposal Procedures

The required method of disposal for this compound is through a licensed professional chemical waste disposal company.[1] This is mandatory for all forms of waste including concentrated solutions, contaminated labware, and spill cleanup materials.

Step-by-Step Disposal Plan:

  • Waste Accumulation: Collect waste in labeled, sealed, and appropriate containers as described above.

  • Contact Professionals: Arrange for pickup with a certified hazardous waste disposal service. Provide them with the chemical name, CAS number (34693-41-9), and an estimate of the quantity.

  • Documentation: Retain all documentation provided by the waste disposal company for your records, in compliance with local and institutional regulations.

Spill Management

In the event of a spill, immediate and safe cleanup is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Wear PPE: Don the appropriate PPE as described above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial absorbent pads).

  • Collect Waste: Carefully scoop the absorbed material and any contaminated solids into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Summary of Disposal and Safety Data

ParameterGuidelineSource
Primary Disposal Method Professional Biological/Chemical Waste Treatment Company[1]
Waste Segregation Store separately from other waste streams[1]
PPE Protective glasses, clothing, masks, gloves[1]
Environmental Precaution Avoid release to the environment; do not let product enter drains
Spill Cleanup Absorb with inert material (sand, silica gel, etc.)

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_prep Waste Generation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Generate Waste Containing This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Designated, Sealable, Chemically-Resistant Container ppe->collect label_waste Label Container: 'Hazardous Waste' + Chemical Name & CAS collect->label_waste store Store in a Secure, Well-Ventilated Secondary Containment Area label_waste->store contact Contact Professional Hazardous Waste Disposal Service store->contact document Retain All Disposal Documentation contact->document

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(tert-Butyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-(tert-Butyl)isothiazolidine 1,1-dioxide (CAS No. 34693-41-9). The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.

Immediate Safety and Personal Protective Equipment (PPE)

PPE Recommendations
PPE CategorySpecificationRationale & Best Practices
Hand Protection Nitrile rubber glovesProvides protection against splashes. For prolonged or immersive contact, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.
Eye Protection Tightly sealed chemical safety gogglesProtects against splashes and potential vapors. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA standard lab coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or suit should be considered.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.If ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling and Storage

Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating or agitating the substance.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.

  • Transferring: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust. If working with a solution, use a pipette or other suitable liquid handling device.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and contaminated labware, must be segregated from general waste.

Disposal Method:

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1][2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Task Assess Task-Specific Hazards Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Identify Risks Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Use_Eng_Controls Utilize Engineering Controls (e.g., Fume Hood) Don_PPE->Use_Eng_Controls Handle_Chemical Handle Chemical Safely Use_Eng_Controls->Handle_Chemical Decontaminate Decontaminate Work Area & Equipment Handle_Chemical->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Segregate & Dispose of Waste Wash_Hands->Dispose_Waste

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.